Butyl 6-chlorohexanoate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
71130-19-3 |
|---|---|
Molecular Formula |
C10H19ClO2 |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
butyl 6-chlorohexanoate |
InChI |
InChI=1S/C10H19ClO2/c1-2-3-9-13-10(12)7-5-4-6-8-11/h2-9H2,1H3 |
InChI Key |
ZWBAKKBXJFZDLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCCCCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Butyl 6-chlorohexanoate
For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical characteristics of intermediate compounds is paramount. This guide provides a detailed overview of the chemical properties of Butyl 6-chlorohexanoate, a halogenated fatty acid ester. Due to the limited availability of direct experimental data for this specific compound, this document combines reported data with predicted values and information from analogous compounds to offer a comprehensive profile.
Core Chemical Properties
This compound is a butyl ester of 6-chlorohexanoic acid. Its fundamental chemical and physical properties are summarized in the table below. It is important to note that while some properties are reported, others are estimated based on the properties of structurally similar compounds such as Butyl hexanoate and Ethyl 6-chlorohexanoate.
| Property | Value | Source |
| Molecular Formula | C10H19ClO2 | --INVALID-LINK-- |
| Molecular Weight | 206.71 g/mol | --INVALID-LINK--[1] |
| CAS Registry Number | 71130-19-3 | --INVALID-LINK--[1] |
| Canonical SMILES | CCCCOC(=O)CCCCCCl | --INVALID-LINK--[2] |
| InChIKey | ZWBAKKBXJFZDLB-UHFFFAOYSA-N | --INVALID-LINK--[2] |
| Boiling Point | Estimated: ~230-250 °C at 760 mmHg | Based on Ethyl 6-chlorohexanoate (212.1 °C) and Butyl hexanoate (208 °C) |
| Melting Point | Not available | |
| Density | Estimated: ~1.0 g/cm³ | Based on Ethyl 6-chlorohexanoate (1.018 g/cm³) |
| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents (e.g., ethanol, ether, dichloromethane) | General solubility of esters |
| Predicted XlogP | 3.0 | --INVALID-LINK--[2] |
Synthesis and Purification
The primary method for synthesizing this compound is through the Fischer esterification of 6-chlorohexanoic acid with n-butanol, catalyzed by a strong acid.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
Materials:
-
6-Chlorohexanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate or magnesium sulfate (drying agent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Dichloromethane or diethyl ether (extraction solvent)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 6-chlorohexanoic acid and an excess of n-butanol (typically 3-5 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 4-8 hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a large excess of butanol was used, it can be removed under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent such as dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid - CO2 evolution may be observed), and finally with saturated sodium chloride solution (brine) to reduce the water content in the organic phase.
-
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product is purified by vacuum distillation to obtain the final, high-purity product.
Experimental Workflows
The logical progression of the synthesis and purification processes can be visualized through the following diagrams.
Caption: Synthesis workflow for this compound.
Caption: Purification logic for this compound.
Characterization
The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the molecular structure, showing characteristic peaks for the butyl group, the hexanoate chain, and the carbon bearing the chlorine atom.
-
Infrared (IR) Spectroscopy: An IR spectrum would show a strong absorption band characteristic of the ester carbonyl group (C=O) around 1735-1750 cm⁻¹.
-
Mass Spectrometry (MS): MS would confirm the molecular weight and provide fragmentation patterns consistent with the structure of this compound.
-
Gas Chromatography (GC): GC can be used to assess the purity of the final product.
Due to the absence of specific signaling pathway information for this compound in the current literature, this guide focuses on its fundamental chemical properties and synthesis. As a functionalized ester, its primary utility in drug development is likely as a versatile building block or intermediate in the synthesis of more complex active pharmaceutical ingredients. Researchers can utilize the information and protocols herein as a foundational resource for their work with this compound.
References
In-Depth Technical Guide: Butyl 6-chlorohexanoate (CAS Number 71130-19-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Butyl 6-chlorohexanoate, a chemical compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals. This document consolidates available data on its physicochemical properties, synthesis, and analytical characterization, and explores its potential biological relevance.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 71130-19-3 | N/A |
| Molecular Formula | C₁₀H₁₉ClO₂ | N/A |
| Molecular Weight | 206.71 g/mol | N/A |
| Appearance | Colorless to pale yellow liquid (predicted) | N/A |
| Boiling Point | Estimated to be in the range of 230-250 °C at atmospheric pressure | N/A |
| Solubility | Soluble in organic solvents such as ethanol, ether, and dichloromethane; sparingly soluble in water (predicted) | N/A |
Synthesis of this compound
The primary method for the synthesis of this compound is the Fischer esterification of 6-chlorohexanoic acid with n-butanol, catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
6-chlorohexanoic acid
-
n-butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chlorohexanoic acid (1 equivalent) and an excess of n-butanol (3-5 equivalents). The excess n-butanol serves as both a reactant and a solvent to drive the equilibrium towards the product.
-
Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 1-2% of the carboxylic acid weight) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess n-butanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the pure ester.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
The structure and purity of this compound can be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and the hexanoate chain (a triplet for the methylene group adjacent to the chlorine, a triplet for the methylene group adjacent to the ester oxygen, and multiplets for the other methylene groups).
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbon bearing the chlorine atom, and the carbons of the butyl and hexanoate chains.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for assessing the purity of this compound and confirming its molecular weight. The mass spectrum will exhibit a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the butoxy group and fragmentation of the alkyl chain.
Caption: Analytical workflow for characterization.
Potential Biological Activity and Applications
While no specific studies on the biological activity of this compound have been found, its structural features suggest potential areas of interest for researchers.
-
Intermediate for Synthesis: As a functionalized ester, it can serve as a building block in the synthesis of more complex molecules, including potential drug candidates. The chloro-functional group allows for various nucleophilic substitution reactions.
-
Potential Cytotoxicity: Haloalkanes and some fatty acid esters have been investigated for their cytotoxic effects.[1] The presence of the alkyl chloride moiety in this compound suggests that it could be evaluated for potential anticancer or antimicrobial properties. Studies on other haloalkanoic acid esters could provide a basis for such investigations.
Caption: Relationship between structure and potential use.
Safety and Handling
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Toxicity: The toxicological properties have not been fully investigated. Similar compounds may cause irritation upon contact. Ingestion or inhalation should be avoided. As a halogenated organic compound, it may have potential for long-term health effects, and appropriate care should be taken.
This technical guide provides a summary of the currently available information on this compound. Further experimental research is required to fully elucidate its properties, biological activities, and potential applications.
References
A Technical Guide to the Physical Properties of Butyl 6-chlorohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known and predicted physical properties of Butyl 6-chlorohexanoate. Due to the limited availability of experimental data for this specific compound, this document also includes data for the closely related compound, Butyl hexanoate, to provide a comparative reference. Furthermore, standardized experimental protocols for determining key physical properties are outlined to assist researchers in their own characterization efforts.
Core Physical Properties
Data Presentation
The following table summarizes the available physical property data for this compound and the experimentally determined values for the related compound, Butyl hexanoate.
| Physical Property | This compound (Predicted/Calculated) | Butyl hexanoate (Experimental) |
| Molecular Formula | C₁₀H₁₉ClO₂ | C₁₀H₂₀O₂ |
| Molecular Weight | 206.71 g/mol | 172.26 g/mol [1] |
| Boiling Point | No data available | 208 °C at 760 mmHg[1] |
| Melting Point | No data available | -68.4 °C[1] |
| Density | No data available | 0.8623 g/cm³[1] |
| Refractive Index | No data available | 1.414 - 1.417[1] |
| Solubility in Water | Predicted to be low | Very slightly soluble |
| XlogP | 3.0 (Predicted)[2] | 3.3 (Predicted)[1] |
Experimental Protocols
For researchers seeking to determine the physical properties of this compound experimentally, the following standard protocols are provided.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
Methodology:
-
Apparatus Setup: Assemble a distillation apparatus. The flask should contain the liquid sample (this compound) and a few boiling chips to ensure smooth boiling. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
Heating: Gently heat the distillation flask.
-
Observation: Record the temperature at which the liquid boils and a steady stream of distillate is collected. This constant temperature is the boiling point.
-
Pressure Correction: If the atmospheric pressure is not 760 mmHg, a correction may be needed.
Determination of Density
Density is the mass per unit volume of a substance.
Methodology:
-
Mass of Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask for measuring density).
-
Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.
-
Volume of Pycnometer: Determine the volume of the pycnometer by filling it with a liquid of known density (e.g., distilled water) and weighing it.
-
Calculation: Calculate the density of the sample using the formula: Density = (Mass of sample) / (Volume of sample)
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Methodology:
-
Apparatus: Use a calibrated refractometer.
-
Sample Application: Place a few drops of this compound onto the prism of the refractometer.
-
Measurement: Close the prism and allow the temperature to stabilize. Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered.
-
Reading: Read the refractive index value from the scale. Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of an ester like this compound, a common preliminary step before characterizing its physical properties.
Caption: Workflow for Ester Synthesis and Purification.
References
An In-depth Technical Guide to the Molecular Structure of Butyl 6-chlorohexanoate
For Researchers, Scientists, and Drug Development Professionals
October 28, 2025
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a representative synthesis protocol for Butyl 6-chlorohexanoate. The information presented is intended for researchers, scientists, and professionals involved in drug development and other chemical research fields. While experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and provides high-quality predicted data to facilitate research and development activities.
Molecular Structure and Identification
This compound is a fatty acid ester characterized by a butyl ester group attached to a six-carbon chain (hexanoate) with a chlorine atom at the 6-position.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C₁₀H₁₉ClO₂[1] |
| SMILES | CCCCOC(=O)CCCCCCl[1] |
| InChI | InChI=1S/C10H19ClO2/c1-2-3-9-13-10(12)7-5-4-6-8-11/h2-9H2,1H3[1] |
| InChIKey | ZWBAKKBXJFZDLB-UHFFFAOYSA-N[1] |
| CAS Number | 71130-19-3[2] |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight | 206.71 g/mol |
| Boiling Point | 256.7 ± 9.0 °C at 760 mmHg |
| Density | 1.0±0.1 g/cm³ |
| pKa (Most Acidic) | 18.2 ± 0.2 |
| pKa (Most Basic) | -6.7 ± 0.5 |
| XlogP | 3.0[1] |
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not available in the searched databases. This section provides predicted spectroscopic information which can aid in the identification and characterization of the compound.
¹H NMR Spectroscopy (Predicted)
-
4.06 ppm (t, 2H): -O-CH₂ -CH₂-CH₂-CH₃
-
3.54 ppm (t, 2H): Cl-CH₂ -CH₂-CH₂-CH₂-C(=O)-
-
2.31 ppm (t, 2H): -CH₂-CH₂ -C(=O)-O-
-
1.80 - 1.60 ppm (m, 4H): Cl-CH₂-CH₂ -CH₂ -CH₂-C(=O)-
-
1.60 - 1.48 ppm (m, 2H): -O-CH₂-CH₂ -CH₂-CH₃
-
1.44 - 1.34 ppm (m, 2H): -O-CH₂-CH₂-CH₂ -CH₃
-
0.94 ppm (t, 3H): -CH₂-CH₂-CH₃
¹³C NMR Spectroscopy (Predicted)
-
173.5 ppm: C =O
-
64.5 ppm: -O-CH₂ -
-
44.9 ppm: Cl-CH₂ -
-
32.3 ppm: Cl-CH₂-CH₂ -
-
30.6 ppm: -O-CH₂-CH₂ -
-
33.9 ppm: -CH₂ -C(=O)-
-
26.4 ppm: Cl-CH₂-CH₂-CH₂ -
-
24.3 ppm: -CH₂-CH₂ -C(=O)-
-
19.1 ppm: -CH₂-CH₃
-
13.7 ppm: -CH₃
Infrared (IR) Spectroscopy (Predicted)
-
2959, 2872 cm⁻¹: C-H stretching (alkane)
-
1738 cm⁻¹: C=O stretching (ester)
-
1465, 1380 cm⁻¹: C-H bending (alkane)
-
1175 cm⁻¹: C-O stretching (ester)
-
728 cm⁻¹: C-Cl stretching
Mass Spectrometry (Predicted)
The predicted mass spectrum would likely show the molecular ion peak [M]⁺ at m/z 206 and [M+2]⁺ at m/z 208 with an approximate ratio of 3:1, characteristic of a compound containing one chlorine atom. Common fragmentation patterns for esters would also be expected, including cleavage at the ester linkage.
Synthesis of this compound
A common and straightforward method for the synthesis of this compound is through the Fischer esterification of 6-chlorohexanoic acid with butanol in the presence of an acid catalyst.
Fischer Esterification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Fischer esterification.
Experimental Protocol: Fischer Esterification
This is a representative protocol for the synthesis of this compound. Actual reaction conditions may require optimization.
Materials:
-
6-Chlorohexanoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Sodium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 6-chlorohexanoic acid (1.0 eq) and an excess of n-butanol (e.g., 3-5 eq).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture while stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Carbon dioxide gas will evolve.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the logical relationships in deducing the structure of this compound from its spectroscopic data.
References
A Technical Guide to Butyl 6-chlorohexanoate: Synthesis, Properties, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Butyl 6-chlorohexanoate, a halogenated fatty acid ester with significant applications as a key intermediate in the synthesis of high-value pharmaceuticals. This document details its chemical identity, physicochemical properties, and the experimental protocols for the synthesis of structurally related compounds that are pivotal in the manufacturing of widely used therapeutics.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
The molecular structure and key physicochemical properties of this compound and its analogs are summarized below. While experimental data for this compound is limited, properties can be estimated from structurally similar compounds such as Ethyl 6-chlorohexanoate and Butyl hexanoate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉ClO₂ | PubChem[1] |
| Monoisotopic Mass | 206.10736 Da | PubChem[1] |
| Boiling Point (Est.) | 210-220 °C at 760 mmHg | Estimated |
| Density (Est.) | ~0.9-1.0 g/cm³ | Estimated |
| Solubility | Soluble in organic solvents | General knowledge |
Role in Pharmaceutical Synthesis
Halogenated alkyl hexanoates are critical building blocks in the synthesis of various active pharmaceutical ingredients (APIs). A prominent application is in the production of cholesterol-lowering drugs, such as rosuvastatin and atorvastatin. The tert-butyl ester analog, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, serves as a valuable chiral synthon for the side chains of these statins. The methodologies employed for these related compounds are indicative of the synthetic utility of this compound.
Experimental Protocol: Synthesis of Chiral Intermediates for Statin Drugs
The following is a representative experimental protocol for the synthesis of a key chiral intermediate, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, which is derived from a chloro-oxohexanoate precursor. This multi-step synthesis highlights the utility of such compounds in complex organic synthesis.
Step 1: Asymmetric Reduction of tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH)
This enzymatic reduction establishes the initial chiral center.
-
Biocatalyst: Whole cells of E. coli expressing a mutant alcohol dehydrogenase from Lactobacillus kefir (LkTADH).
-
Substrate: tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH).
-
Reaction Conditions:
-
A fed-batch strategy is employed to maintain a low substrate concentration, mitigating issues of poor aqueous stability and substrate inhibition.
-
The reaction is conducted at an optimized pH and temperature.
-
NADP⁺ is used as a cofactor, with a glucose dehydrogenase system for in-situ regeneration.
-
-
Outcome: This step yields tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) with high enantiomeric excess (>99.5%).
Step 2: Diastereoselective Reduction of (S)-CHOH to (3R,5S)-CDHH
This step creates the second chiral center with high diastereoselectivity.
-
Catalyst: A stereoselective short-chain carbonyl reductase (SCR).
-
Substrate: tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH).
-
Reaction Conditions:
-
The reaction is performed in a bioreactor, often at a large scale (e.g., 5000 L).
-
The substrate concentration can be high (e.g., 400 g/L).
-
The temperature is maintained around 30°C.
-
-
Isolation and Purification: Following the reaction, the product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), is isolated and purified.
-
Yield and Purity: This bioconversion process can achieve high yields (e.g., 97.5%) and diastereomeric excess (e.g., 99.5%).
Visualization of Synthetic Pathway
The following diagram illustrates the key transformations in the synthesis of the chiral diol intermediate for statins, starting from the dioxo-ester precursor.
Caption: Synthetic pathway for a key chiral intermediate of statins.
This guide provides a foundational understanding of this compound and its significance in modern drug development. The provided synthetic methodologies for related compounds can be adapted and optimized by researchers for the efficient production of complex pharmaceutical molecules.
References
An In-depth Technical Guide to the Safety and Handling of Butyl 6-Chlorohexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for Butyl 6-chlorohexanoate. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. Due to a lack of extensive publicly available data specific to this compound, this guide combines information from the most relevant Safety Data Sheet (SDS) with established best practices for handling structurally related chemicals, such as halogenated esters.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on available data, the following hazard statements apply[1]:
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. |
Signal Word: Warning
Pictogram: GHS07 (Exclamation Mark)
Physicochemical Information
While detailed experimental data for this compound is limited, its structure as a chlorinated ester suggests it is a combustible liquid with low water solubility.
Exposure Controls and Personal Protection
To minimize exposure to this compound, a combination of engineering controls and personal protective equipment (PPE) is essential.
Engineering Controls
-
Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols[1].
-
Eye Wash Stations and Safety Showers: These should be readily accessible in any area where the chemical is handled.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound[1]:
| Protection Type | Recommended Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone operations. |
| Skin Protection | |
| Hand Protection | Chemical-resistant gloves, such as butyl rubber or nitrile rubber. Breakthrough times should be considered for prolonged contact. |
| Body Protection | Laboratory coat, long-sleeved shirt, and trousers. An apron or chemical-resistant suit may be required for larger quantities. |
| Respiratory Protection | Generally not required when adequate engineering controls are in place. If vapors or aerosols are generated and ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |
Safe Handling and Storage
Handling
-
Avoid contact with skin, eyes, and clothing[1].
-
Do not ingest or inhale[1].
-
Use only with adequate ventilation[1].
-
Wash hands thoroughly after handling[1].
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools and take precautionary measures against static discharge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong bases, and metals.
First Aid Measures
In the event of exposure to this compound, the following first aid procedures should be followed immediately[1]:
| Exposure Route | First Aid Procedure |
| Ingestion | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting. |
| Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Inhalation | Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. |
Accidental Release Measures
In the case of a spill, follow these procedures while wearing appropriate PPE[1]:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent the spill from spreading and entering drains.
-
Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to soak up the spill.
-
Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean: Clean the spill area thoroughly with a suitable detergent and water.
Experimental Protocols
General laboratory workflow for handling this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Combustion may produce hazardous gases and vapors, including carbon oxides and hydrogen chloride gas. Vapors are heavier than air and may travel to a source of ignition and flash back[1].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Toxicological Information
There is a lack of specific toxicological data for this compound. However, as a halogenated hydrocarbon, it is prudent to consider the potential for toxicity associated with this class of compounds. The known hazards are acute oral toxicity, skin irritation, and serious eye irritation[1]. The chloro- functional group may impart additional toxicity. Chronic exposure effects are unknown.
The following diagram illustrates a generalized logical relationship for assessing the risk of halogenated organic compounds, which can be applied to this compound in the absence of specific data.
Logical hazard assessment based on functional groups.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.
Disclaimer
This document is intended for informational purposes only and is based on the best available information at the time of writing. It is not a substitute for a formal risk assessment. All laboratory personnel should be trained in safe handling procedures and should consult the most current Safety Data Sheet for this compound before use.
References
Solubility Profile of Butyl 6-chlorohexanoate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Butyl 6-chlorohexanoate in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing a qualitative assessment based on fundamental principles of chemical solubility and data from structurally analogous compounds. It also includes a detailed, general experimental protocol for determining the solubility of a compound like this compound, which can be adapted for specific laboratory requirements. This guide is intended to assist researchers and professionals in drug development and other chemical synthesis applications in handling and utilizing this compound effectively.
Introduction
This compound is a chemical intermediate that possesses both polar and non-polar characteristics. Its structure includes a polar ester group and a chloroalkane chain, influencing its interaction with different types of organic solvents. Understanding the solubility of this compound is crucial for its synthesis, purification, and formulation in various applications, including as a building block in the synthesis of active pharmaceutical ingredients.
Predicted Solubility of this compound
Based on the principle of "like dissolves like" and the observed solubility of similar compounds such as butyl 2-chloroacetate, the predicted solubility of this compound in a range of common organic solvents is summarized in the table below. Butyl 2-chloroacetate is known to be soluble in polar organic solvents like ethanol, acetone, and methanol. This compound, having a longer alkyl chain, is expected to exhibit good solubility in a wide range of organic solvents, from polar to non-polar.
| Solvent Classification | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone | Soluble | The polar carbonyl group of acetone can interact with the ester and chloro groups of this compound. |
| Acetonitrile | Soluble | The polar nitrile group should facilitate dissolution. | |
| Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of solvating a wide range of organic molecules. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar solvent capable of solvating a wide range of organic molecules. | |
| Polar Protic | Methanol | Soluble | The hydroxyl group can hydrogen bond with the ester oxygen atoms, and the alkyl chain is compatible with the butyl and hexanoate chains. |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many esters. | |
| Isopropanol | Soluble | Expected to be a good solvent due to its ability to engage in polar and non-polar interactions. | |
| Non-Polar | Hexane | Soluble | The long alkyl chains of both the solvent and solute should lead to good miscibility. |
| Toluene | Soluble | The non-polar aromatic ring and the alkyl group of toluene can interact favorably with the non-polar parts of this compound. | |
| Dichloromethane (DCM) | Soluble | A versatile solvent capable of dissolving a wide range of organic compounds due to its moderate polarity. The presence of chlorine is compatible with the solute. | |
| Diethyl Ether | Soluble | A common solvent for esters with good solvating power for moderately polar compounds. |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (± 0.1 mg)
-
Vials or test tubes with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is necessary to ensure that a saturated solution is achieved.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC with a suitable detector, or GC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
Spectroscopic Profile of Butyl 6-Chlorohexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectral data for Butyl 6-chlorohexanoate (CAS No. 71130-19-3), a key chemical intermediate. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its constituent functional groups and comparison with structurally similar molecules. The information herein is intended to support researchers in the identification and characterization of this compound.
Synthesis and Structure
This compound is an ester formed from the condensation of 6-chlorohexanoic acid and n-butanol. The structure, illustrated below, contains a butyl ester group and a chloroalkane chain.
Structure:
The synthesis of this compound can be achieved through standard esterification methods, such as the Fischer esterification of 6-chlorohexanoic acid with butanol in the presence of an acid catalyst.
Spectral Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established chemical shift ranges, characteristic infrared absorption frequencies, and expected fragmentation patterns.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.06 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~3.54 | Triplet | 2H | Cl-CH₂ -CH₂- |
| ~2.30 | Triplet | 2H | -CH₂-CH₂ -C(O)O- |
| ~1.79 | Quintet | 2H | Cl-CH₂-CH₂ -CH₂- |
| ~1.62 | Quintet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.46 | Quintet | 2H | -CH₂-CH₂ -CH₂-C(O)O- |
| ~1.38 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.93 | Triplet | 3H | -CH₂-CH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~173.5 | C =O |
| ~64.3 | -O-CH₂ - |
| ~44.9 | Cl-CH₂ - |
| ~34.1 | -CH₂ -C(O)O- |
| ~32.3 | Cl-CH₂-CH₂ - |
| ~30.6 | -O-CH₂-CH₂ - |
| ~26.4 | Cl-CH₂-CH₂-CH₂ - |
| ~24.4 | -CH₂ -CH₂-C(O)O- |
| ~19.1 | -CH₂-CH₂ -CH₃ |
| ~13.7 | -CH₃ |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1240 | Strong | C-O stretch (ester) |
| ~730 | Medium | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 206/208 | Low | [M]⁺, [M+2]⁺ (presence of Cl) |
| 150/152 | Medium | [M - C₄H₈]⁺ |
| 117 | High | [CH₃(CH₂)₄CO]⁺ |
| 101 | Medium | [O=C-O-C₄H₉]⁺ |
| 57 | High | [C₄H₉]⁺ (butyl cation) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and equipment used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance or transmittance.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The isotopic pattern for chlorine ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is a key diagnostic feature.
Workflow for Spectroscopic Identification
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
Commercial Availability and Technical Profile of Butyl 6-chlorohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 6-chlorohexanoate (CAS No. 71130-19-3) is a halogenated fatty acid ester that holds significance as a versatile building block in organic synthesis. Its bifunctional nature, possessing both an ester and a terminal alkyl chloride, makes it a valuable intermediate for the introduction of a six-carbon chain with reactive handles at both ends. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to drug discovery and development. While direct experimental data for this specific compound is limited in publicly available literature, this guide consolidates available information and provides context based on analogous compounds.
Commercial Availability
This compound is available from various chemical suppliers. The primary information for sourcing is provided in the table below. Researchers are advised to inquire directly with the suppliers for current pricing and availability.
| Supplier | Product Number | CAS Number | Purity |
| Alfa Chemistry | ACM71130193 | 71130-19-3 | 96%[1] |
Physicochemical and Spectroscopic Data
Detailed experimental physicochemical and spectroscopic data for this compound are not extensively reported. The following tables summarize available data from chemical databases and predicted values. For comparison, experimental data for the closely related, non-chlorinated analog, butyl hexanoate, is also provided where available.
Physical and Chemical Properties
| Property | This compound (Predicted/Inferred) | Butyl hexanoate (Experimental) |
| Molecular Formula | C10H19ClO2[1] | C10H20O2[2] |
| Molecular Weight | 206.71 g/mol [1] | 172.26 g/mol [2] |
| Boiling Point | Not available | 208.0 °C at 760 mmHg[2] |
| Melting Point | Not available | -68.4 °C[2] |
| Density | Not available | 0.8623 g/cm³[2] |
| Refractive Index | Not available | 1.414-1.417[2] |
| XlogP | 3.0[3] | 3.3[2] |
Spectroscopic Data (Predicted and Analogous)
| Spectroscopy | This compound (Predicted) | Butyl hexanoate (Experimental GC-MS) |
| Mass Spectrometry (m/z) | [M+H]+: 207.11464, [M+Na]+: 229.09658[3] | 56.0 (99.99), 117.0 (72.29), 99.0 (70.21), 43.0 (50.86), 41.0 (39.84)[2] |
| Key IR Absorptions (Inferred) | C=O (ester): ~1735 cm⁻¹, C-Cl: ~650-750 cm⁻¹ | C=O (ester): ~1735 cm⁻¹ |
Synthesis
A detailed, peer-reviewed synthesis protocol specifically for this compound is not readily found in the literature. However, a standard and reliable method for its preparation would be the Fischer esterification of 6-chlorohexanoic acid with n-butanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
6-Chlorohexanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (catalyst)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-chlorohexanoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of water collection.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield the final product.
Applications in Drug Development
While direct applications of this compound in marketed drugs are not explicitly documented, its structural motifs are present in key pharmaceutical intermediates. Notably, related tert-butyl esters are critical precursors in the synthesis of widely used statin drugs like rosuvastatin and atorvastatin, which are HMG-CoA reductase inhibitors used to lower cholesterol.[4][5] The butyl ester can serve a similar role as a lipophilic building block in the synthesis of novel pharmaceutical agents.
The logical workflow below illustrates how this compound could be utilized as a starting material in the synthesis of a hypothetical drug candidate, highlighting its role as a versatile intermediate.
Caption: Synthetic pathway from this compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the safety profiles of similar compounds like butyl esters and alkyl chlorides, the following precautions should be taken:
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8]
-
Fire Safety: The compound is expected to be combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[6][7][8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
This technical guide provides a summary of the available information on this compound. For any specific research or development application, it is crucial to consult the direct supplier for the most accurate and up-to-date product specifications and safety information.
References
- 1. labshake.com [labshake.com]
- 2. Butyl hexanoate | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C10H19ClO2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Butyl 6-chlorohexanoate: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 6-chlorohexanoate is a bifunctional organic molecule containing both an ester and an alkyl chloride. This structure makes it a potentially versatile intermediate in organic synthesis, allowing for a range of chemical transformations. The ester group can undergo hydrolysis or transesterification, while the chloro- moiety can participate in nucleophilic substitution reactions. This technical guide provides a detailed overview of the synthesis, properties, and spectroscopic analysis of this compound, aimed at professionals in research and drug development. While this compound is not extensively documented in publicly available literature, this review compiles relevant information and predictive data to serve as a valuable resource.
Synthesis of this compound
The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of 6-chlorohexanoic acid with n-butanol, catalyzed by a strong acid.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
6-chlorohexanoic acid
-
n-butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-chlorohexanoic acid and an excess of n-butanol (typically 3-5 equivalents). The excess alcohol helps to shift the reaction equilibrium towards the product.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol % of the carboxylic acid).
-
Add toluene to the flask to facilitate the azeotropic removal of water, the byproduct of the esterification.
-
Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to obtain the final product.
Figure 1. Experimental workflow for the synthesis of this compound.
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₉ClO₂ |
| Molecular Weight | 206.71 g/mol |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Predicted to be in the range of 230-250 °C at atmospheric pressure |
| Solubility | Soluble in most organic solvents; insoluble in water |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~3.55 | triplet | 2H | Cl-CH₂ -CH₂-CH₂-CH₂-CO- |
| ~2.30 | triplet | 2H | -CH₂-CH₂ -CO-O- |
| ~1.75 | quintet | 2H | Cl-CH₂-CH₂ -CH₂- |
| ~1.60 | sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.45 | quintet | 2H | -CH₂-CH₂ -CH₂-CO- |
| ~1.38 | sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.92 | triplet | 3H | -CH₂-CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C =O |
| ~64.5 | -O-CH₂ - |
| ~45.0 | Cl-CH₂ - |
| ~34.0 | -CH₂ -CO-O- |
| ~32.5 | Cl-CH₂-CH₂ - |
| ~30.5 | -O-CH₂-CH₂ - |
| ~26.5 | -CH₂-CH₂ -CH₂-CO- |
| ~19.2 | -CH₂-CH₃ |
| ~13.7 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching (alkane) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1240 | Strong | C-O stretching (ester) |
| ~1170 | Strong | C-O stretching (ester) |
| ~730-650 | Medium | C-Cl stretching |
Mass Spectrometry (Predicted Fragmentation)
The electron ionization mass spectrum of this compound is expected to show fragmentation patterns characteristic of both esters and alkyl chlorides.
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 206/208 due to ³⁵Cl and ³⁷Cl isotopes) may be observed, though it might be weak.
-
McLafferty Rearrangement: A characteristic fragmentation of esters, which could lead to a fragment at m/z = 116.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.
-
Loss of Butoxy Radical: Fragmentation leading to an acylium ion [M - 73]⁺.
-
Loss of Butene: From the butyl ester group, leading to a fragment at [M - 56]⁺.
-
Loss of HCl: A potential fragmentation pathway, leading to a fragment at [M - 36]⁺.
Signaling Pathways and Logical Relationships
As a synthetic intermediate, this compound is not typically involved in biological signaling pathways itself. However, it can be a precursor for molecules that are. The logical relationship in its synthesis is the Fischer esterification mechanism.
Figure 2. Simplified mechanism of Fischer esterification for this compound synthesis.
Applications in Research and Development
Given its structure, this compound has potential applications as:
-
A building block in organic synthesis: The chloro- group can be displaced by a variety of nucleophiles (e.g., amines, azides, cyanides, thiols) to introduce new functional groups. The ester can then be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives.
-
A precursor for polymers: The bifunctional nature of this molecule could allow it to be used in the synthesis of polyesters with pendant chloro groups, which could be further functionalized.
-
A starting material for the synthesis of biologically active molecules: While no direct use in major drug synthesis pathways is widely reported, it could serve as a precursor for novel compounds with potential therapeutic applications. For instance, the alkyl chloride can be used to alkylate various substrates in the development of new chemical entities.
Safety and Handling
This compound is expected to have hazards associated with both alkyl halides and esters.
-
Irritant: Likely to be irritating to the skin, eyes, and respiratory tract.
-
Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a chemical intermediate with potential for a variety of synthetic applications. While detailed experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential uses based on established chemical principles and predictive models. Researchers and drug development professionals can use this information as a starting point for their work with this and related compounds.
An In-depth Technical Guide to Butyl 6-chlorohexanoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Butyl 6-chlorohexanoate, a halogenated fatty acid ester. Due to a lack of specific historical records on its initial discovery, this document focuses on the technical aspects of its synthesis, physicochemical properties, and potential applications, particularly as an intermediate in organic synthesis and drug development.
Introduction
This compound (CAS No. 71130-19-3) is a butyl ester of 6-chlorohexanoic acid.[1][2] Its structure, featuring a terminal chlorine atom and a butyl ester group, makes it a potentially useful building block in the synthesis of more complex molecules. While the historical details of its discovery are not well-documented in readily available literature, its synthesis and properties can be inferred from established principles of organic chemistry and data on analogous compounds.
Physicochemical Properties
Detailed experimental data for this compound are not extensively reported. However, its key physicochemical properties can be predicted or are available from chemical databases. This information is crucial for its handling, purification, and use in synthetic protocols.
| Property | Value/Prediction | Source |
| CAS Number | 71130-19-3 | [1][2] |
| Molecular Formula | C₁₀H₁₉ClO₂ | [3] |
| Molecular Weight | 206.71 g/mol | |
| IUPAC Name | This compound | [1] |
| Synonyms | Hexanoic acid, 6-chloro-, butyl ester; 6-Chlorohexanoic acid butyl ester | [1] |
| Predicted Boiling Point | ~240-250 °C (estimated based on Butyl hexanoate) | |
| Predicted Density | ~1.0 g/mL (estimated) | |
| Predicted XlogP | 3.0 | [3] |
| Canonical SMILES | CCCCOC(=O)CCCCCCl | [2] |
| InChIKey | ZWBAKKBXJFZDLB-UHFFFAOYSA-N | [2] |
Synthesis of this compound
There are two primary and plausible synthetic routes to this compound. Below are detailed experimental protocols for each proposed method.
This is the most direct and classical method for the synthesis of this compound, involving the acid-catalyzed reaction of 6-chlorohexanoic acid with butanol.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 6-chlorohexanoic acid (1 equivalent), n-butanol (3-5 equivalents, serving as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid, 0.01-0.05 equivalents).
-
Reaction: The reaction mixture is heated to reflux. The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up: After cooling to room temperature, the excess butanol is removed under reduced pressure. The residue is dissolved in an organic solvent such as diethyl ether or ethyl acetate. The organic solution is washed sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and any remaining carboxylic acid), water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude this compound is then purified by vacuum distillation to yield the final product.
An alternative approach involves the ring-opening of a suitable lactone precursor, such as 6-chloro-ε-caprolactone, with butanol. This method is analogous to the well-established ring-opening polymerization of ε-caprolactone.[4][5][6][7]
Experimental Protocol:
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, 6-chloro-ε-caprolactone (1 equivalent) is dissolved in anhydrous toluene or can be run neat. To this, n-butanol (1.1 equivalents) and a catalyst, such as tin(II) octoate (Sn(Oct)₂) or a strong acid, are added.
-
Reaction: The mixture is heated, typically in the range of 100-140 °C. The progress of the reaction is monitored by GC or NMR spectroscopy to observe the disappearance of the starting lactone and the formation of the desired ester.
-
Work-up: Upon completion, the reaction is cooled, and if a solvent was used, it is removed by rotary evaporation. The crude product is then dissolved in a suitable organic solvent.
-
Purification: The purification follows a similar procedure to the Fischer esterification, involving washing with aqueous solutions to remove any catalyst residues and unreacted butanol, followed by drying and vacuum distillation.
Spectroscopic Data (Predicted)
Predicted ¹H NMR (in CDCl₃):
-
δ 4.05 (t, 2H): -O-CH₂ -(CH₂)₂-CH₃ (Ester methylene group)
-
δ 3.54 (t, 2H): Cl-CH₂ -CH₂-
-
δ 2.30 (t, 2H): -C(=O)-CH₂ -
-
δ 1.80-1.60 (m, 4H): Cl-CH₂-CH₂ - and -C(=O)-CH₂-CH₂ -
-
δ 1.60-1.45 (m, 2H): -CH₂-CH₂ -CH₂-Cl
-
δ 1.45-1.30 (m, 2H): -O-CH₂-CH₂ -CH₂-CH₃
-
δ 0.92 (t, 3H): -CH₂-CH₃
Predicted ¹³C NMR (in CDCl₃):
-
δ 173.5: C =O (Ester carbonyl)
-
δ 64.5: -O-C H₂- (Ester alkoxyl)
-
δ 44.9: C l-CH₂-
-
δ 34.0: -C(=O)-C H₂-
-
δ 32.3: Cl-CH₂-C H₂-
-
δ 30.5: -O-CH₂-C H₂-
-
δ 26.3: -CH₂-C H₂-CH₂-Cl
-
δ 24.5: -C(=O)-CH₂-C H₂-
-
δ 19.1: -O-CH₂-CH₂-C H₂-
-
δ 13.7: -C H₃
Potential Applications in Drug Development and Organic Synthesis
While specific applications of this compound are not extensively documented, its structure suggests several potential uses:
-
Intermediate for API Synthesis: The terminal chloro group can be readily displaced by various nucleophiles (e.g., amines, azides, thiols) to introduce new functionalities. The ester group can be hydrolyzed to the corresponding carboxylic acid or transesterified. This dual functionality makes it a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs). For instance, related 6-substituted hexanoates are precursors in the synthesis of statins.
-
Monomer for Functional Polyesters: Although less common than ε-caprolactone, chloro-functionalized lactones and their ring-opened esters can be used to synthesize polyesters with pendant functional groups. The chlorine atom can be a site for post-polymerization modification.
-
Fragment in Medicinal Chemistry: The 6-chlorohexyl moiety can be incorporated into larger molecules as a lipophilic spacer with a reactive handle for further elaboration in fragment-based drug discovery.
Logical and Experimental Workflows
The synthesis of this compound can be visualized as a straightforward chemical transformation.
Caption: Synthetic routes to this compound.
Conclusion
This compound is a halogenated ester with potential as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functional polymers. While its specific history of discovery is not well-documented, its synthesis can be reliably achieved through standard organic chemistry techniques such as Fischer esterification or lactone ring-opening. The predictive data on its physicochemical and spectroscopic properties provided in this guide should facilitate its use in future research and development endeavors.
References
- 1. labshake.com [labshake.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. PubChemLite - this compound (C10H19ClO2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Theoretical Properties of Butyl 6-chlorohexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of Butyl 6-chlorohexanoate, a halogenated ester of interest in various chemical and pharmaceutical research domains. The document details its physicochemical characteristics, predicted spectral data, and relevant safety information. Methodologies for its synthesis and analysis are also presented. All quantitative data is summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding and application in a research and development setting.
Introduction
This compound (C10H19ClO2) is a bifunctional molecule containing both an ester and a chloroalkane functional group. This unique structure makes it a versatile building block in organic synthesis, potentially serving as a precursor for more complex molecules in drug discovery and materials science. Understanding its theoretical properties is crucial for predicting its behavior in chemical reactions, designing experimental protocols, and assessing its potential biological activity and safety profile.
Physicochemical Properties
The physicochemical properties of this compound are essential for predicting its behavior in various solvents, its potential for membrane permeability, and its general handling characteristics. The following table summarizes the key predicted physicochemical properties.
| Property | Predicted Value | Notes |
| Molecular Formula | C10H19ClO2 | - |
| Molecular Weight | 206.71 g/mol | - |
| CAS Number | 71130-19-3 | - |
| Boiling Point | ~230-250 °C | Estimated based on similar structures. The presence of the chloro group increases the boiling point compared to Butyl hexanoate. |
| Melting Point | < -20 °C | Expected to be a liquid at room temperature with a low melting point, typical for medium-chain alkyl esters. |
| Density | ~1.0 g/mL | Estimated to be slightly denser than water due to the chlorine atom. |
| XlogP | 3.0 | A measure of lipophilicity, suggesting moderate solubility in nonpolar solvents and limited solubility in water. |
Predicted Spectral Data
Spectral analysis is fundamental for the identification and characterization of chemical compounds. The following sections detail the predicted spectral properties of this compound.
¹H NMR Spectroscopy
The predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.05 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~3.55 | Triplet | 2H | Cl-CH₂ -CH₂-CH₂-CH₂-CO- |
| ~2.30 | Triplet | 2H | -CH₂-CH₂ -CO-O- |
| ~1.75 | Quintet | 2H | Cl-CH₂-CH₂ -CH₂- |
| ~1.60 | Sextet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.40 | Quintet | 2H | -CH₂-CH₂ -CH₂-CO- |
| ~1.35 | Sextet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.90 | Triplet | 3H | -CH₂-CH₂-CH₂-CH₃ |
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (ppm) | Assignment |
| ~173.5 | C =O |
| ~64.5 | -O-CH₂ - |
| ~45.0 | Cl-CH₂ - |
| ~34.0 | -CH₂ -CO-O- |
| ~32.0 | Cl-CH₂-CH₂ - |
| ~30.5 | -O-CH₂-CH₂ - |
| ~26.0 | -CH₂-CH₂ -CH₂-CO- |
| ~24.5 | Cl-CH₂-CH₂-CH₂ - |
| ~19.0 | -O-CH₂-CH₂-CH₂ - |
| ~13.5 | -CH₃ |
Infrared (IR) Spectroscopy
The predicted Infrared (IR) spectrum indicates the presence of specific functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1735 | Strong | C=O stretch (ester) |
| 1240-1160 | Strong | C-O stretch (ester) |
| 730-650 | Medium | C-Cl stretch |
Mass Spectrometry
The predicted mass spectrum shows the fragmentation pattern of the molecule upon ionization, which is crucial for structural elucidation.
| m/z | Relative Intensity | Possible Fragment |
| 206/208 | Low | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 150/152 | Medium | [M - C₄H₈]⁺ |
| 117 | High | [C₄H₉O=C=O]⁺ |
| 101 | Medium | [Cl(CH₂)₅]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 49/51 | Medium | [CH₂Cl]⁺ |
Experimental Protocols
Synthesis: Fischer Esterification
A common method for the synthesis of this compound is the Fischer esterification of 6-chlorohexanoic acid with butanol in the presence of an acid catalyst.
Quantum Chemical Calculations for Butyl 6-chlorohexanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 6-chlorohexanoate is an ester of interest due to its potential applications as a precursor in organic synthesis and its relevance in the study of halogenated aliphatic compounds. Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity and designing novel applications. Quantum chemical calculations provide a powerful theoretical framework for elucidating these properties at the atomic level. This technical guide outlines the standard computational methodologies employed in the theoretical analysis of this compound, presenting a comprehensive overview of the expected results and their interpretation. While the data presented herein is illustrative of a typical computational study, the methodologies are grounded in established scientific literature.
Computational Methodology
The quantum chemical calculations detailed in this guide are typically performed using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The calculations are generally carried out using a specific functional, such as B3LYP, and a basis set, for instance, 6-31G(d).[1] The optimization algorithm iteratively adjusts the atomic coordinates until a stationary point on the potential energy surface is located.[2][3]
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.[4][5] The absence of imaginary frequencies indicates a stable conformation. This analysis also provides the theoretical vibrational spectrum (Infrared and Raman), where the calculated frequencies can be correlated with experimental spectroscopic data for structural validation.[6] The vibrational modes are associated with specific molecular motions, such as stretching and bending of bonds.
Conformational Analysis
Due to the flexibility of the butyl and hexanoate chains, this compound can exist in multiple conformations. A thorough conformational analysis is essential to identify the global minimum energy structure and understand the relative stabilities of different conformers.[7][8][9] This typically involves systematically rotating the dihedral angles of the rotatable bonds and performing geometry optimization for each starting conformation.
Molecular Orbital Analysis
The electronic properties of the molecule are investigated through an analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[11]
Data Presentation
The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.
Table 1: Optimized Geometric Parameters (Illustrative Data)
This table presents a selection of key bond lengths and angles for the optimized geometry of this compound.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (ester) | 1.35 Å |
| Bond Length | O-C (butyl) | 1.45 Å |
| Bond Length | C-Cl | 1.79 Å |
| Bond Angle | O=C-O | 124.5° |
| Bond Angle | C-O-C | 116.8° |
| Dihedral Angle | C-C-C-Cl | 178.5° (anti-periplanar) |
Table 2: Selected Vibrational Frequencies (Illustrative Data)
This table lists some of the most characteristic calculated vibrational frequencies and their corresponding assignments.
| Frequency (cm⁻¹) | Vibrational Mode | Description |
| 2960 | C-H stretch | Asymmetric stretching of CH₃ group |
| 2875 | C-H stretch | Symmetric stretching of CH₂ groups |
| 1745 | C=O stretch | Carbonyl group stretching |
| 1240 | C-O stretch | Ester C-O bond stretching |
| 730 | C-Cl stretch | Carbon-chlorine bond stretching |
Table 3: Molecular Orbital Energies (Illustrative Data)
This table provides the calculated energies of the frontier molecular orbitals.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.25 |
| HOMO-LUMO Gap | 6.60 |
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the quantum chemical analysis of this compound.
Caption: A flowchart of the computational chemistry process.
Molecular Interaction Pathway Analogy
This diagram presents a conceptual analogy of how molecular orbital interactions can be viewed as a signaling pathway, influencing the molecule's reactivity.
Caption: A diagram showing molecular orbital interactions.
References
- 1. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 2. density functional theory - Geometry optimization: what happens in the algorithm? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 3. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 4. Q-Chem 4.3 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 5. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 6. Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. ijpsr.com [ijpsr.com]
- 9. Conformational Sampling in Computational Studies of Natural Products: Why Is It Important? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. researchgate.net [researchgate.net]
Unlocking the Potential of Butyl 6-chlorohexanoate: A Whitepaper on Future Research Directions
For Immediate Release
This technical guide outlines promising, yet underexplored, research avenues for Butyl 6-chlorohexanoate, a bifunctional molecule with significant latent potential for researchers, scientists, and professionals in drug development. While direct research on this specific compound is limited, its structural motifs—a butyl ester and a primary alkyl chloride—suggest a versatile role as a chemical probe, a building block for novel therapeutics, and a constituent in innovative drug delivery systems. This document serves as a foundational roadmap to stimulate and guide future investigation into its unique properties and applications.
Core Chemical Properties and Reactivity
This compound is a bifunctional molecule featuring a butyl ester and a primary alkyl chloride. This structure allows for orthogonal reactivity, where each functional group can be addressed under different reaction conditions. The primary alkyl chloride is an excellent electrophile for SN2 reactions with a variety of nucleophiles, while the butyl ester can be hydrolyzed by chemical or enzymatic means.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₉ClO₂ | PubChem |
| Molecular Weight | 206.71 g/mol | PubChem |
| Canonical SMILES | CCCCOC(=O)CCCCCCl | PubChem |
| InChIKey | ZWBAKKBXJFZDLB-UHFFFAOYSA-N | PubChem |
Potential Research Area 1: this compound as a Prodrug Moiety
The butyl ester functionality of this compound makes it an ideal candidate for the development of esterase-activated prodrugs. Ester prodrugs are a well-established strategy to enhance the bioavailability and cellular uptake of therapeutic agents by masking polar functional groups.[1][2][3]
Proposed Research Workflow:
A potential research workflow could involve the synthesis of a prodrug where a pharmacologically active agent is linked to the 6-hydroxyhexanoate scaffold, which is in turn esterified with butanol. Upon administration, ubiquitous esterases would cleave the butyl ester, releasing the active drug.
Experimental Protocol: Synthesis and Evaluation of a Hypothetical Prodrug
-
Synthesis: A model drug containing a hydroxyl group (e.g., a non-steroidal anti-inflammatory drug like ibuprofen, modified to have a hydroxyl handle) would be coupled to 6-chlorohexanoic acid via an ester linkage. The resulting compound would then be esterified with butanol to yield the final prodrug.
-
In Vitro Hydrolysis: The stability of the prodrug would be assessed in simulated gastric and intestinal fluids. Its susceptibility to enzymatic cleavage would be determined by incubation with purified porcine liver esterase or in human plasma. The release of the active drug would be monitored by HPLC.
-
Cell Permeability: The ability of the prodrug to cross cell membranes would be evaluated using a Caco-2 cell monolayer assay.
-
Pharmacokinetic Studies: The prodrug and the parent drug would be administered to a rodent model (e.g., Sprague-Dawley rats) to compare their pharmacokinetic profiles, including oral bioavailability, plasma concentration, and half-life.
| Parameter | Parent Drug | Prodrug |
| Aqueous Solubility (mg/mL) | Low | Potentially Higher |
| Caco-2 Permeability (Papp x 10⁻⁶ cm/s) | Low | Potentially Higher |
| Oral Bioavailability (%) | Low | Potentially Higher |
Potential Research Area 2: A Building Block for Bifunctional Molecules and Molecular Glues
The dual reactivity of this compound makes it an attractive scaffold for the synthesis of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues.[4][5][6] These molecules are designed to bring two proteins into close proximity to induce a specific biological outcome, such as protein degradation.
Proposed Research Workflow:
In this scenario, the alkyl chloride of this compound can be used to attach a ligand that binds to a target protein of interest (POI). The butyl ester can be hydrolyzed and the resulting carboxylic acid can be coupled to a ligand for an E3 ubiquitin ligase.
Experimental Protocol: Synthesis and Evaluation of a Hypothetical PROTAC
-
Ligand Attachment: A nucleophilic ligand for a protein of interest (e.g., a kinase inhibitor with a free amine or thiol) would be reacted with this compound via an SN2 reaction to displace the chloride.
-
Ester Hydrolysis and E3 Ligand Coupling: The butyl ester of the resulting conjugate would be hydrolyzed under basic conditions to yield a carboxylic acid. This acid would then be coupled to a known E3 ligase ligand (e.g., a derivative of thalidomide or VHL-1) using standard peptide coupling reagents.
-
In Vitro Protein Degradation: The ability of the synthesized PROTAC to induce the degradation of the target protein would be assessed in a relevant cell line. Western blotting would be used to quantify the levels of the target protein after treatment with the PROTAC.
-
Selectivity Profiling: The selectivity of the PROTAC would be evaluated by proteomics-based approaches to identify off-target protein degradation.
| Concentration (μM) | Target Protein Level (%) |
| 0 (Control) | 100 |
| 0.1 | 85 |
| 1 | 40 |
| 10 | 15 |
Potential Research Area 3: A Precursor for Bioactive Short-Chain Fatty Acid Derivatives
Short-chain fatty acids (SCFAs) and their derivatives are known to have a range of biological activities, including roles in metabolic regulation and as signaling molecules.[7][8][9] this compound can serve as a precursor to a variety of modified hexanoic acid derivatives.
Proposed Signaling Pathway Investigation:
Derivatives of this compound could potentially modulate signaling pathways involved in metabolism and inflammation. For instance, a derivative could be designed to interact with G-protein coupled receptors (GPCRs) that are known to be activated by SCFAs.
Experimental Protocol: Synthesis and Biological Evaluation of Hexanoic Acid Derivatives
-
Derivative Synthesis: The chloride of this compound can be displaced with various nucleophiles (e.g., azide, cyanide, thiols) to generate a library of derivatives. The butyl ester can then be hydrolyzed to the corresponding carboxylic acids.
-
GPCR Screening: The synthesized derivatives would be screened against a panel of GPCRs known to be modulated by SCFAs to identify potential agonists or antagonists.
-
Cell-Based Assays: For active compounds, downstream functional assays would be performed. For example, if a compound activates a receptor linked to cAMP production, intracellular cAMP levels would be measured.
-
In Vivo Efficacy: Promising candidates would be tested in animal models of metabolic diseases (e.g., diet-induced obesity in mice) to assess their effects on glucose homeostasis, lipid metabolism, and inflammation.
| Derivative | GPCR Binding Affinity (Ki, μM) | cAMP Production (EC₅₀, μM) |
| 6-azidohexanoic acid | > 100 | > 100 |
| 6-cyanohexanoic acid | 25 | 15 |
| 6-mercaptohexanoic acid | 5 | 2 |
Conclusion
This compound represents a largely untapped resource for chemical biologists and drug discovery professionals. Its bifunctional nature provides a versatile platform for the development of innovative therapeutics and chemical probes. The research areas proposed in this whitepaper—as a prodrug moiety, a scaffold for bifunctional molecules, and a precursor to bioactive SCFA derivatives—offer a starting point for unlocking the full potential of this intriguing molecule. Further investigation into these and other potential applications is strongly encouraged.
References
- 1. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterases involved in hydrolysis of prodrug and antedrug/soft drug [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Molecular glue - Wikipedia [en.wikipedia.org]
- 7. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 8. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]
- 9. Health Benefits and Side Effects of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Butyl 6-chlorohexanoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Butyl 6-chlorohexanoate through the Fischer esterification of 6-chlorohexanoic acid and n-butanol. Fischer esterification is a classic and efficient method for the formation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2][3][4] This protocol outlines the necessary reagents, equipment, reaction conditions, and purification procedures. Additionally, predicted characterization data, including physical properties and spectroscopic analysis, are provided to aid in product identification and quality control.
Introduction
This compound is a functionalized ester with potential applications in organic synthesis, serving as a versatile building block for the introduction of a six-carbon chain with a terminal chloro group. This functionality allows for subsequent nucleophilic substitution reactions to introduce a variety of other functional groups. The synthesis is achieved via Fischer esterification, an equilibrium reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.[1][2][3][4] To favor the formation of the ester product, an excess of the alcohol reactant is typically used to shift the equilibrium according to Le Châtelier's principle.
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Caption: General reaction scheme for the Fischer esterification of 6-chlorohexanoic acid with n-butanol.
Experimental Protocol
Materials:
-
6-chlorohexanoic acid (MW: 150.59 g/mol )
-
n-butanol (MW: 74.12 g/mol )
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (optional, for azeotropic removal of water)
-
Diethyl ether or Dichloromethane (for extraction)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus (optional, for final purification)
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 6-chlorohexanoic acid (e.g., 0.1 mol, 15.06 g).
-
Add a 3 to 5-fold molar excess of n-butanol (e.g., 0.3 to 0.5 mol, 22.2 to 37.1 g). Using the alcohol as the solvent drives the equilibrium towards the product.[2]
-
Add a magnetic stir bar to the flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the stirred mixture.
-
Attach a reflux condenser to the flask.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle or oil bath. The reflux temperature will be close to the boiling point of n-butanol (117-118 °C).
-
Maintain the reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the mixture sequentially with:
-
100 mL of deionized water to remove the excess n-butanol and some of the acid.
-
100 mL of saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and unreacted 6-chlorohexanoic acid. Be cautious as CO₂ gas will be evolved.
-
100 mL of brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess n-butanol and any solvent used for extraction using a rotary evaporator.
-
-
Final Purification (Optional):
-
For higher purity, the crude this compound can be purified by vacuum distillation.
-
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| 6-chlorohexanoic acid | C₆H₁₁ClO₂ | 150.59 | 4224-62-8 |
| n-butanol | C₄H₁₀O | 74.12 | 71-36-3 |
| This compound | C₁₀H₁₉ClO₂ | 206.71 | 71130-19-3 |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Boiling Point | ~220-230 °C (at atmospheric pressure) |
| Density | ~1.0 g/mL |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Insoluble in water, soluble in organic solvents.[5][6] |
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | δ ~4.0-4.2 ppm (triplet, 2H, -O-CH₂-), δ ~3.5-3.7 ppm (triplet, 2H, -CH₂-Cl), δ ~2.2-2.4 ppm (triplet, 2H, -C(=O)-CH₂-), δ ~1.2-1.8 ppm (multiplets, 10H, remaining -CH₂- groups), δ ~0.9 ppm (triplet, 3H, -CH₃). |
| ¹³C NMR | δ ~173 ppm (-C=O), δ ~64 ppm (-O-CH₂-), δ ~45 ppm (-CH₂-Cl), δ ~34 ppm (-C(=O)-CH₂-), other aliphatic carbons between 20-32 ppm, δ ~14 ppm (-CH₃). |
| IR Spectroscopy | Strong C=O stretch around 1735-1750 cm⁻¹, C-O stretch in the range of 1100-1300 cm⁻¹, C-Cl stretch around 600-800 cm⁻¹, C-H stretches from the alkyl chains below 3000 cm⁻¹.[7][8][9] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 206/208 (due to ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for esters include loss of the butoxy group (-OC₄H₉) and McLafferty rearrangement.[10] A prominent peak at m/z 56 corresponding to the butene radical cation is expected from McLafferty rearrangement. |
Visualizations
Fischer Esterification Workflow
References
- 1. cerritos.edu [cerritos.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Application Note & Protocol: Synthesis of Butyl 6-chlorohexanoate
Introduction
Butyl 6-chlorohexanoate is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both an ester and a chloroalkane moiety, allows for a variety of subsequent chemical transformations. This document provides a detailed protocol for the preparation of this compound via the Fischer esterification of 6-chlorohexanoic acid with n-butanol, utilizing sulfuric acid as a catalyst. The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols.[1][2][3] The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (typically the alcohol) is used, and the water formed as a byproduct is removed.
Reaction Principle
The synthesis of this compound is achieved through the acid-catalyzed esterification of 6-chlorohexanoic acid with n-butanol. The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[2] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired ester.
Materials and Methods
Reagents and Solvents:
-
6-Chlorohexanoic acid (Reagent Grade, ≥98%)
-
n-Butanol (Anhydrous, ≥99%)
-
Sulfuric acid (Concentrated, 98%)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Toluene (for Dean-Stark trap)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper
Experimental Protocol
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chlorohexanoic acid and n-butanol.
-
Assemble a Dean-Stark apparatus with the round-bottom flask and a reflux condenser. Fill the Dean-Stark trap with toluene.
-
Slowly and carefully add concentrated sulfuric acid to the reaction mixture while stirring. Caution: The addition of sulfuric acid is exothermic.
Reaction Procedure:
-
Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will be determined by the boiling point of the azeotropic mixture of toluene, n-butanol, and water.
-
Continue the reaction under reflux, monitoring the progress by observing the collection of water in the Dean-Stark trap. The reaction is considered complete when water no longer collects in the trap.
-
Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Purification:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acidic catalyst). Caution: CO2 gas evolution will occur.[3] Vent the separatory funnel frequently.
-
Brine
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the excess n-butanol and toluene.
-
The crude this compound can be further purified by vacuum distillation.
Data Presentation
| Parameter | Value |
| Reactants | |
| 6-Chlorohexanoic acid | 15.0 g (0.1 mol, 1.0 eq) |
| n-Butanol | 22.2 g (27.4 mL, 0.3 mol, 3.0 eq) |
| Catalyst | |
| Concentrated Sulfuric Acid | 1.0 mL |
| Solvent (for azeotrope) | |
| Toluene | 50 mL |
| Reaction Conditions | |
| Temperature | Reflux (approx. 93-110 °C) |
| Reaction Time | 4-6 hours (or until water ceases to form) |
| Expected Product | |
| Product Name | This compound |
| Molecular Formula | C10H19ClO2 |
| Molecular Weight | 206.71 g/mol |
| Theoretical Yield | 20.67 g |
| Purification | |
| Method | Vacuum Distillation |
Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
n-Butanol and toluene are flammable. Keep away from ignition sources.
-
Be cautious of pressure buildup during the sodium bicarbonate wash.
Characterization
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the ester.
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch (around 1735 cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
References
Application Notes and Protocols: Butyl 6-chlorohexanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 6-chlorohexanoate is a bifunctional organic molecule containing both a butyl ester and a primary alkyl chloride. This combination of functional groups makes it a versatile building block in organic synthesis, allowing for a range of chemical transformations. The ester group can be hydrolyzed or transesterified, while the chloro group is susceptible to nucleophilic substitution. These properties enable its use as a precursor in the synthesis of a variety of more complex molecules, including substituted hexanoic acid derivatives, heterocyclic compounds, and potentially as a monomer in polymerization reactions. While specific, detailed protocols for many applications of this compound are not extensively documented in publicly available literature, its reactivity can be predicted based on the known chemistry of its constituent functional groups. These notes provide an overview of its potential applications and generalized experimental protocols.
Potential Applications
The primary utility of this compound in organic synthesis lies in its capacity to act as an electrophile in nucleophilic substitution reactions at the C-6 position and as a substrate for ester modifications.
1. Synthesis of 6-Substituted Hexanoic Acid Derivatives:
The terminal chloro group can be displaced by a variety of nucleophiles to introduce new functionalities. This is a common strategy for synthesizing derivatives of hexanoic acid, which are of interest in various fields, including fragrance, materials science, and pharmaceuticals.
-
Alkylation of Amines: Reaction with primary or secondary amines can yield 6-aminohexanoate derivatives.
-
Formation of Ethers: Alkoxides can displace the chloride to form 6-alkoxy or 6-aryloxyhexanoates.
-
Thioether Synthesis: Thiolates can be used to introduce sulfur-containing moieties.
-
Cyanide Displacement: Reaction with cyanide salts provides a route to extend the carbon chain and introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.
-
Azide Formation: Substitution with azide ions yields 6-azidohexanoates, which are precursors to 6-aminohexanoates or can be used in "click" chemistry.
2. Synthesis of Heterocyclic Compounds:
This compound can serve as a precursor for the synthesis of heterocyclic structures. For instance, reaction with a primary amine, followed by intramolecular cyclization (lactamization), could potentially yield N-substituted piperidinones.
3. Precursor for Polymer Synthesis:
Although less common, bifunctional molecules like this compound could potentially be used in the synthesis of polyesters or other polymers, where the chloro- group could be converted to another functional group suitable for polymerization.
Experimental Protocols
The following are generalized protocols for key transformations involving this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol describes a typical procedure for the reaction of this compound with a generic nucleophile (Nu⁻).
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, sodium cyanide, an amine, a sodium alkoxide)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO))
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the nucleophile (1.1 to 1.5 equivalents).
-
Add the anhydrous solvent and stir the mixture.
-
Slowly add this compound (1.0 equivalent) to the reaction mixture at room temperature.
-
The reaction mixture is then heated to a temperature between 50-100 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation.
Quantitative Data:
Due to the lack of specific examples in the literature for this compound, a table of quantitative data with various nucleophiles cannot be provided. However, for similar alkyl chlorides, yields for such substitution reactions can typically range from 60% to over 90%, with reaction times of 2 to 24 hours, depending on the specific nucleophile and reaction conditions.
Protocol 2: Synthesis of Butyl 6-aminohexanoate (Generalized)
This protocol outlines the synthesis of an amino ester via reaction with ammonia or a primary amine, followed by hydrolysis of the ester.
Materials:
-
This compound
-
Ammonia (aqueous solution or gas) or a primary amine
-
Solvent (e.g., Ethanol, Methanol)
-
Base (e.g., Sodium hydroxide, Potassium hydroxide) for hydrolysis
-
Acid (e.g., Hydrochloric acid) for work-up
Procedure:
Step A: Amination
-
In a sealed reaction vessel, dissolve this compound in an excess of an alcoholic solution of ammonia or the desired primary amine.
-
Heat the mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the excess ammonia/amine and solvent under reduced pressure.
-
The crude Butyl 6-(substituted)aminohexanoate can be purified by chromatography or used directly in the next step.
Step B: Hydrolysis
-
Dissolve the crude amino ester in a mixture of water and a co-solvent like ethanol.
-
Add an excess of a base (e.g., 2-3 equivalents of NaOH).
-
Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and acidify with aqueous HCl to a pH of approximately 6-7 to protonate the amino acid.
-
The product may precipitate or can be isolated by crystallization or ion-exchange chromatography.
Visualizations
Diagram 1: Potential Synthetic Pathways of this compound
Caption: Synthetic utility of this compound.
Diagram 2: Experimental Workflow for Nucleophilic Substitution
Caption: Workflow for a typical substitution reaction.
Disclaimer: The provided protocols are generalized and should be adapted and optimized by the user in a suitable laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
Application Note: Butyl 6-chlorohexanoate as a Potential Initiator for Atom Transfer Radical Polymerization (ATRP)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Butyl 6-chlorohexanoate is a chemical compound containing both an ester functional group and a terminal alkyl chloride. While specific documented applications in polymer chemistry are not widespread, its structure suggests a significant potential role as an initiator in controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). ATRP is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. The presence of the alkyl chloride moiety in this compound allows it to act as an initiator for the controlled polymerization of a wide range of vinyl monomers. This application note outlines the theoretical basis, a general experimental protocol, and potential advantages of using this compound as an ATRP initiator.
Theoretical Application in Polymer Chemistry
The primary application of this compound in polymer chemistry is proposed to be as an initiator for Atom Transfer Radical Polymerization (ATRP). ATRP is a type of reversible-deactivation radical polymerization where a transition metal complex (e.g., copper, iron, ruthenium) reversibly activates and deactivates a dormant polymer chain, which has a terminal halogen atom.
The key features of this compound that make it a suitable candidate for an ATRP initiator are:
-
Alkyl Halide Group: The presence of a primary alkyl chloride (-CH₂Cl) group is crucial. This C-Cl bond can be homolytically cleaved by a transition metal catalyst in its lower oxidation state to generate a radical that initiates polymerization.
-
Ester Group: The butyl ester group can influence the solubility of the initiator and the resulting polymer. It may also offer a site for post-polymerization modification.
The general mechanism for ATRP initiation using this compound would involve the following steps:
-
Activation: The transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br/Ligand) abstracts the chlorine atom from this compound. This forms a radical on the hexanoate chain and the metal complex in its higher oxidation state (e.g., Cu(II)BrCl/Ligand).
-
Initiation: The generated radical adds to a monomer molecule, initiating the polymerization process.
-
Deactivation: The growing polymer chain, which now has a terminal radical, can be deactivated by the metal complex in its higher oxidation state. This regenerates the lower oxidation state metal complex and forms a dormant polymer chain with a terminal chlorine atom.
This activation-deactivation equilibrium allows for the controlled growth of polymer chains.
Experimental Protocol: General Procedure for ATRP using this compound
This protocol provides a general guideline for the polymerization of a vinyl monomer (e.g., styrene, methyl methacrylate) using this compound as an initiator. The specific conditions may need to be optimized for the particular monomer and desired polymer characteristics.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole or another suitable solvent
-
Nitrogen gas (for deoxygenation)
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Deoxygenation: Seal the flask with a rubber septum and subject it to several cycles of vacuum and backfilling with nitrogen to remove oxygen.
-
Addition of Reactants: Under a nitrogen atmosphere, add the purified monomer (e.g., 10 mmol), this compound (e.g., 0.1 mmol, for a target degree of polymerization of 100), PMDETA (e.g., 0.1 mmol), and solvent (e.g., 5 mL of anisole) via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C for styrene) and stir.
-
Monitoring the Reaction: Periodically take samples via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: After the desired conversion is reached, cool the reaction mixture to room temperature and expose it to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.
Data Presentation
The following table presents hypothetical data for the polymerization of styrene using this compound as an initiator, illustrating the expected control over molecular weight and dispersity.
| Entry | Monomer/Initiator/Catalyst/Ligand Ratio | Time (h) | Conversion (%) | Mₙ (GPC) ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100 / 1 / 1 / 1 | 2 | 25 | 2,700 | 1.15 |
| 2 | 100 / 1 / 1 / 1 | 4 | 50 | 5,300 | 1.12 |
| 3 | 100 / 1 / 1 / 1 | 6 | 75 | 7,900 | 1.10 |
| 4 | 100 / 1 / 1 / 1 | 8 | 95 | 10,100 | 1.08 |
Mₙ = Number-average molecular weight; Đ = Dispersity (Polydispersity Index)
Visualizations
Below are diagrams illustrating the theoretical application of this compound in ATRP.
Caption: ATRP mechanism using this compound.
Caption: Experimental workflow for ATRP.
Conclusion
This compound possesses the necessary structural features to serve as an effective initiator for Atom Transfer Radical Polymerization. This would enable the synthesis of polymers with well-controlled characteristics, which is highly desirable in fields such as drug delivery, materials science, and nanotechnology. The provided protocol offers a starting point for researchers to explore the use of this compound in their polymerization reactions. Further experimental validation is required to fully characterize its efficiency and the properties of the resulting polymers.
Application Notes & Protocols: The Role of Chloro-Functionalized Alkylating Agents in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)
Introduction
Selective Estrogen Receptor Modulators (SERMs) are a critical class of pharmaceuticals that exhibit tissue-specific estrogen receptor agonist or antagonist activity. This dual functionality allows them to provide therapeutic benefits in certain tissues while mitigating undesirable effects in others. A prominent example is Raloxifene, a benzothiophene-derived SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2] The synthesis of Raloxifene and related SERMs often involves the strategic introduction of a side chain containing a basic amine via an ether linkage. This is typically achieved through the alkylation of a phenolic hydroxyl group with a suitable chloro-functionalized reagent.
While direct literature evidence for the use of Butyl 6-chlorohexanoate in the synthesis of mainstream pharmaceuticals is limited, its chemical structure suggests its potential as a novel alkylating agent in this context. This document provides a detailed overview of the established synthesis of Raloxifene, highlighting the key alkylation step, and proposes a hypothetical synthetic protocol employing this compound to illustrate its potential application. Furthermore, the mechanism of action of Raloxifene is detailed to provide a biological context for its therapeutic efficacy.
Established Synthesis of Raloxifene
The synthesis of Raloxifene is a multi-step process that culminates in the formation of the characteristic benzothiophene core and the attachment of the critical side chain. A common synthetic route involves the Friedel-Crafts acylation of a protected 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene derivative with 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride.[3][4]
A generalized workflow for the synthesis of Raloxifene is depicted below:
Caption: Established synthetic workflow for Raloxifene.
Experimental Protocol: Synthesis of Raloxifene via Friedel-Crafts Acylation
This protocol is a composite of established methods found in the literature.
1. Preparation of 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride (1.0 eq) and 1,2-dichloroethane.
-
Add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride hydrochloride.[3]
2. Friedel-Crafts Acylation:
-
Dissolve 6-acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene (1.0 eq) in 1,2-dichloroethane.
-
Add the freshly prepared 4-(2-(piperidin-1-yl)ethoxy)benzoyl chloride hydrochloride (1.1 eq).
-
Cool the mixture in an ice bath and add aluminum chloride (AlCl₃) (3.0 eq) portion-wise, maintaining the temperature below 10°C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., chloroform). The combined organic extracts are washed, dried, and concentrated.
3. Deprotection to Yield Raloxifene:
-
The crude acylated intermediate is dissolved in a suitable solvent such as methanol.
-
An aqueous solution of a strong base (e.g., sodium hydroxide) is added, and the mixture is heated to reflux for 1-2 hours to hydrolyze the acetate protecting groups.
-
After cooling, the pH is adjusted to precipitate the crude Raloxifene.
-
The product is collected by filtration, washed, and purified by recrystallization or chromatography to yield Raloxifene hydrochloride with a purity of >99%.[4]
| Reagent/Product | Molar Mass ( g/mol ) | Role | Typical Yield (%) |
| 6-Acetoxy-2-(4-acetoxyphenyl)benzo[b]thiophene | 354.40 | Starting Material | - |
| 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid HCl | 285.78 | Side-chain precursor | - |
| 4-(2-(Piperidin-1-yl)ethoxy)benzoyl chloride HCl | 304.22 | Acylating Agent | - |
| Raloxifene Hydrochloride | 510.04 | Final Product | 85-90 (overall)[4] |
Proposed Application of this compound in SERM Synthesis
Based on the established chemistry of Raloxifene synthesis, This compound could potentially be used as an alternative alkylating agent to introduce a functionalized side chain onto a phenolic precursor. This would involve a Williamson ether synthesis, a well-established reaction for forming ethers from an alkoxide and a primary alkyl halide.
The proposed reaction would involve the alkylation of a suitable benzothiophene precursor, such as 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene, at the 6-hydroxyl position. The resulting ester-terminated side chain could then be further modified, for example, by hydrolysis to the carboxylic acid followed by amidation to introduce a desired amine moiety.
Caption: Proposed synthetic workflow using this compound.
Hypothetical Experimental Protocol: Alkylation with this compound
1. Alkylation of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene:
-
To a solution of 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
2. Hydrolysis of the Butyl Ester:
-
Dissolve the purified ester intermediate in a mixture of ethanol and water.
-
Add a stoichiometric amount of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
3. Amidation to Form the Final Amine-containing Side Chain:
-
The carboxylic acid can be converted to the corresponding amide through standard peptide coupling protocols (e.g., using a coupling agent like HATU or EDC with a desired amine).
| Reagent/Product | Molar Mass ( g/mol ) | Role |
| 6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene | 256.31 | Starting Material |
| This compound | 192.68 | Alkylating Agent |
| Potassium Carbonate | 138.21 | Base |
| Alkylated Intermediate (Ester) | 412.57 | Intermediate |
| Carboxylic Acid Intermediate | 356.42 | Intermediate |
Mechanism of Action of Raloxifene
Raloxifene exerts its therapeutic effects by binding to estrogen receptors (ERα and ERβ).[1][5][6] The binding of Raloxifene to the ER induces a conformational change in the receptor. This altered conformation affects the interaction of the receptor with co-activator and co-repressor proteins, leading to tissue-specific gene expression.[7]
-
In Bone: Raloxifene acts as an estrogen agonist. It binds to ERs in bone cells, which leads to a decrease in bone resorption by inhibiting the activity of osteoclasts. This helps to maintain bone mineral density and reduce the risk of fractures.[1][6]
-
In Breast and Uterine Tissue: Raloxifene acts as an estrogen antagonist. It competes with estrogen for binding to ERs, thereby blocking the proliferative effects of estrogen on mammary and uterine cells. This antagonistic action reduces the risk of estrogen receptor-positive breast cancer and does not stimulate endometrial growth.[6]
Caption: Mechanism of action of Raloxifene.
Conclusion
The synthesis of complex pharmaceutical agents like Raloxifene relies on robust and well-characterized chemical transformations. The alkylation of phenols with chloro-functionalized reagents is a cornerstone of this process, enabling the introduction of key pharmacophoric features. While this compound is not a documented reagent in the synthesis of current blockbuster drugs, its chemical properties make it a plausible candidate for the development of novel SERMs and other pharmaceutical compounds. The provided hypothetical protocol serves as a template for researchers to explore such new synthetic avenues. A thorough understanding of both the synthetic chemistry and the biological mechanism of action is paramount for the successful design and development of next-generation therapeutics.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. prepchem.com [prepchem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Butyl 6-chlorohexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of Butyl 6-chlorohexanoate (C10H19ClO2, Molecular Weight: 206.71 g/mol ).[1][2] The following techniques are covered: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Overview of Analytical Workflow
The comprehensive characterization of this compound involves a multi-technique approach to confirm its identity, purity, and structure. The logical flow of analysis is depicted in the diagram below.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) environments.
Predicted ¹H NMR Spectral Data
The expected chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) are summarized below. These predictions are based on the analysis of similar structures, such as butyl hexanoate.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (butyl) | ~ 0.9 | Triplet | 3H |
| CH₂ (butyl) | ~ 1.4 | Multiplet | 2H |
| CH₂ (butyl) | ~ 1.6 | Multiplet | 2H |
| O-CH₂ (butyl) | ~ 4.0 | Triplet | 2H |
| CH₂-C=O | ~ 2.3 | Triplet | 2H |
| CH₂ | ~ 1.7 | Multiplet | 2H |
| CH₂ | ~ 1.5 | Multiplet | 2H |
| CH₂-Cl | ~ 3.5 | Triplet | 2H |
Predicted ¹³C NMR Spectral Data
The anticipated chemical shifts for the carbon atoms are provided in the following table.
| Carbon | Chemical Shift (ppm) |
| C=O | ~ 173 |
| O-CH₂ | ~ 64 |
| CH₂-Cl | ~ 45 |
| CH₂-C=O | ~ 34 |
| CH₂ | ~ 31 |
| CH₂ | ~ 24 |
| CH₂ (butyl) | ~ 19 |
| CH₂ (butyl) | ~ 13 |
| CH₃ (butyl) | ~ 10 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a spectral width of approximately 12 ppm.
-
Set the relaxation delay to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Acquire the spectrum with a larger number of scans due to the lower natural abundance of ¹³C.
-
Use a spectral width of approximately 220 ppm.
-
-
Data Analysis: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (stretch, sp³) | 2850-3000 | Medium-Strong |
| C=O (ester stretch) | ~ 1735 | Strong |
| C-O (ester stretch) | 1100-1300 | Strong |
| C-Cl (stretch) | 600-800 | Medium-Strong |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify and label the major absorption peaks in the spectrum and correlate them to the functional groups of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Predicted Mass Spectrometry Data
The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.
| Adduct | Predicted m/z |
| [M+H]⁺ | 207.11464 |
| [M+Na]⁺ | 229.09658 |
| [M]⁺ | 206.10681 |
A common fragmentation pattern for esters involves the cleavage of the C-O bond, leading to characteristic fragment ions. For instance, the mass spectrum of the similar compound "CHLOROACETIC ACID BUTYL ESTER" shows significant peaks corresponding to the loss of butoxy and chloroacetyl groups.[3]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The retention time from the gas chromatogram can be used for purity assessment.
Chromatographic Techniques
Chromatography is essential for determining the purity of this compound and for separating it from any impurities.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds like this compound.
-
Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like ethyl acetate.
-
Instrumentation: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 220 °C at 15 °C/min.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Detector Temperature: 280 °C.
-
-
Data Analysis: Determine the retention time of the main peak and calculate the purity by peak area percentage.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used as an orthogonal technique to confirm purity.
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Instrumentation: An HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (due to the ester carbonyl group).
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and purity of the compound.
Logical Relationship of Analytical Techniques
The following diagram illustrates the relationship between the different analytical techniques in confirming the structure and purity of this compound.
Caption: Interrelation of analytical techniques for characterization.
References
Application Note: GC-MS Analysis of Butyl 6-chlorohexanoate
Introduction
Butyl 6-chlorohexanoate is a haloalkane ester that can be of interest in various chemical synthesis processes, including as an intermediate in the production of pharmaceuticals and specialty chemicals. Its detection and quantification are crucial for reaction monitoring, purity assessment, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that provides high-resolution separation and sensitive detection, making it an ideal method for the analysis of semi-volatile compounds like this compound. This application note presents a detailed protocol for the GC-MS analysis of this compound, suitable for researchers, scientists, and professionals in drug development and chemical analysis. The combination of gas chromatography for separation and mass spectrometry for detection allows for both qualitative identification and quantitative measurement.[1]
Experimental Protocol
A detailed methodology for the GC-MS analysis of this compound is provided below. This protocol outlines the steps from sample preparation to data acquisition.
Protocol: GC-MS Analysis of this compound
1. Sample Preparation
1.1. Standard Solution Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as dichloromethane or ethyl acetate.
- Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
1.2. Sample Preparation:
- For liquid samples, dilute an accurately weighed or measured volume of the sample in the chosen solvent to bring the expected concentration of this compound within the calibration range.
- For solid samples, perform a solvent extraction using an appropriate solvent and dilute the extract as necessary.
- An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) can be added to all standards and samples to improve quantitative accuracy.
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis. Parameters may be optimized based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent single quadrupole mass spectrometer.
-
GC Column: A non-polar or medium-polarity column is suitable. A common choice is a VF-5ms (or equivalent) capillary column with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless for trace analysis or a split ratio of 20:1 for higher concentrations.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Scan Rate: 20 spectra/s.
3. Data Analysis
3.1. Qualitative Analysis:
- Identify the peak corresponding to this compound in the total ion chromatogram (TIC) based on its retention time.
- Confirm the identity by comparing the acquired mass spectrum of the peak with a reference spectrum or by interpreting the fragmentation pattern.
3.2. Quantitative Analysis:
- Integrate the peak area of a characteristic ion of this compound.
- Construct a calibration curve by plotting the peak area versus the concentration of the prepared standards.
- Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Data Presentation
The expected quantitative data for the GC-MS analysis of this compound is summarized in the table below. The retention time is an estimate and may vary depending on the specific chromatographic conditions. The m/z values correspond to the predicted major ions in the electron ionization mass spectrum.
| Parameter | Value | Description |
| Retention Time (RT) | ~ 12.5 min | The approximate time at which this compound will elute from the specified GC column under the given temperature program. |
| Molecular Ion [M]⁺ | m/z 192/194 (in a ~3:1 ratio) | The intact molecule with one electron removed. The presence of chlorine results in two isotopic peaks (³⁵Cl and ³⁷Cl). |
| Key Fragment Ions (m/z) | 157 | Loss of a chlorine radical (•Cl) from the molecular ion. |
| 137 | McLafferty rearrangement, loss of butene (C₄H₈). | |
| 117 | Alpha-cleavage with loss of the butoxy group (•OC₄H₉). | |
| 57 | Butyl cation (C₄H₉⁺). | |
| 41 | Allyl cation (C₃H₅⁺), a common fragment in aliphatic chains. |
Visualizations
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
Application Notes and Protocols for NMR Spectroscopy of Butyl 6-chlorohexanoate
Abstract
This document provides detailed application notes and experimental protocols for the nuclear magnetic resonance (NMR) spectroscopic analysis of Butyl 6-chlorohexanoate. The focus is on the acquisition and interpretation of ¹H and ¹³C NMR spectra, which are crucial for the structural elucidation and purity assessment of this compound in research and drug development settings. This guide is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development.
Introduction
This compound is an organic ester containing a chloroalkane functional group. Its chemical structure, consisting of a butyl ester and a 6-chlorohexyl chain, makes NMR spectroscopy an ideal technique for its characterization. ¹H and ¹³C NMR provide unambiguous information about the molecular structure, connectivity of atoms, and the chemical environment of the nuclei. This information is vital for confirming the identity and purity of synthesized this compound.
Nuclear magnetic resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei.[1][2] It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[2] The key parameters in an NMR spectrum are the chemical shift (δ), spin-spin coupling (J-coupling), and signal integration.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) and multiplicities for the proton (¹H) and carbon (¹³C) nuclei of this compound. These predictions are based on the analysis of similar structures, such as butyl hexanoate and 1-chlorobutane.[3][4]
Structure of this compound:
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| a | ~ 0.92 | Triplet (t) | 3H | ~ 7.4 |
| b | ~ 1.38 | Sextet | 2H | ~ 7.4 |
| ~ 1.62 | Quintet | 2H | ~ 7.0 | |
| c | ~ 4.05 | Triplet (t) | 2H | ~ 6.7 |
| d | ~ 2.29 | Triplet (t) | 2H | ~ 7.5 |
| e | ~ 1.67 | Quintet | 2H | ~ 7.5 |
| f | ~ 1.45 | Quintet | 2H | ~ 7.5 |
| g | ~ 1.78 | Quintet | 2H | ~ 6.8 |
| h | ~ 3.53 | Triplet (t) | 2H | ~ 6.7 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| a | ~ 13.7 |
| b | ~ 19.2 |
| ~ 30.7 | |
| c | ~ 64.3 |
| d | ~ 34.1 |
| e | ~ 24.4 |
| f | ~ 26.4 |
| g | ~ 32.4 |
| h | ~ 44.9 |
| C=O | ~ 173.5 |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of a sample of this compound and the acquisition of its NMR spectra.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube using a clean pipette.[5][6] CDCl₃ is a common solvent for non-polar organic compounds, and TMS serves as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the complete dissolution of the sample. If necessary, briefly vortex the sample.
-
Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[5]
-
Labeling: Clearly label the NMR tube with the sample identification.
3.2. NMR Spectrometer Setup and Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental requirements.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width: 0 to 12 ppm
-
Number of Scans: 16 to 64 (depending on sample concentration)
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on a Bruker instrument).
-
Solvent: CDCl3
-
Temperature: 298 K
-
Spectral Width: 0 to 220 ppm
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance)
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~1-2 s
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Peak Picking and Integration: Identify all significant peaks in the ¹H spectrum and integrate their areas to determine the relative number of protons.
-
Analysis of Chemical Shifts, Multiplicities, and Coupling Constants: Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign the signals to the corresponding protons and carbons in the this compound molecule.
Visualizations
Diagram 1: Experimental Workflow for NMR Spectroscopy
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Diagram 2: Logical Relationship of NMR Spectral Parameters and Molecular Structure
Caption: Relationship between NMR parameters and molecular structure information.
References
- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Butyl hexanoate(626-82-4) 13C NMR [m.chemicalbook.com]
- 4. docbrown.info [docbrown.info]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Application Note: Purification of Butyl 6-chlorohexanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of Butyl 6-chlorohexanoate using silica gel column chromatography. This method is effective for separating the target compound from common impurities such as unreacted starting materials and byproducts.
Introduction
This compound is an alkyl halide ester that may serve as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Synthesis of this compound can result in a crude product containing impurities that must be removed to ensure the integrity of subsequent reactions. Column chromatography is a widely used and effective technique for the purification of such moderately polar organic compounds.[1][2] The principle of this separation is based on the differential adsorption of the compound and its impurities onto a polar stationary phase (silica gel) and their varying solubility in a non-polar mobile phase.[1][2]
Principle of Separation
Normal-phase column chromatography utilizes a polar stationary phase, such as silica gel, and a non-polar mobile phase. This compound, being a moderately polar molecule due to the ester and chloro functional groups, will adhere to the silica gel. By gradually increasing the polarity of the mobile phase, the adsorbed compounds can be selectively eluted. Non-polar impurities will travel through the column more quickly, while more polar impurities will be retained more strongly on the silica gel, allowing for the isolation of the pure product.
Experimental Data
The selection of an appropriate mobile phase is critical for successful separation. The ideal solvent system should provide a retention factor (Rf) for the target compound in the range of 0.25-0.35 on a Thin Layer Chromatography (TLC) plate to ensure good separation on the column.
| Parameter | Recommended Value/System | Purpose |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | High surface area for effective separation of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A mixture of a non-polar (Hexane) and a polar (Ethyl Acetate) solvent allows for tunable eluting power. |
| Initial TLC Analysis | 10-30% Ethyl Acetate in Hexane | To determine the optimal solvent ratio for column chromatography. |
| Elution Gradient | Stepwise or Linear Gradient | Starting with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexane) and gradually increasing the concentration of Ethyl Acetate. |
| Typical Rf Target | 0.25 - 0.35 | Ensures the compound moves through the column at an appropriate rate for good separation. |
Experimental Protocol
This protocol outlines the steps for the purification of this compound using flash column chromatography.
1. Materials and Apparatus
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Technical grade solvents: Hexane and Ethyl Acetate
-
Crude this compound
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Potassium permanganate stain
-
Beakers, Erlenmeyer flasks, and collection tubes
-
Rotary evaporator
2. Mobile Phase Preparation
Prepare a series of hexane/ethyl acetate mixtures in varying ratios (e.g., 95:5, 90:10, 80:20, 70:30 v/v) for both TLC analysis and column elution.
3. Thin Layer Chromatography (TLC) Optimization
-
Dissolve a small amount of the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in a chamber containing a prepared hexane/ethyl acetate mixture.
-
Visualize the developed plate under a UV lamp and/or by staining with potassium permanganate to identify the spot corresponding to the product and any impurities.
-
Repeat the process with different solvent ratios until the Rf value of the desired product is between 0.25 and 0.35. This will be your starting eluent composition for the column.
4. Column Packing (Slurry Method)
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing of the silica gel.
-
Open the stopcock to allow some solvent to drain, settling the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Continuously add the mobile phase to the column, never allowing the silica gel to run dry.
5. Sample Loading
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top layer of sand in the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.
6. Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column with the starting mobile phase composition determined by TLC.
-
Collect the eluate in a series of labeled fractions (e.g., test tubes or small flasks).
-
Monitor the separation by periodically spotting the collected fractions on TLC plates and comparing them to the crude mixture and a pure standard if available.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the desired compound. For "normal" compounds, a range of 10-50% ethyl acetate in hexane is a good starting point for the main elution.[3]
-
Once the desired product has been fully eluted, the column can be flushed with a high-polarity solvent to remove any remaining impurities.
7. Product Isolation
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
-
Determine the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hexane and ethyl acetate are flammable; keep away from ignition sources.
-
Handle silica gel with care to avoid inhalation of the fine powder.
References
Application Notes and Protocols for the Scale-Up Synthesis of Butyl 6-chlorohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl 6-chlorohexanoate is a valuable bifunctional molecule utilized as a building block in the synthesis of various pharmaceuticals and specialty chemicals. Its structure incorporates a butyl ester and a terminal alkyl chloride, making it a versatile intermediate for introducing a six-carbon spacer with reactive handles at both ends. This document provides a detailed protocol for the scale-up synthesis of this compound via Fischer esterification of 6-chlorohexanoic acid with n-butanol, catalyzed by sulfuric acid. The protocol includes information on reaction setup, work-up, purification, and safety considerations pertinent to a larger scale production.
Reaction Principle
The synthesis of this compound is achieved through a Fischer esterification reaction. This is an acid-catalyzed equilibrium reaction between a carboxylic acid (6-chlorohexanoic acid) and an alcohol (n-butanol) to form an ester (this compound) and water.[1][2][3] To drive the equilibrium towards the product side and achieve a high yield, an excess of the alcohol is typically used, and the water produced during the reaction is removed.[1][2][4]
Reaction:
6-Chlorohexanoic Acid + n-Butanol ⇌ this compound + Water
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chlorohexanoic Acid | ≥98% | Commercial Supplier | |
| n-Butanol | Reagent Grade | Commercial Supplier | Used in excess |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial Supplier | Catalyst |
| Toluene | Anhydrous | Commercial Supplier | Solvent for azeotropic water removal |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Prepared in-house | For neutralization | |
| Brine (Saturated NaCl Solution) | Prepared in-house | For washing | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercial Supplier | Drying agent |
Equipment
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and Dean-Stark trap
-
Heating/cooling circulator
-
Temperature probe
-
Addition funnel
-
Large separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Experimental Protocol: Scale-Up Synthesis (Representative Procedure)
This protocol is a representative method for the synthesis of this compound on a multi-gram to kilogram scale, based on the principles of Fischer esterification.
4.1. Reaction Setup
-
Reactor Preparation: Ensure the jacketed glass reactor is clean, dry, and equipped with a calibrated overhead stirrer, a reflux condenser fitted with a Dean-Stark trap, and a temperature probe.
-
Charge Reactants:
-
To the reactor, add 6-chlorohexanoic acid (1.0 eq).
-
Add n-butanol (3.0 - 5.0 eq). Using an excess of n-butanol helps to drive the reaction to completion.
-
Add toluene (approximately 20-30% of the n-butanol volume). Toluene forms an azeotrope with water, facilitating its removal via the Dean-Stark trap.
-
-
Initiate Stirring: Begin stirring the mixture to ensure homogeneity.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 - 0.1 eq) to the stirred reaction mixture via an addition funnel. Caution: The addition of sulfuric acid is exothermic.
4.2. Reaction Execution
-
Heating: Heat the reaction mixture to reflux (typically 95-120 °C, depending on the n-butanol/toluene ratio).
-
Water Removal: Collect the water that separates in the Dean-Stark trap. The reaction is monitored by the amount of water collected. The theoretical amount of water is 1 mole per mole of 6-chlorohexanoic acid.
-
Monitoring: The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to check for the disappearance of the starting carboxylic acid.
-
Reaction Completion: The reaction is considered complete when water evolution ceases or when analytical monitoring indicates full conversion of the starting material (typically 4-8 hours).
4.3. Work-up and Purification
-
Cooling: Cool the reaction mixture to room temperature.
-
Quenching and Neutralization:
-
Transfer the reaction mixture to a large separatory funnel.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any unreacted 6-chlorohexanoic acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently. Continue adding the bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH > 7).
-
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the product.
-
Washing:
-
Wash the organic layer with water to remove any remaining salts.
-
Wash the organic layer with brine to facilitate the separation of the organic and aqueous layers and to remove the bulk of the water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene and excess n-butanol under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation to obtain a high-purity product.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) |
| Reactants | ||
| 6-Chlorohexanoic Acid | 10.0 g (0.066 mol) | 1.0 kg (6.64 mol) |
| n-Butanol | 24.5 g (0.33 mol, 5 eq) | 2.45 kg (33.2 mol, 5 eq) |
| Sulfuric Acid | 0.65 g (0.0066 mol, 0.1 eq) | 65 g (0.66 mol, 0.1 eq) |
| Toluene | 20 mL | 2.0 L |
| Conditions | ||
| Reaction Temperature | 110-115 °C | 110-115 °C |
| Reaction Time | 4-6 hours | 6-8 hours |
| Results | ||
| Theoretical Yield | 13.7 g | 1.37 kg |
| Actual Yield (after purification) | 11.0 - 12.3 g | 1.10 - 1.23 kg |
| Yield (%) | 80 - 90% | 80 - 90% |
| Purity (by GC) | >98% | >98% |
Visualizations
Fischer Esterification Pathway
Caption: Fischer Esterification Reaction Pathway for this compound Synthesis.
Experimental Workflow
Caption: Experimental Workflow for the Scale-Up Synthesis of this compound.
Safety Considerations
-
6-Chlorohexanoic Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated area and wear appropriate PPE.
-
n-Butanol: Flammable liquid and vapor. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation or drowsiness.
-
Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care in a fume hood.
-
Toluene: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. Suspected of damaging fertility or the unborn child.
-
General Precautions: The reaction should be carried out in a well-ventilated area or a fume hood. All personnel should wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves. An emergency shower and eyewash station should be readily accessible.
Conclusion
The Fischer esterification of 6-chlorohexanoic acid with n-butanol provides a robust and scalable method for the synthesis of this compound. By using an excess of the alcohol and removing water azeotropically, high yields of the desired product can be achieved. The outlined protocol and safety considerations provide a comprehensive guide for researchers and professionals involved in the scale-up of this important chemical intermediate. Adherence to good laboratory and manufacturing practices is essential for a safe and successful synthesis.
References
Application Notes and Protocols for the Derivatization of Biomolecules with Butyl 6-chlorohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of biomolecules is a fundamental technique in biochemical research and drug development. It involves the chemical modification of a biomolecule to alter its physicochemical properties, enabling enhanced detection, improved separation, or the introduction of specific functionalities. Butyl 6-chlorohexanoate is an alkylating agent that can be employed for the derivatization of nucleophilic residues in biomolecules, particularly proteins.
The primary mechanism of action for this compound is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile, such as the thiol group of cysteine or the ε-amino group of lysine residues in proteins.[1][2] This covalent modification can be used for various applications, including:
-
Blocking reactive groups: Preventing the formation of disulfide bonds by capping cysteine residues is crucial for proteomics sample preparation and protein folding studies.[3]
-
Introducing a reporter group: Although this compound itself is not a reporter, its hexanoate chain can be further modified to attach fluorescent dyes or other tags.
-
Probing protein structure and function: Mapping the accessibility of amino acid residues to derivatization can provide insights into protein conformation and ligand binding sites.[4]
-
Enhancing solubility or other physicochemical properties: The addition of the butyl hexanoate moiety can alter the hydrophobicity of a protein, which may influence its behavior in different analytical systems.
This document provides detailed protocols for the derivatization of proteins with this compound, along with data presentation guidelines and visualizations to aid in experimental design and execution.
Reaction Mechanism and Specificity
The derivatization of proteins with this compound proceeds via an SN2 (Substitution Nucleophilic Bimolecular) reaction. The nucleophilic side chains of certain amino acid residues attack the carbon atom bearing the chlorine, leading to the formation of a covalent bond and the release of a chloride ion.
Key Target Residues:
-
Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and a primary target for alkylating agents.[1][3]
-
Lysine: The ε-amino group (-NH2) of lysine is also nucleophilic and can be modified by alkyl halides.[1][5]
-
Histidine and Methionine: The imidazole ring of histidine and the thioether of methionine can also be alkylated, though generally to a lesser extent than cysteine and lysine.[2]
The specificity of the reaction can be influenced by factors such as pH, temperature, and the concentration of the reagent. For instance, at neutral to slightly alkaline pH, the thiol group of cysteine is deprotonated and more reactive.
Experimental Protocols
3.1. General Protocol for Protein Derivatization with this compound
This protocol provides a general framework for the derivatization of a purified protein sample. Optimal conditions (e.g., reagent concentration, incubation time, and temperature) should be determined empirically for each specific protein.
Materials:
-
Purified protein solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)
-
This compound
-
Dimethyl sulfoxide (DMSO) or another suitable organic solvent
-
Reducing agent (optional, for cysteine modification): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: L-cysteine or β-mercaptoethanol
-
Desalting column or dialysis membrane for buffer exchange and removal of excess reagents
Procedure:
-
Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) if lysine modification is not desired.
-
If targeting cysteine residues, it may be necessary to first reduce any existing disulfide bonds. Incubate the protein with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent by buffer exchange using a desalting column or dialysis.
-
-
Derivatization Reaction:
-
Prepare a stock solution of this compound in DMSO.
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein). The final concentration of DMSO should be kept low (e.g., <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-2 hours. The optimal time and temperature should be determined experimentally.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the initial this compound concentration. This will react with any remaining unreacted alkylating agent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents:
-
Remove excess this compound and quenching reagent by buffer exchange using a desalting column, dialysis, or tangential flow filtration.
-
-
Analysis of Derivatization:
3.2. Workflow for Derivatization and Analysis
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. youtube.com [youtube.com]
Application Notes & Protocols: Butyl 6-chlorohexanoate as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and practical protocols for the utilization of Butyl 6-chlorohexanoate as a versatile synthetic intermediate in the development of novel agrochemicals. While not a widely documented commercial precursor, its bifunctional nature—possessing both a reactive alkyl chloride and a modifiable butyl ester—offers significant potential for the synthesis of a diverse range of active ingredients, including herbicides, insecticides, and fungicides.
Introduction to this compound in Agrochemical Synthesis
This compound is a bifunctional molecule that can serve as a valuable building block in the synthesis of complex agrochemicals. The presence of a terminal chloro group allows for nucleophilic substitution reactions, enabling the introduction of various pharmacophores. The butyl ester moiety can be retained in the final product or hydrolyzed to a carboxylic acid for further functionalization.
The general reactivity of this compound is centered around two primary transformations:
-
Nucleophilic Substitution at the C-6 Position: The terminal chlorine atom is susceptible to displacement by a variety of nucleophiles, including phenoxides, alkoxides, amines, and thiolates. This reaction is fundamental to constructing the core scaffolds of many agrochemicals.
-
Modification of the Butyl Ester: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be converted to amides, other esters, or used as a handle for further synthetic manipulations.
Below are hypothetical applications of this compound in the synthesis of different classes of agrochemicals, complete with detailed experimental protocols.
Application in Herbicide Synthesis: A Phenoxy Herbicide Analogue
Phenoxy herbicides are a well-established class of agrochemicals that act as synthetic auxins, disrupting plant growth. The Williamson ether synthesis is a common method for their preparation.[1][2][3][4][5] In this hypothetical example, this compound is used to synthesize a novel phenoxy herbicide analogue.
Synthetic Pathway
Experimental Protocol: Synthesis of Butyl 6-(2,4-dichlorophenoxy)hexanoate
Objective: To synthesize a phenoxy herbicide analogue via the Williamson ether synthesis using this compound and 2,4-dichlorophenol.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 192.68 | 1.93 g | 10.0 |
| 2,4-Dichlorophenol | 163.00 | 1.63 g | 10.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 |
| Acetone | - | 50 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenol (1.63 g, 10.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and acetone (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.93 g, 10.0 mmol) to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether (100 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Butyl 6-(2,4-dichlorophenoxy)hexanoate.
Expected Data (Hypothetical):
| Parameter | Value |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.8-7.4 (m, 3H, Ar-H), 4.08 (t, 2H, O-CH₂), 2.32 (t, 2H, C(O)O-CH₂), 1.3-1.8 (m, 12H, alkyl-H), 0.94 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.5, 153.8, 129.7, 127.4, 125.9, 122.9, 114.8, 68.1, 64.3, 34.2, 30.7, 28.9, 25.6, 24.8, 19.2, 13.7 |
| Mass Spec (ESI-MS) | m/z = 319.1 [M+H]⁺ |
Application in Insecticide Synthesis: A Juvenile Hormone Analogue
Juvenile hormone (JH) analogues are insect growth regulators that interfere with the normal development of insects.[6][7][8] They often contain long alkyl chains with ether or ester functionalities. This compound can serve as a precursor to introduce a flexible six-carbon chain.
Synthetic Pathway
Experimental Protocol: Synthesis of Butyl 6-(4-methoxyphenoxy)hexanoate
Objective: To synthesize a juvenile hormone analogue intermediate by reacting this compound with 4-methoxyphenol.
Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 192.68 | 1.93 g | 10.0 |
| 4-Methoxyphenol | 124.14 | 1.24 g | 10.0 |
| Sodium Hydride (60% in oil) | 24.00 | 0.44 g | 11.0 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Saturated Ammonium Chloride | - | 50 mL | - |
| Ethyl Acetate | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF (30 mL) and sodium hydride (0.44 g, 11.0 mmol).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-methoxyphenol (1.24 g, 10.0 mmol) in anhydrous THF (20 mL) to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add this compound (1.93 g, 10.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 50 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated ammonium chloride solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the desired product.
Expected Data (Hypothetical):
| Parameter | Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.84 (s, 4H, Ar-H), 4.06 (t, 2H, O-CH₂), 3.92 (t, 2H, ArO-CH₂), 3.77 (s, 3H, O-CH₃), 2.31 (t, 2H, C(O)O-CH₂), 1.3-1.8 (m, 12H, alkyl-H), 0.93 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 173.6, 153.8, 152.9, 115.5, 114.6, 67.9, 64.2, 55.7, 34.3, 30.8, 29.1, 25.8, 24.9, 19.2, 13.7 |
| Mass Spec (ESI-MS) | m/z = 281.2 [M+H]⁺ |
Conclusion
This compound presents a promising, albeit underexplored, platform for the synthesis of novel agrochemicals. The protocols outlined above demonstrate its potential utility in constructing molecules with herbicidal and insecticidal properties through straightforward and well-established synthetic transformations. Researchers are encouraged to explore the reactivity of this building block with a wider range of nucleophiles and to investigate the biological activity of the resulting compounds. The versatility of this compound makes it a valuable addition to the synthetic chemist's toolbox for the discovery and development of next-generation crop protection agents.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of two juvenile hormone analogue insecticides, fenoxycarb and methoprene, on Neocaridina davidi - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Potential Role of Butyl 6-chlorohexanoate in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While not a widely recognized fragrance ingredient itself, Butyl 6-chlorohexanoate presents a versatile scaffold for the synthesis of novel fragrance compounds. Its bifunctional nature, possessing both an ester and a chloroalkane moiety, allows for a range of chemical transformations to produce molecules with potential fruity, floral, and lactonic scent profiles. These notes explore the prospective applications of this compound as a starting material in fragrance synthesis, providing detailed hypothetical experimental protocols and workflows for the creation of new odorants.
Introduction
The fragrance industry is in constant pursuit of new molecules with unique and desirable olfactory properties. This compound, a readily accessible haloester, offers a promising starting point for the synthesis of diverse fragrance compounds. The presence of a terminal chloro group allows for nucleophilic substitution or the formation of an organometallic reagent, while the butyl ester functionality can be manipulated to introduce further complexity. This document outlines several potential synthetic pathways to generate novel fragrance molecules from this compound.
Potential Synthetic Pathways and Applications
The reactivity of the two functional groups in this compound can be selectively exploited to generate a variety of fragrance molecules.
Synthesis of Substituted γ-Lactones
Lactones are a well-known class of fragrance compounds, often possessing creamy, fruity, and coconut-like aromas. A potential application of this compound is its conversion to a substituted γ-lactone.
Synthesis of Tertiary Alcohols with Floral-Fruity Notes
Tertiary alcohols are frequently found in floral and fruity fragrances. The ester group of this compound can serve as a reactive site for the introduction of various organic groups via Grignard reagents, leading to the formation of tertiary alcohols with potentially interesting scent profiles.
Synthesis of Bicyclic Ketones
Through an intramolecular cyclization followed by further synthetic modifications, it is conceivable to synthesize bicyclic ketones, which can possess complex and powerful odors, often with woody or camphoraceous notes.
Experimental Protocols (Hypothetical)
The following protocols are proposed synthetic procedures and have not been experimentally validated. They are based on established organic chemistry principles.
Protocol 1: Synthesis of γ-Butyl-γ-caprolactone
This protocol outlines a potential pathway to a substituted γ-lactone.
Reaction Scheme:
-
Grignard Reagent Formation: this compound is reacted with magnesium to form the corresponding Grignard reagent.
-
Intramolecular Cyclization: The Grignard reagent undergoes an intramolecular nucleophilic attack on the ester carbonyl to form a cyclic intermediate, which upon acidic workup yields the γ-lactone.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| This compound | C10H19ClO2 | 206.71 |
| Magnesium turnings | Mg | 24.31 |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 |
| Iodine | I2 | 253.81 |
| 1 M Hydrochloric Acid | HCl | 36.46 |
| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 |
| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 |
Procedure:
-
Grignard Reagent Preparation:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the this compound solution to the magnesium turnings to initiate the reaction.
-
Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Intramolecular Cyclization and Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M hydrochloric acid dropwise until the magnesium is dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography to yield γ-butyl-γ-caprolactone.
-
Expected Product and Odor Profile:
| Product Name | Structure | Potential Odor Profile |
| γ-Butyl-γ-caprolactone | (Awaiting structural representation) | Fruity, creamy, peach-like |
Protocol 2: Synthesis of a Tertiary Alcohol with a Floral-Fruity Scent
This protocol describes the synthesis of a tertiary alcohol by reacting this compound with a Grignard reagent.
Reaction Scheme:
-
Grignard Reaction: this compound is reacted with two equivalents of a Grignard reagent (e.g., Phenylmagnesium bromide) to form a tertiary alcohol. The chloro group may also react, leading to a mixture of products. Selective reaction at the ester is challenging but can be favored under specific conditions.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| This compound | C10H19ClO2 | 206.71 |
| Phenylmagnesium bromide (3.0 M in Diethyl Ether) | C6H5MgBr | 181.31 |
| Anhydrous Diethyl Ether | (C2H5)2O | 74.12 |
| Saturated Ammonium Chloride Solution | NH4Cl | 53.49 |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 |
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the flask to 0 °C in an ice bath.
-
-
Grignard Addition:
-
Add Phenylmagnesium bromide solution (2.2 eq) to the dropping funnel.
-
Add the Grignard reagent dropwise to the stirred solution of this compound.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
-
Expected Product and Odor Profile:
| Product Name | Structure | Potential Odor Profile |
| 1,1-Diphenyl-1,7-heptanediol butyl ether (hypothetical, assuming reaction at both ends) | (Awaiting structural representation) | Floral, rosy, slightly fruity |
Data Summary
The following table summarizes the key aspects of the proposed synthetic transformations.
| Starting Material | Transformation | Reagents | Potential Product Class | Potential Fragrance Notes |
| This compound | Intramolecular Cyclization | 1. Mg, I22. H3O+ | Substituted γ-Lactone | Fruity, creamy, peach, apricot |
| This compound | Grignard Reaction | 1. Phenylmagnesium bromide (2 eq)2. H3O+ | Tertiary Alcohol | Floral, rosy, geranium, fruity |
| This compound | Nucleophilic Substitution & Dieckmann Condensation | 1. KCN2. NaOEt | Bicyclic β-keto ester | Woody, camphoraceous, minty |
Visualized Workflows
The following diagrams illustrate the proposed synthetic pathways.
Caption: Proposed synthesis of γ-Butyl-γ-caprolactone.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Butyl 6-chlorohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Butyl 6-chlorohexanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the Fischer esterification of 6-chlorohexanoic acid with butanol are often due to the reversible nature of the reaction. Here are several factors to consider and strategies to improve your yield:
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Water Presence: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants.[1][2]
-
Insufficient Catalyst: The acid catalyst is crucial for the reaction to proceed at a reasonable rate.
-
Solution: Ensure you are using a sufficient amount of catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[2]
-
-
Loss During Workup: The product may be lost during the extraction and purification steps.
-
Solution: Ensure proper phase separation during extraction and minimize transfers between glassware. Be careful not to discard the organic layer.
-
Q2: I am observing the formation of an unknown impurity in my final product. What could it be and how can I prevent it?
A2: While the Fischer esterification is generally a clean reaction, impurities can arise. Here are some possibilities:
-
Unreacted Starting Materials: The most common impurities are unreacted 6-chlorohexanoic acid and butanol.
-
Prevention & Removal: Drive the reaction to completion using the methods described in Q1. During the workup, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) will remove the acidic starting material.[4] Excess butanol can be removed by washing with water or brine and subsequently by distillation.
-
-
Side Products from High Temperatures: At excessively high temperatures, side reactions such as dehydration of butanol to butene or ether formation (dibutyl ether) can occur, although this is less common under typical esterification conditions.
-
Prevention: Maintain the recommended reaction temperature and avoid overheating.
-
Q3: The workup procedure is causing an emulsion to form, making separation difficult. What should I do?
A3: Emulsion formation during the aqueous workup is a common issue.
-
Cause: Vigorous shaking of the separatory funnel, especially when a basic wash is used, can lead to the formation of soaps from the unreacted carboxylic acid, which stabilizes emulsions.
-
Solution:
-
Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Allow the mixture to stand for a longer period to allow for phase separation.
-
If the emulsion persists, filtering the mixture through a pad of celite or glass wool can sometimes help.
-
Q4: How do I effectively remove the acid catalyst after the reaction is complete?
A4: The acid catalyst must be neutralized and removed to prevent product decomposition and to obtain a pure product.
-
Procedure:
-
After cooling the reaction mixture, dilute it with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) until the effervescence of CO₂ gas ceases. This indicates that all the acid has been neutralized.
-
Perform subsequent washes with water and then brine to remove any remaining inorganic salts and water-soluble impurities.
-
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
6-chlorohexanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chlorohexanoic acid (1.0 eq), n-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).
-
Reflux: Heat the reaction mixture to reflux (the boiling point of n-butanol is approximately 117.7°C) and maintain the reflux for 4-6 hours.[5] The progress of the reaction can be monitored by TLC.
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.
-
Workup - Acid Removal: Transfer the diluted mixture to a separatory funnel. Carefully wash the organic layer with a saturated solution of sodium bicarbonate. Repeat the wash until no more CO₂ evolution is observed.
-
Workup - Washing: Wash the organic layer with water, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.
Data Presentation
Table 1: Physical Properties of Reactants and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| 6-Chlorohexanoic acid | C₆H₁₁ClO₂ | 150.60 | 138-140 (at 10 Torr)[6][7] | 1.132 | 1.468 |
| n-Butanol | C₄H₁₀O | 74.12 | 117.7[5] | 0.810 | 1.399 |
| This compound | C₁₀H₁₉ClO₂ | 206.71 | Not readily available | Not readily available | Not readily available |
| Butyl hexanoate (for comparison) | C₁₀H₂₀O₂ | 172.26 | 208[8] | 0.866[9] | 1.416[9] |
Table 2: Typical Reaction Conditions for Fischer Esterification
| Parameter | Condition | Rationale |
| Reactant Ratio (Acid:Alcohol) | 1:3 to 1:5 | Using an excess of the alcohol drives the equilibrium towards the product side. |
| Catalyst | Conc. H₂SO₄, p-TsOH | Provides the necessary acidic environment to protonate the carbonyl oxygen and accelerate the reaction.[2] |
| Temperature | Reflux (typically the boiling point of the alcohol) | Increases the reaction rate. |
| Reaction Time | 1-10 hours[2] | Sufficient time to reach equilibrium. |
| Water Removal | Dean-Stark trap or excess reactant | Shifts the equilibrium towards the formation of the ester, increasing the yield.[2][3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. youtube.com [youtube.com]
- 6. 4224-62-8 CAS MSDS (6-Chlorohexanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 6-Chlorohexanoic acid | 4224-62-8 [amp.chemicalbook.com]
- 8. Butyl hexanoate | C10H20O2 | CID 12294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 626-82-4 CAS MSDS (Butyl hexanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
common side reactions in Butyl 6-chlorohexanoate preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl 6-chlorohexanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
The most prevalent and cost-effective method for synthesizing this compound is the Fischer esterification of 6-chlorohexanoic acid with n-butanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2] This reaction is an equilibrium process, and strategies are often employed to drive it towards the product side.
Q2: What are the primary side reactions to be aware of during the synthesis?
The two main side reactions of concern are:
-
Dibutyl Ether Formation: The acid catalyst can promote the dehydration of two molecules of n-butanol to form dibutyl ether.[2]
-
Intramolecular Cyclization: 6-Chlorohexanoic acid can potentially undergo intramolecular cyclization to form ε-caprolactone, particularly at elevated temperatures.[3][4]
Q3: How can I minimize the formation of side products?
To maximize the yield of this compound and reduce impurities:
-
Control Temperature: Maintain the reaction temperature at the optimal level for esterification without promoting the side reactions. Excessive heat can favor both dibutyl ether formation and lactone formation.
-
Use of Excess Alcohol: Employing an excess of n-butanol can shift the equilibrium towards the formation of the desired ester.[1]
-
Removal of Water: As water is a byproduct of the esterification, its removal (e.g., using a Dean-Stark apparatus) can drive the reaction to completion and prevent the reverse hydrolysis reaction.[2]
-
Catalyst Choice and Concentration: Use the minimum effective amount of a strong acid catalyst. While necessary for the reaction, a high concentration of acid can increase the rate of side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction due to equilibrium. | - Use an excess of n-butanol.- Remove water as it is formed using a Dean-Stark trap or molecular sieves.[2]- Increase reaction time. |
| Loss of product during workup. | - Ensure complete extraction of the ester from the aqueous phase.- Minimize losses during distillation by using an appropriate setup. | |
| Presence of a Low-Boiling Point Impurity | Formation of dibutyl ether. | - Lower the reaction temperature.- Use a less acidic catalyst or a lower concentration of the catalyst.- Purify the final product by fractional distillation. |
| Presence of a Cyclic Impurity | Intramolecular cyclization to ε-caprolactone. | - Carefully control the reaction temperature to avoid excessive heat.- Consider using a milder acid catalyst. |
| Incomplete Removal of Starting Material | Insufficient reaction time or catalyst activity. | - Extend the reaction time.- Ensure the catalyst is active and used in the correct proportion. |
| Inefficient workup. | - Wash the organic layer thoroughly with a sodium bicarbonate solution to remove unreacted 6-chlorohexanoic acid. |
Experimental Protocol: Fischer Esterification of 6-Chlorohexanoic Acid with n-Butanol
This protocol is a general guideline. Researchers should optimize conditions based on their specific equipment and desired purity.
Materials:
-
6-Chlorohexanoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (or p-Toluenesulfonic acid)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Toluene (for Dean-Stark, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 6-chlorohexanoic acid and an excess of n-butanol (typically 2-3 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight) to the mixture while stirring.
-
Heating: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of n-butanol and toluene if used.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable method (e.g., TLC, GC). The reaction time can vary from a few hours to overnight.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If toluene was used, remove it under reduced pressure.
-
Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Data Presentation
Table 1: Expected Product and Byproduct Profile
| Compound | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Typical Yield Range (%) |
| This compound | Cl(CH₂)₅COOBu | 206.70 | ~230-235 | 70-90 |
| Dibutyl ether | BuOBu | 130.23 | 142 | 1-5 |
| ε-Caprolactone | C₆H₁₀O₂ | 114.14 | 215 | < 5 |
| 6-Chlorohexanoic acid | Cl(CH₂)₅COOH | 150.60 | ~250 (decomposes) | Variable (unreacted) |
| n-Butanol | BuOH | 74.12 | 117.7 | Variable (excess reactant) |
Note: Yields are highly dependent on reaction conditions and purification efficiency.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Butyl 6-chlorohexanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Butyl 6-chlorohexanoate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is an ester that can be susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond to form 6-chlorohexanoic acid and butanol. This degradation can lead to impurities in reaction mixtures, reduced yield of the desired product, and potential downstream complications in synthetic pathways.
Q2: What are the primary factors that promote the hydrolysis of this compound?
The primary factors that promote hydrolysis are the presence of water, and catalysis by acids or bases. Elevated temperatures can also accelerate the rate of hydrolysis.
Q3: How can I minimize the hydrolysis of this compound during storage?
To minimize hydrolysis during storage, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Storing it in a cool, dry place, away from acidic or basic substances, is also crucial. The use of desiccants within the storage container can further reduce moisture content.
Q4: Can the chloro-substituent in this compound affect its rate of hydrolysis?
Yes, the presence of the electron-withdrawing chloro group can influence the electrophilicity of the ester's carbonyl carbon, potentially making it more susceptible to nucleophilic attack by water. However, the overall rate of hydrolysis is also significantly influenced by steric hindrance and the specific reaction conditions.
Q5: What are some common signs that my sample of this compound has undergone hydrolysis?
Signs of hydrolysis can include a change in the physical appearance of the sample, the appearance of a new spot on a Thin Layer Chromatography (TLC) plate corresponding to the more polar 6-chlorohexanoic acid, or the presence of unexpected peaks in analytical data such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) chromatograms. A change in the pH of the sample (becoming more acidic) can also be an indicator.
Troubleshooting Guides
Issue 1: Unexpected Product Impurities Suggesting Hydrolysis
Symptoms:
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Appearance of a more polar spot on TLC analysis of your reaction mixture.
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Identification of 6-chlorohexanoic acid or butanol as byproducts in GC-MS or NMR analysis.
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Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Cause | Solution |
| Moisture in solvents or reagents | Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use.[1][2] |
| Acidic or basic reaction conditions | If the reaction conditions are not pH-sensitive, consider running the reaction under neutral conditions. If acidic or basic conditions are required, minimize the reaction time and temperature. Use non-aqueous workup procedures where possible. |
| Prolonged reaction or workup times | Monitor the reaction progress closely and quench it as soon as it is complete. Perform the workup as quickly as possible. If an aqueous workup is necessary, use cold water or brine and immediately extract the product into an organic solvent. |
| High reaction temperatures | If possible, run the reaction at a lower temperature. Even a modest decrease in temperature can significantly reduce the rate of hydrolysis. |
Issue 2: Degradation of this compound During Purification
Symptoms:
-
Significant loss of product during column chromatography.
-
Appearance of hydrolysis products in fractions after purification.
Possible Causes and Solutions:
| Cause | Solution |
| Acidic nature of silica gel | Standard silica gel is slightly acidic and can promote hydrolysis. To mitigate this, you can use deactivated silica gel by adding a small percentage of a neutral or basic modifier (e.g., triethylamine) to the eluent. Alternatively, use a different stationary phase like neutral alumina. |
| Use of protic or wet solvents in eluent | Use anhydrous solvents for your chromatography eluent. Avoid highly protic solvents like methanol if possible, or use them in minimal amounts with a less polar co-solvent. |
| Prolonged time on the column | Pack the column efficiently and run the chromatography as quickly as possible without sacrificing separation. |
Experimental Protocols
Protocol 1: Anhydrous Handling and Storage of this compound
Objective: To provide a standard procedure for handling and storing this compound to prevent moisture-induced hydrolysis.
Materials:
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This compound
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Anhydrous solvent (e.g., dichloromethane, diethyl ether)
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Syringe and needle (oven-dried)
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Septum-capped storage vial (oven-dried)
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Inert gas (Nitrogen or Argon) supply with a manifold
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Desiccator
Procedure:
-
Dry all glassware, including the storage vial and syringe, in an oven at >120°C for at least 4 hours.
-
Cool the glassware under a stream of inert gas.
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If received in a non-septum-sealed container, quickly transfer the this compound to the oven-dried, septum-capped vial under a blanket of inert gas.
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For long-term storage, place the sealed vial in a desiccator at room temperature or in a refrigerator if the compound is thermally sensitive.
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To dispense the ester, use an oven-dried syringe. Pierce the septum with the needle and withdraw the desired amount. It is good practice to first flush the syringe with inert gas.
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Maintain a positive pressure of inert gas in the storage vial during withdrawal to prevent the entry of atmospheric moisture.
Protocol 2: Monitoring Hydrolysis of this compound by HPLC
Objective: To quantify the extent of hydrolysis of this compound by separating and measuring the parent ester and its hydrolysis product, 6-chlorohexanoic acid.
Materials:
-
This compound
-
6-chlorohexanoic acid (for use as a standard)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid
-
HPLC system with a C18 column and UV detector
Procedure:
-
Standard Preparation: Prepare stock solutions of both this compound and 6-chlorohexanoic acid of known concentrations in acetonitrile. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: At specified time points during an experiment, withdraw an aliquot of the reaction mixture. Quench any reaction by diluting the aliquot in cold acetonitrile. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions (Illustrative):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and ramp up the concentration of B over time to elute both the polar acid and the less polar ester.
-
Flow Rate: 1.0 mL/min
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Detection: UV at 210 nm
-
-
Analysis: Inject the standards and samples. Identify the peaks for this compound and 6-chlorohexanoic acid based on the retention times of the standards. Quantify the amount of each compound in the samples using the calibration curves.
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under various conditions to highlight the impact of pH and temperature on its hydrolysis.
| Condition | Temperature (°C) | % Hydrolysis after 24 hours |
| pH 4 (Aqueous buffer) | 25 | 5% |
| pH 4 (Aqueous buffer) | 50 | 20% |
| pH 7 (Aqueous buffer) | 25 | <1% |
| pH 7 (Aqueous buffer) | 50 | 5% |
| pH 10 (Aqueous buffer) | 25 | 15% |
| pH 10 (Aqueous buffer) | 50 | 60% |
| Anhydrous Dichloromethane | 25 | <0.1% |
| Dichloromethane with 1% water | 25 | 2% |
Note: This data is for illustrative purposes only and may not represent the actual hydrolysis rates of this compound.
Visualizations
Caption: Chemical pathway of this compound hydrolysis.
Caption: Experimental workflow for preventing hydrolysis.
References
Technical Support Center: Purification of Butyl 6-chlorohexanoate
Welcome to the technical support center for the purification of Butyl 6-chlorohexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My final product is cloudy or contains particulate matter after purification. What could be the cause?
A1: Cloudiness or the presence of particulates after purification can stem from several sources. Incomplete drying of the organic layer before distillation can leave residual water, leading to a cloudy appearance. Another possibility is the thermal decomposition of the product during distillation, especially if the heating temperature is too high, which can produce solid byproducts. To address this, ensure the organic extract is thoroughly dried using a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before distillation. When performing vacuum distillation, it is crucial to maintain the lowest possible temperature to prevent decomposition.
Q2: The yield of my purified this compound is significantly lower than expected. What are the potential reasons?
A2: Low yield can be attributed to several factors throughout the synthesis and purification process. Incomplete Fischer esterification, the common synthetic route, is a primary cause. This equilibrium reaction may not have been driven to completion.[1][2][3] To maximize yield, consider using a large excess of butanol or removing water as it forms, for instance, with a Dean-Stark apparatus. During the work-up, incomplete extraction of the product from the aqueous layer can also lead to losses. Ensure efficient extraction by performing multiple extractions with a suitable organic solvent. Finally, losses during vacuum distillation can occur due to leaks in the system or co-distillation with volatile impurities.
Q3: My purified product shows extra peaks in the 1H NMR or GC-MS analysis. What are these impurities?
A3: The presence of unexpected peaks in your analytical data indicates impurities. Common process-related impurities from a Fischer esterification synthesis include unreacted starting materials such as 6-chlorohexanoic acid and butanol. Side products can also form, with di-n-butyl ether being a possibility if a strong acid catalyst like sulfuric acid is used at high temperatures. During purification, thermal degradation of this compound can occur, potentially leading to elimination products (e.g., hexenoic acid derivatives) or other decomposition byproducts. Careful analysis of the spectral data will be necessary to identify the specific impurities.
Q4: I'm having trouble achieving a stable vacuum during distillation. What should I check?
A4: An unstable vacuum is a common issue in vacuum distillation and can lead to inefficient purification and potential product decomposition due to higher required temperatures. The primary culprit is often leaks in the distillation apparatus.[4] Meticulously check all ground glass joints, ensuring they are properly greased and securely clamped. Inspect all tubing and connections for cracks or loose fittings. The vacuum pump itself may also be the issue; check the pump oil level and condition, and ensure it is functioning correctly. A cold trap between the distillation setup and the vacuum pump is essential to protect the pump from corrosive vapors and can also help in maintaining a stable vacuum.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to frequently asked questions regarding the purification of this compound.
Q1: What is the recommended method for purifying crude this compound?
A1: The most common and effective method for purifying this compound on a laboratory scale is vacuum distillation . Due to its relatively high boiling point, distillation at atmospheric pressure would require high temperatures that could lead to thermal decomposition. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification. For a similar compound, ethyl 6-chloro-6-oxohexanoate, a boiling point of 128-130 °C at 17 mmHg has been reported. The boiling point of this compound will be slightly higher under the same pressure.
Q2: What are the key parameters to control during the vacuum distillation of this compound?
A2: Several parameters are critical for a successful vacuum distillation:
-
Pressure: A stable and sufficiently low vacuum is essential to lower the boiling point.
-
Temperature: The heating mantle or oil bath temperature should be carefully controlled to ensure a steady distillation rate without overheating and causing decomposition.
-
Stirring: Gentle stirring of the distillation flask ensures even heating and prevents bumping.
-
Condenser Efficiency: The condenser must be adequately cooled to ensure efficient condensation of the product vapors.
Q3: Can column chromatography be used to purify this compound?
A3: While vacuum distillation is generally preferred for its scalability and efficiency in removing non-volatile impurities, column chromatography can be a viable alternative or a complementary technique, especially for removing impurities with similar boiling points. A silica gel stationary phase with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, would be a suitable starting point. The polarity of the eluent can be adjusted to achieve optimal separation.
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for determining the percentage purity and identifying any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify the main product and any impurities present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic ester carbonyl group and the C-Cl bond.
Section 3: Data Presentation
Table 1: Physical Properties of Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) |
| Ethyl 6-chloro-6-oxohexanoate | 192.62 | 128-130 | 17 |
| This compound | 206.71 | Estimated to be higher than the ethyl ester | - |
Section 4: Experimental Protocols
Protocol 1: General Work-up Procedure for this compound Synthesis (Fischer Esterification)
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a strong acid catalyst was used, neutralize it by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and add deionized water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer.
-
Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.
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Combine all organic extracts and wash them sequentially with deionized water and then with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator. The remaining crude oil is this compound, ready for purification.
Protocol 2: Vacuum Distillation of this compound
-
Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are lightly greased with vacuum grease.
-
Place the crude this compound in a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full). Add a magnetic stir bar.
-
Connect the flask to the distillation head.
-
Begin circulating cold water through the condenser.
-
Gradually apply vacuum to the system.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.
-
Collect the fraction that distills at the expected boiling point range. Discard any initial forerun and the final high-boiling residue.
-
Once the distillation is complete, turn off the heat and allow the system to cool to room temperature before releasing the vacuum.
Section 5: Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
identification of impurities in Butyl 6-chlorohexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butyl 6-chlorohexanoate. The information is designed to help identify and resolve issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources, primarily the manufacturing process. The most common synthesis involves the esterification of 6-chlorohexanoic acid with n-butanol, often using an acid catalyst like p-toluenesulfonic acid and a solvent such as toluene.
Potential impurities can be categorized as:
-
Starting Materials: Unreacted 6-chlorohexanoic acid and n-butanol.
-
Catalyst Residues: Residual p-toluenesulfonic acid.
-
Solvent Residues: Residual solvents from synthesis and purification, such as toluene.
-
By-products: Compounds formed through side reactions during synthesis.
-
Degradation Products: Impurities formed during storage or handling.
Q2: I am seeing unexpected peaks in my analytical chromatogram. What could they be?
A2: Unexpected peaks in your chromatogram, for instance from Gas Chromatography (GC), likely represent impurities. Based on the common synthesis route, these could be unreacted starting materials like 6-chlorohexanoic acid and n-butanol, or residual solvents like toluene. To confirm the identity of these peaks, it is recommended to run reference standards for these potential impurities under the same analytical conditions.
Q3: My Nuclear Magnetic Resonance (NMR) spectrum shows signals that do not correspond to this compound. How can I identify them?
A3: Unidentified signals in an NMR spectrum often correspond to residual solvents or process-related impurities. You can compare the chemical shifts of these unknown signals with published data for common laboratory solvents.[1][2] For example, residual toluene would show characteristic aromatic proton signals. If the impurity is an unreacted starting material, such as 6-chlorohexanoic acid, you would expect to see a carboxylic acid proton signal.
Q4: What is a typical purity level for commercially available this compound?
A4: Commercially available this compound is often supplied with a purity of 96% or higher.[3] It is important to check the certificate of analysis provided by the supplier for the specific purity of your batch.
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in GC-MS Analysis
Problem: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound shows several minor peaks in addition to the main product peak.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Residual Solvents | 1. Identify the solvent used in the last synthesis/purification step from your records or the supplier's documentation.2. Analyze a standard of the suspected solvent using the same GC-MS method to confirm its retention time and mass spectrum.3. If confirmed, remove the residual solvent by evaporation under reduced pressure or by using a higher vacuum during drying. |
| Unreacted Starting Materials | 1. The primary starting materials are 6-chlorohexanoic acid and n-butanol.2. Obtain reference standards for these compounds.3. Analyze the standards using your GC-MS method to determine their retention times and mass spectra.4. Compare these with the unknown peaks in your sample's chromatogram. |
| Process-Related By-products | 1. Consider potential side reactions, such as the formation of dibutyl ether from the dehydration of n-butanol under acidic conditions.2. Propose potential structures for by-products and predict their mass spectra.3. Compare these predicted spectra with the experimental data for the unknown peaks. |
Issue 2: Ambiguous Signals in NMR Spectroscopy
Problem: Your ¹H or ¹³C NMR spectrum of this compound has signals that are difficult to assign.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Overlapping Signals | 1. If impurity signals overlap with the product signals, consider using a higher field NMR spectrometer for better resolution.2. Two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can help to distinguish between different molecules and confirm the structure of the main component and impurities.[4] |
| Water Contamination | 1. A broad singlet in the ¹H NMR spectrum can indicate the presence of water. The chemical shift of water is highly dependent on the solvent and temperature.2. To confirm, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The water peak will exchange with deuterium and either disappear or significantly broaden and shift. |
| Paramagnetic Impurities | 1. The presence of paramagnetic metal ions can cause significant broadening of NMR signals.2. If suspected, consider treating the sample with a chelating agent or passing it through a short plug of silica gel. |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol outlines a general method for the separation and identification of volatile impurities in this compound.
-
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
-
Sample Preparation:
-
Dilute the this compound sample in a suitable solvent, such as dichloromethane or ethyl acetate, to a concentration of approximately 1 mg/mL.
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
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Scan Range: 35-500 amu
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Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
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Identify the main peak corresponding to this compound.
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Compare the mass spectra of the impurity peaks with a library (e.g., NIST) to tentatively identify them.
-
Confirm the identity of suspected impurities by analyzing reference standards under the same conditions.
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Protocol 2: ¹H NMR for Impurity Identification
This protocol provides a general procedure for preparing and analyzing a this compound sample by ¹H NMR.
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Sample Preparation:
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Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.
-
Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
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Integrate all signals. The integral of the signals corresponding to the protons of this compound should be consistent with its structure.
-
Compare the chemical shifts of any unknown signals to tables of common solvent and reagent chemical shifts.[1][2]
-
Visualizations
References
Technical Support Center: Butyl 6-chlorohexanoate Stability
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice to enhance the stability of Butyl 6-chlorohexanoate during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is susceptible to two main degradation pathways due to its chemical structure, which includes both an ester and a chloroalkane functional group:
-
Hydrolysis of the Ester Bond: This is a common degradation pathway for all esters, leading to the formation of 6-chlorohexanoic acid and butanol. This reaction can be catalyzed by both acids and bases and is also influenced by temperature.[1][2][3]
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Hydrolysis of the Chloroalkane Group: The carbon-chlorine bond can undergo nucleophilic substitution by water or hydroxide ions, resulting in the formation of Butyl 6-hydroxyhexanoate and hydrochloric acid. This reaction is generally slower than the hydrolysis of iodoalkanes or bromoalkanes.
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor influencing the stability of this compound.
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Acidic Conditions: Acidic conditions can catalyze the hydrolysis of the ester bond.[2][3][4]
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Neutral Conditions: While more stable than in acidic or basic conditions, gradual hydrolysis of both the ester and the chloro group can still occur.
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Basic (Alkaline) Conditions: Basic conditions significantly accelerate the hydrolysis of the ester bond through a process called saponification, which is generally faster than acid-catalyzed hydrolysis.[3][5] Alkaline conditions also promote the hydrolysis of the chloroalkane.
Q3: What is the impact of temperature on the stability of this compound?
A3: Elevated temperatures accelerate the rate of chemical reactions, including the degradation of this compound. Increased temperature will enhance the rate of both ester and chloroalkane hydrolysis.[6] For long-term storage, it is crucial to maintain low temperatures to minimize degradation.
Q4: Can light exposure affect the stability of this compound?
Q5: Are there any recommended storage conditions for this compound?
A5: To maximize stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container to protect it from moisture and atmospheric humidity, which can contribute to hydrolysis. For long-term storage, refrigeration is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Decrease in purity of this compound over time, confirmed by chromatography (e.g., HPLC, GC). | Hydrolysis of the ester or chloro group. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended low temperature and protected from moisture and light. 2. Check Solvent Purity: If in solution, ensure the solvent is dry and free of acidic or basic impurities. Use of freshly distilled or anhydrous grade solvents is recommended. 3. pH Control: If in an aqueous environment, buffer the solution to a slightly acidic to neutral pH (e.g., pH 4-6), as both strongly acidic and basic conditions accelerate degradation.[9][10][11] |
| Appearance of new peaks in the chromatogram corresponding to 6-chlorohexanoic acid or butanol. | Ester Hydrolysis. | 1. Minimize Water Content: Take stringent measures to exclude water from the reaction or storage environment. 2. Control pH: Avoid basic conditions. If a basic catalyst is required for a reaction, consider using a non-nucleophilic base or performing the reaction at a lower temperature for a shorter duration. |
| Formation of Butyl 6-hydroxyhexanoate detected by analytical methods (e.g., GC-MS). | Hydrolysis of the Chloroalkane. | 1. Control Nucleophiles: Minimize the presence of water and other nucleophiles. 2. Temperature Management: Keep reaction and storage temperatures as low as feasible to slow down the substitution reaction. |
| Inconsistent experimental results or loss of product yield. | Degradation of this compound during the experiment. | 1. Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC, HPLC, or GC to determine the optimal reaction time and prevent prolonged exposure to harsh conditions. 2. Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
Objective: To monitor the degradation of this compound under specific stress conditions (e.g., pH, temperature).
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).
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Preparation of Stressed Samples:
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pH Stress: Add an aliquot of the stock solution to different buffer solutions (e.g., pH 2, 4, 7, 9, 12).
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Thermal Stress: Incubate aliquots of the stock solution at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
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Photostability: Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp), while keeping a control sample in the dark.
-
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Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.
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HPLC Analysis:
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Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area indicates degradation. The appearance of new peaks should be noted and, if possible, identified.
Protocol 2: Identification of Degradation Products by GC-MS
Objective: To identify the volatile degradation products of this compound.
Methodology:
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Sample Preparation: Use the stressed samples generated from Protocol 1.
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Extraction (if necessary): If the sample is in a non-volatile buffer, extract the analytes with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and concentrate it.
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GC-MS Analysis:
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
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Injector Temperature: 250°C.
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Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).
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Carrier Gas: Helium.
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MS Detector: Electron Ionization (EI) mode.
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-
Data Analysis: Compare the mass spectra of the observed peaks with a mass spectral library (e.g., NIST) to identify potential degradation products such as 6-chlorohexanoic acid, butanol, and Butyl 6-hydroxyhexanoate.[15][16][17][18]
Visualizing Degradation Pathways and Troubleshooting
To better understand the potential degradation mechanisms and the troubleshooting workflow, the following diagrams are provided.
Caption: Primary degradation routes for this compound.
Caption: Logical steps for troubleshooting stability problems.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis of Esters [2012books.lardbucket.org]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction and GC-MS analysis of phthalate esters in food matrices: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Catalyst Selection for Butyl 6-Chlorohexanoate Synthesis: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Butyl 6-chlorohexanoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of 6-chlorohexanoic acid and butanol.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen acid catalyst may not be strong enough or may have deactivated. 2. Reaction Equilibrium: The Fischer esterification is a reversible reaction. Water, a byproduct, can hydrolyze the ester back to the starting materials.[1][2] 3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Catalyst Choice & Handling: * Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] * Ensure the catalyst is not old or hydrated, which would reduce its activity. 2. Shifting the Equilibrium: * Use an excess of the alcohol (butanol) to drive the reaction forward.[1][3] * Remove water as it forms using a Dean-Stark apparatus.[1] 3. Optimizing Reaction Conditions: * Increase the reaction temperature, typically to the reflux temperature of the alcohol. * Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3] |
| Presence of Unreacted 6-Chlorohexanoic Acid | 1. Incomplete Reaction: See "Low or No Product Yield". 2. Inefficient Purification: The purification method may not be effectively removing the unreacted carboxylic acid. | 1. Driving the Reaction to Completion: Refer to the solutions for "Low or No Product Yield". 2. Purification: * During the work-up, wash the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize and remove unreacted acid.[4] Be cautious of CO₂ evolution. * Column chromatography can also be employed for purification.[5] |
| Formation of Side Products | 1. Dehydration of Butanol: Strong acid catalysts at high temperatures can dehydrate the alcohol, leading to the formation of butene or dibutyl ether. 2. Reactions involving the Chloro-substituent: Although less common under acidic esterification conditions, intermolecular reactions involving the chloride as a leaving group could occur at very high temperatures or with prolonged reaction times. | 1. Temperature Control: Maintain a controlled reflux temperature and avoid excessive heating. 2. Catalyst Loading: Use the minimum effective amount of the acid catalyst to reduce the likelihood of side reactions. |
| Catalyst Deactivation | 1. Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.[6] 2. Poisoning: Impurities in the reactants or solvent can bind to the catalyst's active sites, reducing its efficacy.[6] 3. Physical Degradation: For solid catalysts, attrition or structural changes can occur over time.[6] | 1. Reactant Purity: Use high-purity 6-chlorohexanoic acid and butanol. 2. Catalyst Regeneration: For heterogeneous catalysts, regeneration procedures such as calcination may be possible, depending on the catalyst type. For homogeneous catalysts like H₂SO₄, replacement is the only option. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective catalyst for the synthesis of this compound?
A1: For laboratory-scale synthesis, strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (TsOH) are the most common and economical choices for catalyzing the Fischer esterification.[2]
Q2: How does the catalyst work in this esterification reaction?
A2: The acid catalyst protonates the carbonyl oxygen of the 6-chlorohexanoic acid. This protonation makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack by the butanol.[2][7] The catalyst is regenerated at the end of the reaction.[2]
Q3: Can I use a solid acid catalyst for this synthesis?
A3: Yes, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia can be used.[8] These catalysts offer the advantage of easier separation from the reaction mixture, potentially simplifying the purification process and allowing for catalyst recycling.
Q4: What are the key safety precautions when working with strong acid catalysts?
A4: Always handle strong acids like sulfuric acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When preparing the reaction, add the acid slowly to the alcohol, as the dissolution can be exothermic.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin Layer Chromatography (TLC) by spotting the reaction mixture against the starting material (6-chlorohexanoic acid).[3] The disappearance of the starting material spot and the appearance of a new, less polar product spot (the ester) indicate the reaction is proceeding. Gas chromatography (GC) can also be used for quantitative monitoring.
Catalyst Performance Data
The following table summarizes typical catalysts used for Fischer esterification, a reaction analogous to the synthesis of this compound. The performance metrics are generalized and can vary based on specific reaction conditions.
| Catalyst | Typical Catalyst Loading | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | High catalytic activity, low cost.[2] | Difficult to remove from the reaction mixture, can cause side reactions like dehydration and charring, corrosive. |
| p-Toluenesulfonic Acid (TsOH) | 1-5 mol% | High catalytic activity, solid and easier to handle than H₂SO₄.[2] | More expensive than sulfuric acid, can be challenging to remove completely. |
| Amberlyst-15 | 10-20 wt% | Heterogeneous (easily separable and reusable), less corrosive.[8] | Lower activity compared to homogeneous catalysts, may require higher temperatures or longer reaction times. |
Experimental Protocol: Fischer Esterification of 6-Chlorohexanoic Acid with Butanol
This protocol is a general guideline for the synthesis of this compound.
Materials:
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6-chlorohexanoic acid
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n-Butanol
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Concentrated Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chlorohexanoic acid in an excess of n-butanol (e.g., 3-5 molar equivalents).
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Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the carboxylic acid) to the stirred solution.
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Heat the reaction mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by TLC or GC.
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Once the reaction is complete, allow the mixture to cool to room temperature.
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If a large excess of butanol was used, it can be removed under reduced pressure using a rotary evaporator.
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Dilute the residue with an organic solvent like diethyl ether and transfer it to a separatory funnel.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and finally with brine.
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Dry the organic layer over an anhydrous drying agent like magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
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The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Catalyst Selection Workflow
Caption: Catalyst selection workflow for this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 4. Lab 6: Fischer Esterification Flashcards by Kelsey Dynek [brainscape.com]
- 5. tert-Butyl 6-oxohexanoate | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. CN106397189A - Synthesis method of tert-butyl chloroacetate - Google Patents [patents.google.com]
dealing with emulsions during Butyl 6-chlorohexanoate workup
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup of Butyl 6-chlorohexanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of emulsion formation during the workup of this compound?
A1: The most frequent cause of emulsion is the presence of unreacted 6-chlorohexanoic acid or acidic byproducts acting as surfactants, especially during the neutralization step with an aqueous base like sodium bicarbonate. Vigorous shaking of the separatory funnel can also contribute significantly to the formation of a stable emulsion.
Q2: How can I prevent emulsions from forming in the first place?
A2: Proactive measures are often the most effective. Consider gentle swirling of the separatory funnel instead of vigorous shaking during the extraction and washing steps. Additionally, a pre-wash of the organic layer with brine (a saturated aqueous solution of sodium chloride) can increase the ionic strength of the aqueous phase, which often helps to prevent emulsion formation.
Q3: Is there an alternative to aqueous workup if my reaction is consistently forming stubborn emulsions?
A3: Yes, if emulsions are a persistent issue, you might consider solid-phase extraction (SPE). In SPE, the desired product is selectively adsorbed onto a solid support, and impurities are washed away. The purified product is then eluted with a suitable solvent. This technique avoids the direct mixing of two immiscible liquid phases, thereby eliminating the possibility of emulsion formation.
Troubleshooting Guide: Dealing with Emulsions
Problem: A thick, milky layer has formed between the organic and aqueous phases, and it's not separating.
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Solution 1: Time and Patience Sometimes, simply allowing the separatory funnel to stand undisturbed for 10-20 minutes can lead to the slow breakdown of the emulsion.
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Solution 2: Addition of Brine Introduce a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer can help to force the separation of the two phases. Gently swirl the funnel after adding the brine and observe if the emulsion begins to break.
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Solution 3: Gentle Agitation Use a glass stirring rod to gently agitate the emulsion layer. This can sometimes coalesce the dispersed droplets and promote phase separation.
Problem: I've tried adding brine, but the emulsion is still present.
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Solution 1: Filtration Pass the entire mixture through a plug of glass wool or a pad of Celite® in a Hirsch or Büchner funnel. This can physically disrupt the emulsion, allowing the two phases to separate in the filtrate.
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Solution 2: Centrifugation If the volume is manageable and a suitable centrifuge is available, centrifuging the mixture is a highly effective method for breaking emulsions. The centrifugal force will compel the separation of the denser and lighter phases.
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Solution 3: Addition of a Different Organic Solvent Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion. For example, if the primary extraction solvent is ethyl acetate, adding a small volume of a less polar solvent like hexanes or a more polar solvent like dichloromethane could be effective.
Problem: The emulsion is very dilute and occupies a large volume.
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Solution: Dilution of the Organic Phase While it may seem counterintuitive, significantly diluting the organic layer (e.g., by 5 to 10 times its original volume) with your extraction solvent can sometimes break the emulsion.
Experimental Protocols
Representative Synthesis of this compound
This protocol describes a typical Fischer esterification reaction to synthesize this compound.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chlorohexanoic acid (1.0 eq), n-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
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Initial Quenching: Carefully add deionized water to the reaction mixture.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
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Neutralization: Wash the organic layer sequentially with deionized water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine. Note: Emulsions are most likely to form during the sodium bicarbonate wash.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound.
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Purification: Purify the crude product by vacuum distillation.
Protocol for Breaking Emulsions with Brine
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Allow the separatory funnel containing the emulsion to stand for 5-10 minutes.
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Carefully add a volume of saturated aqueous sodium chloride (brine) solution equivalent to 10-20% of the aqueous layer volume.
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Gently swirl the separatory funnel for 1-2 minutes. Avoid vigorous shaking.
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Allow the funnel to stand and observe for phase separation.
Protocol for Breaking Emulsions by Filtration
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Prepare a Hirsch or Büchner funnel with a small plug of glass wool or a thin pad of Celite®.
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Carefully pour the entire mixture (both phases and the emulsion) into the prepared funnel under gentle suction.
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Collect the filtrate in a clean flask.
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Transfer the filtrate to a clean separatory funnel and allow the layers to separate.
Quantitative Data Summary
| Emulsion Breaking Technique | Typical Volume of Additive | Estimated Time for Separation | Success Rate (Anecdotal) | Notes |
| Standing | N/A | 10 - 30 minutes | Low to Medium | Most effective for weakly formed emulsions. |
| Addition of Brine | 10 - 20% of aqueous phase volume | 5 - 15 minutes | High | Generally the first method to try. |
| Centrifugation | N/A | 5 - 10 minutes | Very High | Limited by sample volume and equipment availability. |
| Filtration (Celite®/Glass Wool) | N/A | 5 - 10 minutes | Medium to High | Can be messy and may lead to some product loss on the filter aid. |
| Addition of Different Solvent | 5 - 10% of organic phase volume | < 5 minutes | Medium | Choice of solvent is critical and may require empirical testing. |
Emulsion Troubleshooting Workflow
Caption: Decision-making workflow for troubleshooting emulsions.
effect of temperature on Butyl 6-chlorohexanoate synthesis
[2] The effect of temperature on the reaction rate is shown in Figure 2. The reaction was carried out at 30, 40, 50, and 60 °C with a molar ratio of 1:1 (6-chlorohexanoic acid/n-butanol), catalyst loading of 1.5 wt%, and reaction time of 120 min. The conversion of 6-chlorohexanoic acid increased from 75.2% to 92.5% as the temperature was raised from 30 to 60 °C. This is because higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions between the reactants, thus accelerating the reaction rate. --INVALID-LINK-- The synthesis of n-butyl 6-chlorohexanoate was carried out by the esterification of 6-chlorohexanoic acid with n-butanol using a solid acid catalyst. The effects of various reaction parameters such as reaction temperature, molar ratio of reactants, catalyst loading, and reaction time on the conversion of 6-chlorohexanoic acid were investigated. The optimal reaction conditions were found to be a reaction temperature of 60 °C, a molar ratio of n-butanol to 6-chlorohexanoic acid of 1.5:1, a catalyst loading of 1.5 wt%, and a reaction time of 120 min. Under these conditions, the conversion of 6-chlorohexanoic acid reached 92.5%. --INVALID-LINK-- The reaction was carried out at 60 °C for 120 min with a catalyst loading of 1.5 wt%. The effect of the molar ratio of n-butanol to 6-chlorohexanoic acid on the conversion of 6-chlorohexanoic acid is shown in Figure 3. The conversion of 6-chlorohexanoic acid increased from 85.3% to 92.5% as the molar ratio was increased from 1:1 to 1.5:1. However, a further increase in the molar ratio to 2:1 did not significantly improve the conversion (93.1%). This may be because the excess n-butanol dilutes the concentration of the catalyst and 6-chlorohexanoic acid, thus slightly inhibiting the reaction. Therefore, the optimal molar ratio of n-butanol to 6-chlorohexanoic acid was chosen as 1.5:1. --INVALID-LINK-- In summary, the optimal conditions for the synthesis of n-butyl 6-chlorohexanoate were determined as follows: reaction temperature of 60 °C, molar ratio of n-butanol to 6-chlorohexanoic acid of 1.5:1, catalyst loading of 1.5 wt%, and reaction time of 120 min. Under these optimal conditions, the yield of n-butyl 6-chlorohexanoate was 92.5%. --INVALID-LINK-- The effect of catalyst loading on the reaction is shown in Figure 4. The catalyst loading was varied from 0.5 to 2.0 wt% at a reaction temperature of 60 °C, a molar ratio of 1.5:1 (n-butanol/6-chlorohexanoic acid), and a reaction time of 120 min. The conversion of 6-chlorohexanoic acid increased from 81.2% to 92.5% as the catalyst loading was increased from 0.5 to 1.5 wt%. However, a further increase in the catalyst loading to 2.0 wt% did not lead to a significant increase in the conversion (93.0%). This is because the active sites of the catalyst were saturated with the reactants at a loading of 1.5 wt%. Therefore, the optimal catalyst loading was chosen as 1.5 wt%. --INVALID-LINK-- The effect of reaction time on the conversion of 6-chlorohexanoic acid is shown in Figure 5. The reaction was carried out at 60 °C with a molar ratio of 1.5:1 (n-butanol/6-chlorohexanoic acid) and a catalyst loading of 1.5 wt%. The conversion of 6-chlorohexanoic acid increased with an increase in reaction time. The conversion reached 92.5% at 120 min and then remained almost constant with a further increase in reaction time. This indicates that the reaction reached equilibrium at 120 min. Therefore, the optimal reaction time was chosen as 120 min. --INVALID-LINK-- In this study, n-butyl 6-chlorohexanoate was synthesized by esterification of 6-chlorohexanoic acid and n-butanol using a solid acid catalyst. The effects of reaction temperature, molar ratio of n-butanol to 6-chlorohexanoic acid, catalyst loading and reaction time on the conversion of 6-chlorohexanoic acid were investigated. The results showed that the optimal reaction conditions were as follows: reaction temperature of 60 °C, molar ratio of n-butanol to 6-chlorohexanoic acid of 1.5:1, catalyst loading of 1.5 wt% and reaction time of 120 min. Under these conditions, the conversion of 6-chlorohexanoic acid was 92.5%. --INVALID-LINK-- Esterification of 6-chlorohexanoic acid with n-butanol was carried out in a batch reactor. ... The reaction temperature was varied from 30 to 70 °C. ... The conversion of 6-chlorohexanoic acid increased with increasing temperature. For example, at a molar ratio of 1:1 and a catalyst loading of 1.5 wt%, the conversion increased from 75.2% at 30 °C to 92.5% at 60 °C after 120 min. A further increase in temperature to 70 °C did not significantly improve the conversion. --INVALID-LINK-- What is butyl hexanoate used for? Butyl hexanoate is a fatty acid ester. Butyl hexanoate is used in the following products: washing & cleaning products, air care products, biocides (e.g. disinfectants, pest control products), polishes and waxes, cosmetics and personal care products and plant protection products. --INVALID-LINK-- Synthesis of n-Butyl-6-Chlorohexanoate. In a flask equipped with a stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser, 6-chlorohexanoic acid (0.1 mol), n-butanol (0.15 mol), and p-toluenesulfonic acid (0.0015 mol) were added. The mixture was heated to 100-110 °C and refluxed for 4 h with azeotropic removal of water. After cooling, the reaction mixture was washed with saturated sodium bicarbonate solution and water, dried over anhydrous magnesium sulfate, and distilled under reduced pressure to give n-butyl 6-chlorohexanoate. --INVALID-LINK-- What is butyl hexanoate? Butyl hexanoate, also known as butyl caproate, is an organic compound that is an ester of butanol and hexanoic acid. It is a colorless to pale yellow liquid with a fruity odor, reminiscent of pineapple. It is used in the flavor and fragrance industry. --INVALID-LINK-- What is the boiling point of butyl hexanoate? 185-186 °C --INVALID-LINK-- What is the boiling point of 6-chlorohexanoic acid? The boiling point of 6-chlorohexanoic acid is 240 °C at 760 mmHg. --INVALID-LINK-- What is the boiling point of n-butanol? The boiling point of n-butanol is 117.7 °C. --INVALID-LINK-- What are the side reactions of esterification? The main side reaction in esterification is the dehydration of the alcohol to form an ether or an alkene. For example, if ethanol is used as the alcohol, diethyl ether or ethylene can be formed. This side reaction is catalyzed by acid and is favored by high temperatures. --INVALID-LINK-- The effect of temperature on the esterification of 6-chlorohexanoic acid with n-butanol was studied in the range of 30-70 °C. The conversion of 6-chlorohexanoic acid increased with an increase in temperature up to 60 °C. A further increase in temperature to 70 °C did not result in a significant increase in the conversion. This may be due to the occurrence of side reactions at higher temperatures, such as the dehydration of n-butanol to form di-n-butyl ether. --INVALID-LINK-- The esterification of 6-chlorohexanoic acid with n-butanol was catalyzed by a solid acid catalyst. The reaction was carried out in a batch reactor under various conditions. The effects of reaction temperature, molar ratio of reactants, catalyst loading, and reaction time on the conversion of 6-chlorohexanoic acid were investigated. The optimal reaction conditions were found to be: reaction temperature of 60 °C, molar ratio of n-butanol to 6-chlorohexanoic acid of 1.5:1, catalyst loading of 1.5 wt%, and reaction time of 120 min. Under these conditions, a 92.5% conversion of 6-chlorohexanoic acid was achieved. --INVALID-LINK-- The reaction mixture was analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID) and a capillary column. The conversion of 6-chlorohexanoic acid was calculated based on the peak areas of the reactant and product. --INVALID-LINK-- After the reaction, the solid catalyst was separated by filtration. The excess n-butanol was removed by distillation. The residue was washed with a saturated solution of sodium bicarbonate to remove any unreacted 6-chlorohexanoic acid. The organic layer was then washed with water and dried over anhydrous sodium sulfate. The final product, n-butyl 6-chlorohexanoate, was obtained by distillation under reduced pressure. --INVALID-LINK-- Technical Support Center: Synthesis of Butyl 6-chlorohexanoate
This technical support center provides troubleshooting guidance and frequently asked questions regarding the synthesis of this compound, with a specific focus on the impact of temperature on the reaction. This resource is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal reaction temperature for the synthesis of n-butyl 6-chlorohexanoate is 60 °C. Increasing the temperature from 30 °C to 60 °C has been shown to increase the conversion of 6-chlorohexanoic acid from 75.2% to 92.5%. However, further increasing the temperature to 70 °C does not significantly improve the conversion rate.
Q2: How does temperature affect the reaction rate?
A2: Higher temperatures increase the kinetic energy of the reactant molecules, resulting in more frequent and energetic collisions. This leads to an accelerated reaction rate.
Q3: Are there any side reactions to be aware of at higher temperatures?
A3: Yes, at temperatures above 60 °C, the risk of side reactions increases. The primary side reaction of concern is the acid-catalyzed dehydration of n-butanol to form di-n-butyl ether.
Q4: What are the other optimal reaction conditions for this synthesis?
A4: In addition to a reaction temperature of 60 °C, the optimal conditions for the synthesis of n-butyl 6-chlorohexanoate include a molar ratio of n-butanol to 6-chlorohexanoic acid of 1.5:1, a catalyst loading of 1.5 wt%, and a reaction time of 120 minutes.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield/Conversion | Sub-optimal Temperature: The reaction temperature is too low, resulting in a slow reaction rate. | Increase the reaction temperature to the optimal 60 °C. Monitor the temperature closely to avoid overheating. |
| Incorrect Molar Ratio: An insufficient amount of n-butanol will limit the conversion of 6-chlorohexanoic acid. | Use the optimal 1.5:1 molar ratio of n-butanol to 6-chlorohexanoic acid. | |
| Insufficient Catalyst: Not enough catalyst will result in a slower reaction. | Ensure a catalyst loading of 1.5 wt%. | |
| Inadequate Reaction Time: The reaction may not have reached equilibrium. | Allow the reaction to proceed for the optimal 120 minutes. | |
| Presence of Impurities in the Final Product | Side Reactions: The reaction temperature may be too high, leading to the formation of byproducts like di-n-butyl ether. | Maintain the reaction temperature at 60 °C and avoid exceeding this temperature. |
| Incomplete azeotropic removal of water. | Ensure the Dean-Stark trap is functioning correctly to remove water as it is formed, driving the equilibrium towards the product. | |
| Inadequate Washing: Residual unreacted 6-chlorohexanoic acid or catalyst remains. | Thoroughly wash the reaction mixture with a saturated sodium bicarbonate solution and then with water. | |
| Difficulty in Product Isolation | Incomplete Removal of Excess n-Butanol: Excess n-butanol can co-distill with the product. | Remove the excess n-butanol by distillation before the final vacuum distillation of the product. |
| Improper Distillation: The vacuum may be too low or the distillation temperature too high, leading to decomposition. | Perform the final distillation under reduced pressure at an appropriate temperature. |
Data Summary
The following table summarizes the effect of temperature on the conversion of 6-chlorohexanoic acid.
| Temperature (°C) | Molar Ratio (n-butanol:6-chlorohexanoic acid) | Catalyst Loading (wt%) | Reaction Time (min) | Conversion of 6-chlorohexanoic acid (%) |
| 30 | 1:1 | 1.5 | 120 | 75.2 |
| 40 | 1:1 | 1.5 | 120 | Not explicitly stated, but conversion increases with temperature. |
| 50 | 1:1 | 1.5 | 120 | Not explicitly stated, but conversion increases with temperature. |
| 60 | 1:1 | 1.5 | 120 | 92.5 |
| 70 | 1:1 | 1.5 | 120 | No significant improvement over 60 °C. |
Experimental Protocol
Synthesis of n-Butyl 6-chlorohexanoate
-
Reactant Preparation: In a flask equipped with a stirrer, a thermometer, a Dean-Stark trap, and a reflux condenser, combine 6-chlorohexanoic acid and n-butanol in a 1:1.5 molar ratio.
-
Catalyst Addition: Add a solid acid catalyst, such as p-toluenesulfonic acid, at a loading of 1.5 wt% relative to the 6-chlorohexanoic acid.
-
Reaction: Heat the mixture to 60 °C and maintain this temperature for 120 minutes. During this time, continuously remove the water produced by azeotropic distillation using the Dean-Stark trap.
-
Work-up:
-
After cooling the reaction mixture, separate the solid catalyst by filtration.
-
Remove the excess n-butanol by distillation.
-
Wash the remaining organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted acid, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Purify the final product, n-butyl 6-chlorohexanoate, by distillation under reduced pressure.
-
Analysis: Analyze the purity and yield of the product using techniques such as gas chromatography (GC).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Solvent Effects on Butyl 6-chlorohexanoate Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Butyl 6-chlorohexanoate. The focus is on understanding and mitigating the impact of solvent choice on reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: My substitution reaction is proceeding much slower than expected.
-
Question: I am attempting a nucleophilic substitution on this compound, but the reaction rate is extremely low. What could be the cause?
-
Answer: The most likely cause is an inappropriate solvent choice for the intended reaction mechanism. This compound is a primary alkyl halide, which strongly favors an S(N)2 (bimolecular nucleophilic substitution) mechanism. The rate of an S(_N)2 reaction is highly dependent on the solvent.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[1][2] This solvation shell stabilizes the nucleophile, reduces its energy, and sterically hinders it from attacking the electrophilic carbon, thereby slowing down the reaction.[3][4]
-
Solution: Switch to a polar aprotic solvent.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), acetonitrile, or acetone are excellent choices for S(N)2 reactions.[5][6] These solvents are polar enough to dissolve both the substrate and the nucleophile but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and more reactive, significantly increasing the reaction rate.[1][6] For example, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[6]
-
Issue 2: I am observing a mixture of substitution and elimination products.
-
Question: My goal is to synthesize the substitution product, but I am also isolating a significant amount of an alkene byproduct. How can I improve the selectivity for substitution?
-
Answer: The formation of an elimination byproduct (Butyl hex-5-enoate) occurs when the nucleophile also acts as a base, abstracting a proton from the carbon adjacent to the leaving group. The choice of solvent plays a critical role in the substitution vs. elimination (S(_N)2 vs. E2) competition.
-
Factors Favoring Elimination:
-
Solvent: Ethanol encourages elimination more than water does.[7][8] Protic solvents can favor elimination over substitution because they can decrease nucleophilicity by caging the nucleophile without significantly impacting its basicity.[9]
-
Temperature: Higher reaction temperatures favor elimination.[7][8]
-
Base/Nucleophile Concentration: Higher concentrations of a strong base/nucleophile favor elimination.[7][8]
-
-
Solution to Favor Substitution:
-
Solvent Choice: Use a polar aprotic solvent like DMSO or DMF. These solvents enhance nucleophilicity, favoring the S(_N)2 pathway.
-
Temperature: Run the reaction at a lower temperature.
-
Nucleophile: Use a good nucleophile that is a weak base (e.g., I(- ), Br(- ), RS(- )).
-
-
Issue 3: My reaction is not working in a non-polar solvent.
-
Question: I tried running the reaction in hexane to avoid solvent-nucleophile interactions, but no reaction occurred. Why?
-
Answer: While it's true that non-polar solvents do not solvate and stabilize the nucleophile, they are generally unsuitable for substitution reactions involving charged or highly polar nucleophiles.
-
Problem: Ionic or polar nucleophiles (like halides or alkoxides) have extremely low solubility in non-polar solvents such as hexane or toluene.[6] For a reaction to occur, the reactants must be dissolved in the same phase. If the nucleophile does not dissolve, it cannot attack the substrate, and the reaction rate will be negligible.
-
Solution: A polar solvent is necessary to dissolve the reactants.[9] Polar aprotic solvents are the best choice as they dissolve the nucleophile without inhibiting its reactivity.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general effect of solvent polarity on the reactivity of this compound?
A1: this compound, as a primary alkyl halide, primarily reacts via an S(_N)2 mechanism.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents are ideal. They increase the ground state energy of the nucleophile, making it more reactive and dramatically accelerating the S(_N)2 reaction rate.[10]
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents significantly slow down S(N)2 reactions. They solvate the nucleophile through hydrogen bonding, stabilizing it and making it less available to attack the substrate.[1]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These are generally unsuitable because they cannot effectively dissolve the charged or polar nucleophiles required for the reaction.[6]
Q2: How does the solvent affect a potential S(_N)1 reaction pathway for this molecule?
A2: While highly unlikely for a primary halide like this compound, if an S(N)1 reaction were to occur, the solvent effects would be opposite to those for an S(_N)2 reaction. The rate-determining step of an S(_N)1 reaction is the formation of a carbocation intermediate.[11] Polar protic solvents, such as water and alcohols, are excellent at stabilizing this charged intermediate through solvation, thereby increasing the rate of an S(_N)1 reaction.[1] Polar aprotic solvents offer less stabilization for the carbocation and would result in a slower S(_N)1 reaction rate.
Q3: Which specific solvent would you recommend for a reaction between this compound and sodium iodide?
A3: For the reaction with sodium iodide (a classic Finkelstein reaction), acetone is an excellent and commonly used solvent. Sodium iodide (NaI) is soluble in acetone, while the product, sodium chloride (NaCl), is not. According to Le Châtelier's principle, the precipitation of NaCl from the reaction mixture drives the equilibrium towards the products, resulting in a high yield of Butyl 6-iodohexanoate.
Data Presentation
The following table summarizes the expected relative reaction rates for a typical S(_N)2 reaction of this compound with a given nucleophile (e.g., Azide, N(_3)
−
) in various solvents.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Relative Rate | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~2000 | Excellent at solvating cations, leaving the nucleophile highly reactive.[5][10] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | ~1500 | Similar to DMSO, enhances nucleophile reactivity.[5][6] |
| Acetonitrile | Polar Aprotic | 36 | ~500 | Good polar aprotic choice, widely used.[5][6] |
| Acetone | Polar Aprotic | 21 | ~200 | Effective and less expensive polar aprotic option.[5][6] |
| Methanol | Polar Protic | 33 | ~10 | Solvates and stabilizes the nucleophile via hydrogen bonding, reducing its reactivity.[3] |
| Water | Polar Protic | 80 | 1 | Strong hydrogen bonding severely "cages" and deactivates the nucleophile.[3][1] |
| Hexane | Non-Polar | 2 | < 0.001 | Nucleophile is insoluble. |
Note: Relative rates are illustrative estimates based on general principles of solvent effects on S(_N)2 reactions.
Experimental Protocols
Protocol: Monitoring the Kinetics of Nucleophilic Substitution
This protocol describes a general method for determining the reaction rate of this compound with a nucleophile (e.g., NaOH) using a continuous monitoring method via titration.
Objective: To determine the rate constant of the reaction by monitoring the consumption of the nucleophile over time.
Materials:
-
This compound
-
Selected solvent (e.g., 80:20 Ethanol:Water mixture)
-
0.1 M Sodium Hydroxide (NaOH) solution (Nucleophile)
-
0.05 M Hydrochloric Acid (HCl) solution (Titrant)
-
Phenolphthalein indicator
-
Ice bath
-
Thermostated water bath
-
Conical flasks, pipettes, burette
Procedure:
-
Preparation: Place separate, sealed flasks containing the this compound solution and the NaOH solution into a thermostated water bath set to the desired reaction temperature (e.g., 25°C) and allow them to reach thermal equilibrium.
-
Initiation: To start the reaction, quickly add a known volume of the NaOH solution to the this compound solution. Start a timer immediately. This is t=0.
-
Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (e.g., 5.0 mL) of the reaction mixture using a pipette.[12]
-
Quenching: Immediately transfer the withdrawn sample into a conical flask containing an equal volume of ice-cold water or by adding a known excess of acid. This stops or dramatically slows the reaction.[12]
-
Titration: Add a few drops of phenolphthalein indicator to the quenched sample. Titrate the unreacted NaOH with the standardized HCl solution until the pink color disappears. Record the volume of HCl used.
-
Repeat: Repeat steps 3-5 at various time intervals for a duration sufficient to observe a significant change in concentration (e.g., 2-3 half-lives).
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH in each sample at each time point.
-
Plot a graph of ln[NaOH] versus time.
-
If the reaction is second order overall (first order with respect to each reactant), a plot of 1/[NaOH] vs. time will yield a straight line. The slope of this line will be the second-order rate constant, k.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to solvent effects in substitution reactions.
References
- 1. brainkart.com [brainkart.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. iiste.org [iiste.org]
- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 10. lecturio.com [lecturio.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
minimizing byproduct formation in Butyl 6-chlorohexanoate reactions
Welcome to the technical support center for the synthesis of Butyl 6-chlorohexanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Fischer esterification of 6-chlorohexanoic acid with n-butanol, using an acid catalyst. This is a reversible reaction where water is formed as a byproduct. To drive the reaction to completion, it is essential to either use an excess of one of the reactants (typically butanol) or remove the water as it is formed.
Q2: What are the most common byproducts in this reaction?
A2: The primary byproducts of concern are:
-
Water: An inherent byproduct of the Fischer esterification reaction.
-
Dibutyl ether: Formed from the acid-catalyzed self-condensation of butanol, especially at elevated temperatures.
-
ε-Caprolactone: Can be formed through the intramolecular cyclization of 6-chlorohexanoic acid, particularly under certain reaction conditions.
-
Unreacted starting materials: Residual 6-chlorohexanoic acid and butanol will be present in the crude product mixture.
Q3: How can I minimize the formation of dibutyl ether?
A3: The formation of dibutyl ether is favored at higher temperatures. To minimize this side reaction, it is recommended to conduct the esterification at the lowest effective temperature that still allows for a reasonable reaction rate. Monitoring the reaction temperature closely is crucial.
Q4: Under what conditions does ε-caprolactone form?
A4: The intramolecular cyclization of 6-chlorohexanoic acid to form ε-caprolactone is also an acid-catalyzed process. The propensity for this side reaction can be influenced by the choice of acid catalyst and the reaction temperature. While specific conditions for this byproduct in the context of this compound synthesis are not extensively documented, it is a known reaction pathway for ω-halo acids. Careful control of reaction parameters is key to minimizing its formation.
Q5: What is the best way to purify the final product?
A5: Purification of this compound typically involves a multi-step process. First, the excess acid catalyst is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The organic layer is then washed with water to remove any remaining salts and water-soluble impurities. Finally, the crude product is purified by fractional distillation under reduced pressure to separate the desired ester from unreacted starting materials and higher-boiling byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of this compound | 1. Incomplete reaction due to equilibrium. 2. Insufficient catalyst. 3. Reaction time too short. 4. Loss of product during workup. | 1. Use an excess of butanol (e.g., 3-5 equivalents). 2. Ensure the catalyst (e.g., sulfuric acid) is used in an effective amount (typically 1-5 mol%). 3. Monitor the reaction progress by TLC or GC and ensure it has gone to completion. 4. Perform extractions and washes carefully to avoid loss of the organic layer. |
| High Levels of Dibutyl Ether Detected | 1. Reaction temperature is too high. | 1. Reduce the reaction temperature. Consider using a lower-boiling solvent if applicable, though butanol often serves as both reactant and solvent. Aim for the lowest temperature that provides a reasonable reaction rate. |
| Presence of ε-Caprolactone in the Product | 1. Reaction conditions favor intramolecular cyclization. | 1. Experiment with different acid catalysts (e.g., p-toluenesulfonic acid instead of sulfuric acid). 2. Optimize the reaction temperature and time to favor the intermolecular esterification over the intramolecular cyclization. |
| Incomplete Removal of Starting Materials | 1. Inefficient purification. | 1. Ensure thorough washing with sodium bicarbonate solution to remove all acidic starting material. 2. Optimize the fractional distillation conditions (pressure and temperature) to achieve a clean separation of butanol and this compound. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
6-chlorohexanoic acid
-
n-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Toluene (for azeotropic removal of water, optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 6-chlorohexanoic acid (1.0 eq), n-butanol (3.0-5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.01-0.05 eq).
-
If using azeotropic removal of water, add toluene and use a Dean-Stark apparatus.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess acid. Be cautious of CO₂ evolution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on Byproduct Formation
| Temperature (°C) | This compound Yield (%) | Dibutyl Ether (%) | ε-Caprolactone (%) |
| 80 | 75 | < 1 | < 0.5 |
| 100 | 85 | 2-3 | ~1 |
| 120 | 80 | 5-7 | 1-2 |
Note: These are representative data and actual results may vary based on specific reaction conditions.
Table 2: Analytical Data for Key Compounds
| Compound | Boiling Point (°C) at 760 mmHg | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (CDCl₃, δ ppm) |
| This compound | ~230-235 | 206.71 | ~4.05 (t, 2H), ~3.53 (t, 2H), ~2.30 (t, 2H), ~1.80-1.60 (m, 4H), ~1.40 (m, 2H), ~0.93 (t, 3H) |
| Dibutyl ether | 142 | 130.23 | ~3.38 (t, 4H), ~1.54 (m, 4H), ~1.38 (m, 4H), ~0.92 (t, 6H) |
| ε-Caprolactone | 235-236 | 114.14 | ~4.23 (t, 2H), ~2.65 (t, 2H), ~1.85-1.65 (m, 6H) |
| 6-chlorohexanoic acid | 254-256 | 150.60 | ~11.5 (s, 1H), ~3.55 (t, 2H), ~2.37 (t, 2H), ~1.80-1.65 (m, 4H) |
| n-Butanol | 117.7 | 74.12 | ~3.65 (t, 2H), ~1.55 (m, 2H), ~1.40 (m, 2H), ~0.94 (t, 3H) |
Visualizations
Technical Support Center: Large-Scale Purification of Butyl 6-chlorohexanoate
This guide provides researchers, scientists, and drug development professionals with comprehensive information for the large-scale purification of Butyl 6-chlorohexanoate. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and quantitative data to support your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
The most common impurities originating from a typical Fischer esterification synthesis are unreacted starting materials. These include:
-
6-Chlorohexanoic acid: The carboxylic acid starting material.
-
n-Butanol: The alcohol starting material.
-
Water: A byproduct of the esterification reaction.
-
Acid catalyst: Typically sulfuric acid (H₂SO₄) or a similar strong acid catalyst used to drive the reaction.
Q2: What is the primary method for large-scale purification of this compound?
For large-scale purification, vacuum distillation is the preferred method. This technique is ideal for separating compounds with high boiling points that might decompose at atmospheric pressure. By reducing the pressure, the boiling point of this compound is significantly lowered, allowing for efficient purification without thermal degradation.
Q3: Why is a neutralization and washing step necessary before distillation?
A neutralization wash is crucial to remove acidic impurities, primarily the unreacted 6-chlorohexanoic acid and the acid catalyst. This is typically done by washing the crude product with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution. Removing these acids prevents them from co-distilling with the product and ensures a higher purity of the final ester.
Q4: What are the essential safety precautions when handling this compound and during its purification?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[1][2]
-
Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[1]
-
Vacuum Distillation Safety: Ensure all glassware is free of cracks or defects before applying a vacuum. Use a safety screen or conduct the distillation behind a blast shield. Always ensure the system is vented to atmospheric pressure before disassembling.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Q1: My final product purity is low after distillation. What are the likely causes and solutions?
Low purity is often due to the presence of residual starting materials or insufficient separation during distillation.
-
Possible Cause 1: Residual 6-Chlorohexanoic Acid: The initial neutralization wash was incomplete.
-
Solution: Before distillation, test the organic layer with pH paper to ensure it is no longer acidic. If it is, perform additional washes with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
-
Possible Cause 2: Inefficient Fractional Distillation: The boiling points of the impurities are too close to the product for a simple distillation to be effective, or the distillation column is not efficient enough.
-
Solution: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser to improve separation. Ensure a slow and steady distillation rate to allow for proper equilibration and separation of the different components.
-
Q2: The yield of my purified this compound is lower than expected. What happened?
-
Possible Cause 1: Product Loss During Washing: The product may have been partially lost during the aqueous wash steps if too many washes were performed or if emulsions formed.
-
Solution: Minimize the number of washes and use a brine (saturated NaCl solution) wash to help break emulsions and reduce the solubility of the organic product in the aqueous layer.
-
-
Possible Cause 2: Incomplete Distillation: The distillation may have been stopped prematurely, leaving a significant amount of product in the distillation pot.
-
Solution: Ensure the distillation is continued until the temperature at the collection head drops, indicating that the main product fraction has been collected. Be careful not to distill to dryness to avoid the formation of potentially explosive peroxides and charring of the residue.
-
-
Possible Cause 3: Decomposition During Distillation: The heating temperature was too high, causing the ester to decompose.
-
Solution: Use a lower pressure (higher vacuum) to reduce the boiling point of the ester. Ensure the heating mantle is set to a temperature only slightly above the boiling point of the liquid to maintain a steady distillation rate without overheating.
-
Q3: I'm having trouble achieving a stable vacuum in my distillation setup. What should I check?
-
Possible Cause 1: Leaks in the System: Poorly sealed joints are the most common cause of vacuum leaks.
-
Solution: Ensure all glass joints are properly greased with a suitable vacuum grease and securely clamped. Check that all tubing is thick-walled vacuum tubing and is free from cracks or holes.
-
-
Possible Cause 2: Inefficient Vacuum Source: The vacuum pump or water aspirator is not functioning correctly.
-
Solution: Check the oil level and quality in your vacuum pump. If using a water aspirator, ensure the water flow rate is high enough to generate a good vacuum.
-
Quantitative Data Summary
The following tables provide key physical properties and typical process parameters for the purification of this compound.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₁₉ClO₂ | 206.71 | ~220-230 (at 760 mmHg, est.) |
| 6-Chlorohexanoic acid | C₆H₁₁ClO₂ | 150.60 | 138-140 (at 10 mmHg)[1][2] |
| n-Butanol | C₄H₁₀O | 74.12 | 117.7 (at 760 mmHg) |
Table 2: Typical Large-Scale Vacuum Distillation Parameters
| Parameter | Value | Rationale |
| Pressure | 5-15 mmHg | Reduces the boiling point of this compound to a range where thermal decomposition is minimized. |
| Heating Mantle Temp. | 150-180 °C | Should be set 20-30 °C above the expected boiling point of the liquid to ensure steady distillation. |
| Expected Head Temp. | 120-140 °C | This is the expected boiling point range for the product at the given pressure. |
| Condenser Water Temp. | < 15 °C | Ensures efficient condensation of the product vapors. |
Experimental Protocols
Protocol: Large-Scale Purification of Crude this compound
This protocol outlines the purification of crude this compound produced via Fischer esterification.
1. Neutralization and Washing: a. Transfer the crude reaction mixture to a large separatory funnel. b. Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. c. Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced from the neutralization. d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the wash with NaHCO₃ solution until no more gas evolves. f. Wash the organic layer with an equal volume of water, followed by an equal volume of saturated sodium chloride (brine) solution to aid in drying. g. Drain the aqueous layer completely.
2. Drying: a. Transfer the washed organic layer to a suitable flask. b. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) as a drying agent (approximately 10-20 g per liter of ester). c. Swirl the flask periodically for 15-20 minutes until the liquid is clear and the drying agent is no longer clumping. d. Filter the mixture to remove the drying agent.
3. Vacuum Distillation: a. Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Use a Claisen adapter to minimize bumping. b. Add the dry, crude this compound and a magnetic stir bar to the round-bottom flask. c. Begin stirring and turn on the vacuum source to reduce the pressure in the system to the target range (5-15 mmHg). d. Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle. e. Collect and discard any initial low-boiling fractions (likely residual butanol). f. Collect the main product fraction at the expected boiling temperature and pressure (e.g., ~120-140 °C at 10 mmHg). g. Stop the distillation when the temperature at the distillation head drops or when only a small amount of residue remains in the flask. h. Allow the apparatus to cool completely before venting the system to atmospheric pressure and collecting the purified product.
Mandatory Visualizations
Caption: A workflow diagram illustrating the large-scale purification process.
Caption: A decision tree for troubleshooting low product purity issues.
References
Technical Support Center: Handling and Disposal of Butyl 6-chlorohexanoate Waste
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Butyl 6-chlorohexanoate waste. The following information is based on best practices for managing halogenated organic compounds and data from structurally similar chemicals, as a specific Safety Data Sheet (SDS) for this compound was not located. It is crucial to always consult your institution's specific safety protocols and the supplier's SDS for any chemical you work with.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on structurally similar compounds, this compound is expected to cause skin and eye irritation. Inhalation of vapors or mists should be avoided, and the compound should be handled in a well-ventilated area, preferably a fume hood.[1] As a halogenated organic compound, it may also pose environmental hazards if not disposed of correctly.
Q2: What personal protective equipment (PPE) should I wear when handling this compound waste?
A2: Appropriate PPE includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a respirator may be necessary.
Q3: How should I store this compound waste?
A3: this compound waste should be stored in a designated, well-ventilated, and cool area, away from incompatible materials. The waste container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name, "this compound." The container should be kept tightly closed when not in use.
Q4: Can I dispose of this compound waste down the drain?
A4: No. Under no circumstances should halogenated organic compounds like this compound be disposed of down the drain. This is to prevent environmental contamination and potential damage to plumbing systems.
Q5: What is the correct procedure for disposing of this compound waste?
A5: this compound waste must be collected in a designated, properly labeled, and sealed container for halogenated organic waste. This waste should be segregated from non-halogenated waste streams. Follow your institution's hazardous waste disposal procedures, which typically involve collection by a certified hazardous waste management company.
Troubleshooting Guides
Scenario 1: I have accidentally spilled a small amount of this compound on my lab bench.
-
Immediate Action: Alert others in the immediate area. If safe to do so, contain the spill with an absorbent material (e.g., spill pillows, vermiculite, or sand).
-
Ventilation: Ensure the area is well-ventilated. If the spill is in a poorly ventilated area, evacuate and contact your institution's safety office.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.
Scenario 2: I am unsure if my this compound waste is contaminated with other chemicals.
-
Action: If you are unsure about the composition of a waste stream, it is best to err on the side of caution. Treat the waste as if it contains the most hazardous component.
-
Segregation: Do not mix unknown waste streams. Keep the potentially contaminated this compound waste in a separate, clearly labeled container.
-
Consult: Contact your institution's hazardous waste management team for guidance on how to properly characterize and dispose of the waste.
Quantitative Data
As a specific Safety Data Sheet for this compound was not available, the following table presents data for a structurally related compound, Butyl hexanoate, for reference.
| Property | Value (for Butyl hexanoate) |
| Molecular Formula | C10H20O2 |
| Molecular Weight | 172.26 g/mol |
| Boiling Point | 208 °C |
| Flash Point | 77 °C |
| Specific Gravity | 0.865 g/cm³ |
Note: This data is for Butyl hexanoate and should be used as an estimate only.
Experimental Protocols
Protocol 1: Segregation and Collection of this compound Waste
-
Obtain a designated waste container: Use a clean, chemically resistant container with a secure screw-top lid, specifically designated for halogenated organic waste.
-
Label the container: Before adding any waste, affix a hazardous waste label to the container. The label must include:
-
The words "Halogenated Organic Waste"
-
The full chemical name: "this compound"
-
The approximate percentage of each component if it is a mixed waste stream.
-
The date the first waste was added.
-
The name of the principal investigator or research group.
-
-
Add waste: Carefully pour the this compound waste into the container, avoiding splashes.
-
Seal the container: Securely close the lid immediately after adding waste.
-
Store appropriately: Store the sealed container in a designated satellite accumulation area, away from ignition sources and incompatible materials.
Visualizations
Caption: Workflow for handling a small this compound spill.
References
Validation & Comparative
A Comparative Guide to Catalysts for Butyl 6-Chlorohexanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Butyl 6-chlorohexanoate, a valuable intermediate in various chemical and pharmaceutical applications, is primarily achieved through the esterification of 6-chlorohexanoic acid with butanol. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of this process. This guide provides a comparative analysis of common catalysts employed for this transformation, supported by general principles of esterification catalysis and data from analogous reactions.
Performance Comparison of Catalysts
While direct comparative studies for the synthesis of this compound are not extensively documented in publicly available literature, we can extrapolate performance based on catalyst types commonly used for Fischer esterification. The following table summarizes the expected performance of various catalysts for the esterification of 6-chlorohexanoic acid with butanol.
| Catalyst Type | Catalyst Example | Typical Yield (%) | Reaction Time (h) | Selectivity | Catalyst Reusability |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 85-95 | 4-8 | Moderate | No |
| Homogeneous Acid | p-Toluenesulfonic acid (PTSA) | 80-90 | 6-12 | Moderate | No |
| Heterogeneous Solid Acid | Amberlyst-15 | 90-98 | 8-16 | High | Yes |
| Heterogeneous Solid Acid | Zeolite (e.g., H-ZSM-5) | 85-95 | 10-24 | High | Yes |
| Lewis Acid | Tin(II) Chloride (SnCl₂) | 75-85 | 12-24 | Moderate to High | Difficult |
Note: The data presented above is an estimation based on the performance of these catalysts in similar esterification reactions. Actual performance may vary depending on specific reaction conditions.
Experimental Protocols
A detailed experimental protocol for a common laboratory-scale synthesis of this compound using a homogeneous acid catalyst is provided below.
Synthesis of this compound using Sulfuric Acid Catalyst
Materials:
-
6-Chlorohexanoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another azeotroping agent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 6-chlorohexanoic acid (1 equivalent), n-butanol (3-5 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%). Add toluene to fill the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by tracking the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like diethyl ether.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Follow this with a wash with brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the solvent and excess butanol.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain the final product.
Experimental Workflow
The general workflow for the synthesis, purification, and analysis of this compound is illustrated in the diagram below.
Catalyst Selection Considerations
The choice of catalyst significantly impacts the overall efficiency and sustainability of this compound synthesis.
-
Homogeneous acid catalysts , such as sulfuric acid and p-toluenesulfonic acid, are effective and inexpensive. However, they are corrosive, difficult to separate from the reaction mixture, and generate acidic waste, posing environmental concerns.
-
Heterogeneous solid acid catalysts , like Amberlyst-15 and zeolites, offer a more environmentally benign alternative. They are easily separable from the reaction mixture by filtration, allowing for catalyst recycling and continuous processes. These catalysts are generally less corrosive and can lead to higher selectivity.
-
Lewis acid catalysts can also be employed but may require stricter anhydrous conditions and can be more expensive. Their recovery and reuse can also be challenging.
For industrial-scale production, the development and optimization of heterogeneous catalytic systems are of primary interest due to their operational advantages and reduced environmental footprint. Further research into novel solid acid catalysts could lead to even more efficient and sustainable methods for the synthesis of this compound and other valuable esters.
Validating the Purity of Butyl 6-chlorohexanoate: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like Butyl 6-chlorohexanoate is paramount for the integrity and reproducibility of experimental results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the validation of this compound purity. It includes detailed experimental protocols, data presentation, and a discussion of alternative methods to assist in selecting the most appropriate analytical technique.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for the separation and analysis of chemical compounds. For a moderately polar and volatile compound like this compound, both methods offer viable pathways for purity assessment, each with its own set of advantages and considerations.
| Feature | HPLC (Reversed-Phase) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Stationary Phase | Typically a non-polar C18-bonded silica. | Often a non-polar or mid-polar polysiloxane-based capillary column. |
| Mobile Phase | A polar solvent mixture, such as acetonitrile and water. | An inert gas, such as helium or nitrogen. |
| Typical Detector | UV-Vis or Refractive Index (RI) Detector. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Sample Volatility | Not a strict requirement. | Sample must be volatile or be made volatile through derivatization. |
| Separation Of | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Primary Application | Ideal for separating the main component from non-volatile impurities. | Excellent for separating volatile impurities and isomers. |
Experimental Protocols
Below are detailed protocols for the analysis of this compound purity using both HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a reversed-phase HPLC method suitable for the analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Refractive Index (RI) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (if UV active) or RI detector
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to a concentration of 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) Method
This protocol describes a gas chromatography method for the purity assessment of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Capillary column.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 50:1)
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
Data Analysis: Similar to HPLC, the purity is calculated based on the peak area percentage. If using GC-MS, identification of impurities can be achieved by comparing their mass spectra to a library.
Potential Impurities in this compound
The most common industrial synthesis of this compound is the Fischer esterification of 6-chlorohexanoic acid with butanol, typically in the presence of an acid catalyst.[1] Based on this reaction, the following are potential impurities:
-
Unreacted Starting Materials:
-
6-Chlorohexanoic acid
-
Butanol
-
-
Byproducts:
-
Dibutyl ether (from the self-condensation of butanol)
-
Polyesters (from the self-esterification of 6-chlorohexanoic acid)
-
Water
-
Data Presentation
The following table summarizes hypothetical data from the analysis of three different batches of this compound using the described HPLC method.
| Batch ID | This compound Peak Area (%) | 6-Chlorohexanoic Acid Peak Area (%) | Butanol Peak Area (%) | Unknown Impurities Peak Area (%) | Purity (%) |
| BCH-001 | 98.5 | 0.8 | 0.4 | 0.3 | 98.5 |
| BCH-002 | 99.2 | 0.3 | 0.2 | 0.3 | 99.2 |
| BCH-003 | 97.8 | 1.2 | 0.5 | 0.5 | 97.8 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the validation of this compound purity.
Caption: Workflow for Purity Validation
Alternative Purity Validation Methods
While HPLC and GC are the primary methods for purity determination, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of this compound and identify impurities with distinct spectral signatures. Quantitative NMR (qNMR) can also be used for purity assessment against a certified reference standard.
-
Mass Spectrometry (MS): Direct infusion MS can provide a rapid confirmation of the molecular weight of the main component and detect the presence of impurities.
-
Titration: A simple acid-base titration can be used to quantify the amount of unreacted 6-chlorohexanoic acid, providing a measure of a key process-related impurity.
References
comparative study of alkylating agents including Butyl 6-chlorohexanoate
A Comparative Study of Alkylating Agents: Featuring Butyl 6-chlorohexanoate and Other Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of this compound and other prominent alkylating agents used in research and clinical settings. The objective is to offer a clear comparison of their mechanisms, performance based on available or inferred data, and the experimental protocols to evaluate them.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy and a valuable tool in molecular biology research.[1][2] Their primary mechanism of action involves the transfer of an alkyl group to various nucleophilic sites on cellular macromolecules, most significantly DNA.[2][3] This alkylation can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death (apoptosis).[2] Alkylating agents are classified based on their chemical structure and number of reactive alkyl groups. Monofunctional agents possess one alkylating group, while bifunctional agents have two, enabling them to form DNA crosslinks.[2]
Comparative Analysis of Alkylating Agents
This section compares this compound with two well-established classes of alkylating agents: Nitrogen Mustards (represented by Cyclophosphamide and Chlorambucil) and Platinum-based agents (represented by Cisplatin). Due to the limited specific experimental data for this compound in publicly available literature, its properties are inferred from its chemical structure as a monofunctional haloalkane ester.
Table 1: Comparison of Chemical Properties and Mechanism of Action
| Feature | This compound (Inferred) | Cyclophosphamide | Chlorambucil | Cisplatin |
| Class | Haloalkane Ester | Nitrogen Mustard | Nitrogen Mustard | Platinum Complex |
| Functionality | Monofunctional | Bifunctional | Bifunctional | Bifunctional |
| Activation | Likely direct-acting | Requires metabolic activation in the liver | Direct-acting | Aquation in the cytoplasm |
| Primary MoA | Mono-alkylation of DNA bases | Inter- and intra-strand DNA cross-linking | Inter- and intra-strand DNA cross-linking | Inter- and intra-strand DNA cross-linking, DNA-protein cross-links |
| Primary Target Site on DNA | N7 of Guanine | N7 of Guanine | N7 of Guanine | N7 of Guanine and Adenine |
Table 2: Representative Performance Data*
| Parameter | This compound | Cyclophosphamide | Chlorambucil | Cisplatin |
| Cell Line | Human Cancer Cell Line (e.g., HeLa) | Human Cancer Cell Line (e.g., HeLa) | Human Cancer Cell Line (e.g., HeLa) | Human Cancer Cell Line (e.g., HeLa) |
| IC50 (µM) | >100 (Estimated) | 10 - 50 | 5 - 20 | 1 - 10 |
| Type of DNA Damage | Single-strand breaks | DNA cross-links, double-strand breaks | DNA cross-links, double-strand breaks | DNA cross-links, DNA-protein cross-links |
| Induction of Apoptosis | Low to Moderate | High | High | Very High |
*Note: Data for this compound is estimated based on the expected lower reactivity of a monofunctional chloroalkane compared to bifunctional agents. Data for other agents are representative values from the literature.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of an alkylating agent that inhibits the growth of a cell culture by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
Alkylating agents (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the alkylating agents in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted alkylating agents. Include a vehicle control (medium with solvent).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
DNA Damage Assessment (Comet Assay)
The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks.
Materials:
-
Treated and untreated cells
-
Low melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Harvest cells and resuspend in PBS.
-
Mix the cell suspension with low melting point agarose and spread onto a microscope slide.
-
Lyse the cells by immersing the slides in lysis solution. This removes cell membranes and proteins, leaving behind the DNA.
-
Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.
-
Apply an electric field. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail".
-
Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.
-
Quantify the DNA damage by measuring the length and intensity of the comet tail.
Signaling Pathways and Visualizations
Alkylating agents trigger a complex cellular response to DNA damage, primarily activating pathways that lead to cell cycle arrest, DNA repair, or apoptosis.
DNA Damage Response Pathway
Upon DNA alkylation, sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated.[5] These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor p53 and checkpoint kinases Chk1 and Chk2.[5]
Caption: DNA Damage Response Pathway initiated by alkylating agents.
Experimental Workflow for Comparative Analysis
The logical flow for comparing different alkylating agents involves a series of in vitro experiments to characterize their biological activity.
Caption: A typical experimental workflow for comparing alkylating agents.
Conclusion
While this compound is not a well-documented alkylating agent, its chemical structure suggests it would act as a monofunctional agent, likely with lower cytotoxicity compared to bifunctional agents like cyclophosphamide, chlorambucil, and cisplatin. The provided experimental protocols and pathway diagrams offer a robust framework for the evaluation and comparison of novel alkylating agents against established compounds. Further research is required to empirically determine the specific biological activity and potential applications of this compound.
References
- 1. Genotoxicity profiles of common alkyl halides and esters with alkylating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Analysis of Butyl 6-chlorohexanoate and Its Isomers
Executive Summary of Spectroscopic Differences
The structural variations among Butyl 6-chlorohexanoate and its isomers give rise to distinct spectroscopic fingerprints. In ¹H NMR, the chemical shifts and splitting patterns of protons adjacent to the ester and chloro groups are key differentiators. Similarly, ¹³C NMR spectra will exhibit unique chemical shifts for the carbonyl carbon and the carbons bonded to the chlorine and oxygen atoms. Infrared (IR) spectroscopy, while showing a characteristic ester carbonyl stretch for all isomers, will display subtle shifts in this peak and variations in the fingerprint region. Mass spectrometry (MS) will reveal different fragmentation patterns based on the relative positions of the ester and chloro moieties, leading to unique fragment ions.
Comparative Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its isomers.
Table 1: ¹H NMR Spectroscopic Data (Predicted for this compound)
| Compound | Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | H adjacent to ester O (-O-CH ₂) | ~4.0 | Triplet |
| H adjacent to Cl (-CH ₂-Cl) | ~3.5 | Triplet | |
| H adjacent to C=O (-CH ₂-C=O) | ~2.3 | Triplet | |
| Other CH₂ groups | 1.3 - 1.7 | Multiplets | |
| Terminal CH₃ | ~0.9 | Triplet | |
| 2-Chloroethyl pentanoate | H adjacent to ester O (-O-CH ₂) | ~4.3 | Triplet |
| H adjacent to Cl (-CH ₂-Cl) | ~3.7 | Triplet | |
| H adjacent to C=O (-CH ₂-C=O) | ~2.3 | Triplet | |
| Other CH₂ groups | 1.3 - 1.6 | Multiplets | |
| Terminal CH₃ | ~0.9 | Triplet | |
| Butyl chloroacetate | H adjacent to ester O (-O-CH ₂) | ~4.2 | Triplet |
| H adjacent to Cl (Cl-CH ₂-) | ~4.0 | Singlet | |
| Other CH₂ groups | 1.4 - 1.7 | Multiplets | |
| Terminal CH₃ | ~0.9 | Triplet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | Carbonyl (C=O) | ~173 |
| (Predicted) | C adjacent to ester O (-O-C H₂) | ~64 |
| C adjacent to Cl (-C H₂-Cl) | ~45 | |
| 2-Chloroethyl pentanoate | Carbonyl (C=O) | ~173 |
| C adjacent to ester O (-O-C H₂) | ~64 | |
| C adjacent to Cl (-C H₂-Cl) | ~41 | |
| Butyl chloroacetate | Carbonyl (C=O) | ~167 |
| C adjacent to ester O (-O-C H₂) | ~66 | |
| C adjacent to Cl (Cl-C H₂-) | ~41 |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| All Isomers | C=O (Ester) | ~1735 - 1750 (strong, sharp) |
| C-O (Ester) | ~1100 - 1300 (strong) | |
| C-Cl | ~600 - 800 (moderate to weak) |
Table 4: Mass Spectrometry (MS) Data - Key Predicted Fragment Ions (m/z)
| Compound | Predicted Key Fragments (m/z) |
| This compound | 149/151 (M-C₄H₉O)⁺, 117 (C₄H₉O₂C)⁺, 57 (C₄H₉)⁺ |
| 2-Chloroethyl pentanoate | 101 (M-C₂H₄Cl)⁺, 63/65 (C₂H₄Cl)⁺ |
| Butyl chloroacetate | 77/79 (ClCH₂CO)⁺, 57 (C₄H₉)⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-20 mg of the liquid sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube to a final volume of about 0.6-0.7 mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile liquid samples, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer and are ionized, typically by Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
-
Analysis: The molecular ion peak (if present) provides the molecular weight of the compound. The fragmentation pattern provides structural information.
Visualization of Structural-Spectroscopic Relationships
The following diagram illustrates the logical relationship between the isomeric structures and their expected, distinct spectroscopic fingerprints.
Caption: Isomeric structures produce unique spectroscopic data.
This guide provides a foundational understanding of how spectroscopic techniques can be used to differentiate between this compound and its isomers. For definitive structural confirmation of this compound, the acquisition of experimental spectroscopic data is essential.
Representative Comparison Guide: Biological Activity of Hexanoic Acid and its Derivatives
Lack of Specific Data on Butyl 6-chlorohexanoate Derivatives
Extensive searches for the biological activity of this compound and its specific derivatives have not yielded sufficient quantitative data to construct a detailed comparison guide as requested. The current body of scientific literature does not appear to contain specific studies detailing the synthesis, biological evaluation, and associated signaling pathways for this particular class of compounds.
While general information exists on the biological activities of structurally related compounds, such as other chlorinated fatty acid esters and hexanoic acid derivatives, this information is not specific enough to fulfill the core requirements of the prompt with the necessary detail and accuracy.
To provide a valuable resource for researchers, a representative comparison guide is presented below based on a closely related and studied compound: Hexanoic Acid . This guide will follow the requested format, including data tables, experimental protocols, and visualizations, to illustrate the potential biological activities and evaluation methods that could be applied to novel this compound derivatives.
This guide provides an objective comparison of the antimicrobial and cytotoxic effects of Hexanoic Acid, serving as a model for the potential evaluation of this compound derivatives.
Antimicrobial Activity of Hexanoic Acid
Hexanoic acid has demonstrated notable antimicrobial properties against various plant and human pathogens. The following data summarizes its efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Hexanoic Acid
| Microorganism | MIC (mg/L) | MBC (mg/L) | Reference |
| Xanthomonas perforans | 512 | 1024 | [1] |
| Staphylococcus aureus | - | - | Data Not Available |
| Escherichia coli | - | - | Data Not Available |
Experimental Protocol: Determination of MIC and MBC
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of hexanoic acid against Xanthomonas perforans were determined using a broth microdilution method.[1]
-
Inoculum Preparation: A bacterial suspension is prepared from a fresh culture and adjusted to a concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Serial Dilution: Hexanoic acid is serially diluted in a 96-well microtiter plate containing the broth to achieve a range of concentrations (e.g., 32 to 2048 mg/L).
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 28°C for X. perforans) for 24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of hexanoic acid that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The plates are incubated for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC determination.
Cytotoxicity and Potential Signaling Pathways
While specific cytotoxicity data for this compound derivatives is unavailable, fatty acids and their derivatives are known to influence various cellular signaling pathways. Alterations in fatty acid metabolism can impact cell proliferation, inflammation, and apoptosis.
Potential Signaling Pathways Influenced by Fatty Acid Derivatives
Fatty acid derivatives can modulate signaling pathways such as:
-
PI3K-Akt-mTOR Pathway: This pathway is crucial for cell growth and proliferation. Some fatty acid derivatives have been shown to inhibit this pathway, leading to anticancer effects.
-
NF-κB Signaling: This pathway is central to the inflammatory response. Modulation of NF-κB signaling by fatty acid derivatives can have anti-inflammatory effects.
-
Apoptosis Pathways: Fatty acid derivatives can induce apoptosis (programmed cell death) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Diagram of a Generalized Cell Signaling Pathway Potentially Affecteddot
References
A Comparative Analysis of Synthesis Routes for Butyl 6-chlorohexanoate: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chemical intermediates is paramount. This guide provides a detailed cost-benefit analysis of various synthesis routes for Butyl 6-chlorohexanoate, a key building block in the preparation of various organic molecules. We will delve into the experimental protocols, quantitative data, and logical frameworks of the most common synthetic pathways to aid in selecting the most suitable method for your research and development needs.
Executive Summary
The synthesis of this compound can be primarily achieved through three main routes: Fischer esterification of 6-chlorohexanoic acid with n-butanol, transesterification of a lower alkyl ester, and the reaction of 6-chlorohexanoyl chloride with n-butanol. Each method presents a unique set of advantages and disadvantages concerning reaction conditions, yield, purity, cost of raw materials, and environmental impact. This guide provides a comparative analysis to facilitate an informed decision-making process for its synthesis.
Comparison of Synthesis Routes
| Parameter | Fischer Esterification | Transesterification | Acyl Chloride Route |
| Starting Materials | 6-chlorohexanoic acid, n-butanol | Methyl or Ethyl 6-chlorohexanoate, n-butanol | 6-chlorohexanoyl chloride, n-butanol |
| Catalyst | Strong acid (e.g., H₂SO₄, p-TsOH) | Acid or base catalyst | Often not required, or a non-nucleophilic base |
| Reaction Temperature | Typically elevated (reflux) | Varies depending on catalyst | Often at or below room temperature |
| Reaction Time | Several hours | Varies, can be slow | Generally rapid |
| Typical Yield | Moderate to high (can be equilibrium-limited) | Moderate to high | High |
| Purity of Crude Product | Contains water and unreacted starting materials | Contains alcohol byproduct and unreacted materials | High, but may contain HCl byproduct |
| Purification Method | Distillation, extraction | Distillation | Distillation, washing |
| Cost of Reactants | Moderate | Potentially higher due to pre-synthesis of the starting ester | High |
| Safety Concerns | Handling of strong, corrosive acids | Handling of catalysts | Handling of highly reactive and corrosive acyl chloride |
| Environmental Impact | Use of strong acids requires neutralization and disposal | Generation of alcohol byproduct | Generation of acidic byproduct (HCl) |
Synthesis Route 1: Fischer Esterification
The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of a strong acid catalyst.[1] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side.[2] This is commonly achieved by using an excess of one of the reactants (usually the less expensive one, in this case, n-butanol) or by removing the water formed during the reaction, for instance, by using a Dean-Stark apparatus.[2]
Experimental Protocol
A typical laboratory-scale procedure for the Fischer esterification of 6-chlorohexanoic acid with n-butanol is as follows:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 6-chlorohexanoic acid (1 mole), n-butanol (1.5 moles, acting as both reactant and solvent), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.02 moles).
-
The reaction mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap.
-
The reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of the starting carboxylic acid is complete.
-
Upon completion, the reaction mixture is cooled to room temperature. The excess n-butanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated, and the crude this compound is purified by vacuum distillation to yield the final product.
Cost-Benefit Analysis
-
Cost: The primary costs associated with this route are the starting materials, 6-chlorohexanoic acid and n-butanol, and the acid catalyst. The energy required for heating the reaction to reflux and for the final distillation also contributes to the overall cost.
-
Benefits: This method is straightforward, uses relatively inexpensive starting materials, and the catalyst is readily available. The procedure is well-established and generally provides good yields when the equilibrium is effectively managed.
Synthesis Route 2: Transesterification
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the context of this compound synthesis, a lower alkyl ester, such as methyl 6-chlorohexanoate, can be reacted with n-butanol in the presence of a catalyst to yield the desired product and methanol. This method can be advantageous if the starting ester is more readily available or cheaper than the corresponding carboxylic acid.
Experimental Protocol
-
In a reaction vessel equipped with a distillation setup, combine methyl 6-chlorohexanoate (1 mole), a large excess of n-butanol (3-5 moles), and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium butoxide).
-
The mixture is heated to a temperature that allows for the distillation of the methanol byproduct, thus driving the reaction to completion.
-
The progress of the reaction is monitored by GC to track the formation of this compound and the disappearance of the starting ester.
-
Once the reaction is complete, the excess n-butanol is removed by distillation.
-
The remaining crude product is then purified by vacuum distillation.
Cost-Benefit Analysis
-
Cost: The cost of the starting methyl or ethyl 6-chlorohexanoate is a key factor. While the reaction conditions might be milder in some cases, the overall cost-effectiveness depends heavily on the price of the starting ester. The cost of the catalyst and the energy for distillation are also important considerations.
-
Benefits: This route can be efficient if the starting ester is a readily available and inexpensive commodity chemical. The removal of the low-boiling alcohol byproduct can be a straightforward way to drive the reaction to completion.
Synthesis Route 3: From Acyl Chloride
The reaction of an acyl chloride with an alcohol is a highly efficient method for ester formation. In this case, 6-chlorohexanoyl chloride would be reacted with n-butanol. This reaction is generally fast and proceeds to completion, often not requiring a catalyst. However, the synthesis of the starting acyl chloride from the corresponding carboxylic acid adds an extra step and cost to the overall process.
Experimental Protocol
-
In a fume hood, dissolve 6-chlorohexanoyl chloride (1 mole) in an inert solvent like dichloromethane or toluene in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add n-butanol (1.1 moles) to the cooled solution with stirring. A non-nucleophilic base, such as triethylamine or pyridine, can be added to scavenge the HCl byproduct.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.
-
Monitor the reaction by TLC or GC.
-
Once complete, the reaction mixture is washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acyl chloride and the HCl salt of the base.
-
The organic layer is dried over a suitable drying agent, and the solvent is removed under reduced pressure.
-
The resulting crude ester is then purified by vacuum distillation.
Cost-Benefit Analysis
-
Cost: The primary drawback of this route is the high cost and reactive nature of 6-chlorohexanoyl chloride. The synthesis of the acyl chloride itself from 6-chlorohexanoic acid requires reagents like thionyl chloride or oxalyl chloride, which are also costly and hazardous.
-
Benefits: This method is typically high-yielding and proceeds under mild conditions. The reaction is fast and generally goes to completion, simplifying the purification process as there is no equilibrium to manage.
References
A Comparative Guide to the Environmental Impact of Butyl 6-Chlorohexanoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for Butyl 6-chlorohexanoate, with a focus on their environmental impact. By presenting experimental data and detailed methodologies, this document aims to assist researchers in making informed decisions towards more sustainable chemical synthesis.
Synthesis of this compound
This compound is an ester that can be synthesized through various methods. Here, we compare the conventional Fischer esterification with a greener, enzyme-catalyzed approach.
Comparison of Synthesis Methods
| Parameter | Method A: Conventional Synthesis (Fischer Esterification) | Method B: Greener Synthesis (Enzymatic Esterification) |
| Reaction | 6-Chlorohexanoic Acid + n-Butanol | 6-Chlorohexanoic Acid + n-Butanol |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Immobilized Lipase (e.g., from Candida antarctica) |
| Solvent | Toluene (for azeotropic removal of water) or excess n-Butanol | Solvent-free or green solvents (e.g., 2-Methyltetrahydrofuran) |
| Temperature | High (Reflux, typically >100°C) | Mild (30-60°C) |
| Byproducts | Water, acidic and organic waste streams | Water |
| Environmental Impact | - Use of a corrosive and hazardous acid catalyst. - Generation of acidic waste requiring neutralization. - Use of potentially harmful organic solvents. - High energy consumption. | - Use of a biodegradable and reusable enzyme catalyst. - Minimal waste generation. - Potential for solvent-free conditions or use of greener solvents. - Lower energy consumption. |
| Yield | Generally high, but requires extensive purification | Can be high, with easier product isolation |
Experimental Protocols
Method A: Conventional Synthesis (Fischer Esterification)
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 6-chlorohexanoic acid (1 mole), n-butanol (1.5 moles), and toluene (100 mL).
-
Slowly add concentrated sulfuric acid (0.1 mole) with stirring.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Method B: Greener Synthesis (Enzymatic Esterification)
-
In a temperature-controlled shaker flask, combine 6-chlorohexanoic acid (1 mole) and n-butanol (1.1 moles).
-
Add immobilized lipase (e.g., Novozym® 435, 5-10% by weight of the limiting reactant).
-
If a solvent is used, add a green solvent such as 2-methyltetrahydrofuran.
-
Incubate the mixture at 40-50°C with continuous shaking (e.g., 200 rpm) for 24-48 hours.
-
Monitor the reaction progress using techniques like GC or TLC.
-
Upon completion, separate the immobilized enzyme by filtration for reuse.
-
Remove any solvent and excess n-butanol under reduced pressure to yield the crude this compound. Further purification, if necessary, can be achieved by vacuum distillation.
Reaction Pathway Diagrams
Caption: Fischer Esterification of this compound.
Caption: Enzymatic Synthesis of this compound.
A Greener Alternative: Butyl Levulinate
Butyl levulinate is a bio-based ester derived from levulinic acid, which can be produced from the degradation of cellulose.[1] It serves as a promising green alternative to petrochemical-based compounds, with applications as a fuel additive and a flavoring agent.[2]
Comparison of Synthesis Methods for Butyl Levulinate
| Parameter | Method C: Conventional Synthesis | Method D: Greener Synthesis |
| Reaction | Levulinic Acid + n-Butanol | Levulinic Acid + n-Butanol |
| Catalyst | Homogeneous acid catalyst (e.g., H₂SO₄, HCl) | Heterogeneous solid acid catalyst (e.g., nanosized TiO₂, zeolites) or Lipase |
| Solvent | Often excess n-Butanol | Solvent-free or green solvents |
| Temperature | High (e.g., 120°C)[3] | Mild to moderate (e.g., 70-120°C for solid acids, 30-60°C for enzymes) |
| Byproducts | Water, acidic waste | Water |
| Environmental Impact | - Use of corrosive and hazardous catalysts. - Difficult catalyst recovery. - High energy consumption. | - Use of reusable and less corrosive solid acid catalysts or biodegradable enzymes. - Easier catalyst separation. - Lower energy consumption (especially for enzymatic routes). |
| Yield | Good yields (e.g., 77.6% with TiO₂ catalyst)[3] | Can be high, with improved sustainability metrics |
Experimental Protocols
Method C: Conventional Synthesis of Butyl Levulinate
-
In a round-bottom flask, combine levulinic acid (1 mole), n-butanol (3 moles), and a homogeneous acid catalyst like sulfuric acid (0.1 mole).
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC or GC.
-
After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Wash the mixture with water and brine.
-
Dry the organic phase over an anhydrous salt (e.g., MgSO₄).
-
Remove the excess butanol and purify the product by vacuum distillation.
Method D: Greener Synthesis of Butyl Levulinate
-
In a reactor, mix levulinic acid (1 mole), n-butanol (1.5 moles), and a solid acid catalyst like nanosized TiO₂ (e.g., 8.6 wt%).[3]
-
Heat the reaction mixture to the optimal temperature (e.g., 120°C) with stirring for the required time (e.g., 8 hours).[3]
-
After the reaction, cool the mixture and separate the solid catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Remove the excess n-butanol and purify the Butyl Levulinate by vacuum distillation.
Reaction Pathway Diagrams
Caption: Conventional Synthesis of Butyl Levulinate.
Caption: Greener Synthesis of Butyl Levulinate.
Overall Environmental Impact Assessment
This section provides a comparative overview of the environmental footprint of synthesizing this compound versus Butyl Levulinate.
| Feature | This compound Synthesis | Butyl Levulinate Synthesis | Environmental Advantage |
| Starting Material | 6-Chlorohexanoic Acid (Petrochemical-based) | Levulinic Acid (Bio-based, from cellulose)[1] | Butyl Levulinate |
| Catalysis | Conventional: Corrosive mineral acids. Greener: Enzymes. | Conventional: Mineral acids. Greener: Reusable solid acids or enzymes. | Both have greener options, but solid acids for levulinate are robust. |
| Solvents | Often requires organic solvents for water removal. | Can be run solvent-free or with green solvents. | Butyl Levulinate |
| Waste | Acidic waste from conventional methods. | Acidic waste from conventional methods; minimal from greener routes. | Greener routes for both are favorable. |
| Overall Sustainability | Relies on fossil fuel feedstocks. The presence of chlorine can also be an environmental concern. | Derived from renewable biomass, contributing to a circular economy. | Butyl Levulinate |
Logical Flow of Environmental Assessment
Caption: Environmental Impact Comparison Flowchart.
Conclusion
The synthesis of this compound can be made more environmentally friendly by adopting enzymatic methods over traditional Fischer esterification. This shift reduces reliance on hazardous catalysts and energy-intensive processes. However, a more significant step towards sustainability involves replacing this compound with a bio-based alternative like Butyl Levulinate. The synthesis of Butyl Levulinate from renewable feedstocks, especially when coupled with green catalytic methods, presents a substantially lower environmental impact. For researchers and industries aiming to align with the principles of green chemistry, the adoption of bio-based alternatives and greener synthetic routes is highly recommended.
References
Quantitative Analysis of Butyl 6-chlorohexanoate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and final products in reaction mixtures is paramount. This guide provides a comparative analysis of three common analytical techniques for the quantitative analysis of Butyl 6-chlorohexanoate: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
Comparison of Analytical Methods
The choice of analytical technique for the quantification of this compound depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the reaction mixture. Below is a summary of the performance characteristics of GC-FID, GC-MS, and HPLC-UV for the analysis of similar chlorinated esters.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Principle | Separation based on volatility and polarity, detection by ionization in a hydrogen flame. | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. |
| Selectivity | Moderate | High (can distinguish based on mass spectra) | Moderate to Low (depends on chromophore) |
| Sensitivity (LOD/LOQ) | Typically in the low ppm (mg/L) range. | High, often in the ppb (µg/L) to ppt (ng/L) range. For chlorinated hydrocarbons, LODs can be 0.033-0.049 mg/L and LOQs 0.10-0.15 mg/L[1]. For some chlorinated organic carriers, LODs can be below 0.1 ng/mL[2]. | Lower than GC methods, typically in the high ppm to low µg/mL range. For some esters, the linear range is 0.3–1.5 mg/L with an LOQ of 0.06 mg/L[3]. |
| Linearity | Wide linear range, often several orders of magnitude. Correlation coefficients (r²) are typically >0.99. | Good linearity over a defined concentration range. For chlorinated hydrocarbons, a linear range of 0.2-100 mg/L with r² > 0.9992 has been demonstrated[1]. For other chlorinated organics, a range of 5 to 120 ng/mL with r² of 0.996–0.998 is reported[2]. | Generally good linearity with r² > 0.99 is achievable[4][5]. |
| Accuracy (Recovery) | Good, typically 90-110%. | Excellent, with recoveries for chlorinated hydrocarbons reported between 92.4% and 103.1%[1]. For other chlorinated organics, recoveries of 95% to 105% have been shown[2]. | Good, with recoveries typically within 95-105%. |
| Precision (RSD) | High, with RSD values typically <5%. For fatty acid esters, repeatability was 0.1-0.4% and intermediate precision was 0.2-1.8%[6]. | High, with RSDs for chlorinated hydrocarbons between 2.8% and 5.4%[1]. For other chlorinated organics, RSDs are below 10%[2]. | Good, with RSD values for esters reported to be less than 3%[4][5]. |
| Sample Throughput | High | Moderate to High | Moderate |
| Cost (Instrument/Maintenance) | Low / Low | High / High | Moderate / Moderate |
| Expertise Required | Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These are general protocols and may require optimization for specific reaction mixtures.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle: This technique separates volatile compounds in a gaseous mobile phase. As this compound is a relatively volatile compound, GC is a suitable method. The FID detector is a universal detector for organic compounds and provides a response proportional to the mass of carbon atoms.
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., dichloromethane, ethyl acetate) to a concentration within the calibrated linear range.
-
Add a known concentration of an internal standard (e.g., tetradecane) for improved accuracy and precision.
-
Vortex the sample to ensure homogeneity.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-17 (50% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the chosen solvent, each containing the same concentration of the internal standard.
-
Analyze the standards under the same GC conditions as the samples.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
-
Quantification:
-
Analyze the prepared samples.
-
Calculate the peak area ratio of this compound to the internal standard in the sample chromatogram.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This provides a high degree of certainty in compound identification and quantification, which is particularly useful for complex reaction mixtures.
Methodology:
-
Sample Preparation:
-
Follow the same sample preparation procedure as for GC-FID. An internal standard, preferably a deuterated analog of the analyte, can be used for the highest accuracy.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph-Mass Spectrometer: Equipped with an electron ionization (EI) source.
-
Column: Same as for GC-FID.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector and Oven Temperatures: Same as for GC-FID.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity, or full scan for qualitative and quantitative analysis. In SIM mode, monitor characteristic ions for this compound (e.g., its molecular ion and key fragment ions).
-
Mass Range (Full Scan): 40-400 amu.
-
-
-
Calibration:
-
Prepare calibration standards as described for GC-FID.
-
Analyze the standards using the GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the selected ion(s) of this compound to the peak area of the selected ion(s) of the internal standard against the concentration.
-
-
Quantification:
-
Analyze the prepared samples.
-
Calculate the peak area ratio of the selected ion(s) of this compound to the internal standard.
-
Determine the concentration from the calibration curve.
-
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. This compound, being an ester, possesses a chromophore (the carbonyl group) that allows for detection by UV. This method is suitable for less volatile or thermally labile compounds.
Methodology:
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute the sample with the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.
-
-
Instrumentation and Conditions:
-
High-Performance Liquid Chromatograph: Equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, or methanol and water. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The UV detector should be set to the wavelength of maximum absorbance for this compound (likely around 210-220 nm due to the ester carbonyl group).
-
Injection Volume: 10-20 µL.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase.
-
Analyze the standards under the same HPLC conditions as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
-
Quantification:
-
Analyze the prepared samples.
-
Determine the peak area of this compound in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the quantitative analysis of this compound using the described techniques.
Workflow for GC-based quantitative analysis.
Workflow for HPLC-based quantitative analysis.
Conclusion
The selection of the most appropriate analytical method for the quantitative analysis of this compound in reaction mixtures is a critical decision that impacts the accuracy and reliability of research and development outcomes. GC-FID offers a cost-effective and robust solution for routine analysis where high sensitivity is not the primary concern. GC-MS provides the highest level of confidence in both identification and quantification, making it ideal for complex matrices or when trace-level analysis is required. HPLC-UV is a valuable alternative, particularly for samples that are not amenable to GC analysis. By carefully considering the specific analytical needs and the information presented in this guide, researchers can select the optimal method to achieve their quantitative goals.
References
- 1. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
Navigating Statin Synthesis: A Comparative Guide to Chlorinated Hexanoate Intermediates
A comprehensive analysis of the synthesis and efficacy of key chiral intermediates in the production of blockbuster statin drugs reveals a landscape dominated by strategic chemoenzymatic and asymmetric chemical approaches. While direct efficacy data for Butyl 6-chlorohexanoate is not available in published literature, a closely related class of compounds, chlorinated tert-butyl hexanoate derivatives, serves as critical building blocks in the manufacture of leading cholesterol-lowering medications like rosuvastatin and atorvastatin. This guide provides a comparative overview of the synthetic routes for these vital intermediates, offering insights for researchers, scientists, and drug development professionals.
The synthesis of the side chains of statins, which are competitive inhibitors of HMG-CoA reductase, often involves the use of chiral intermediates to ensure the correct stereochemistry for therapeutic efficacy. Among the most pivotal of these are tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate and its precursors. The efficiency of producing these molecules with high purity and yield is a critical factor in the pharmaceutical industry.
Comparative Analysis of Synthetic Methodologies
The production of these chiral intermediates primarily follows two main pathways: chemoenzymatic synthesis and asymmetric chemical synthesis. Each approach presents distinct advantages and challenges in terms of yield, stereoselectivity, and scalability.
| Synthetic Method | Key Features | Typical Yield | Enantiomeric Excess (e.e.) | Key Enzymes/Reagents |
| Chemoenzymatic Synthesis | Utilizes enzymes for stereoselective reactions, often under mild conditions. | High | >99% | Carbonyl reductases, Alcohol dehydrogenases (e.g., from Lactobacillus kefir), Deoxyribose-5-phosphate aldolase (DERA) |
| Asymmetric Chemical Synthesis | Employs chiral catalysts or auxiliaries to induce stereoselectivity. | Moderate to High | Variable, can exceed 95% | Ru[(R)-BINAP]Cl2, Chiral boronates |
Experimental Protocols in Focus
Chemoenzymatic Synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
This protocol highlights a common enzymatic reduction approach.
Objective: To synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate from a precursor ketone.
Materials:
-
tert-butyl 6-chloro-3,5-dioxohexanoate
-
Recombinant E. coli expressing a carbonyl reductase
-
Glucose (for cofactor regeneration)
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A culture of recombinant E. coli is grown to a suitable cell density and then harvested by centrifugation.
-
The cell pellet is resuspended in a phosphate buffer containing glucose.
-
The substrate, tert-butyl 6-chloro-3,5-dioxohexanoate, is added to the cell suspension.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with agitation.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired diol.
Visualizing the Pathways
To better understand the logical flow of these synthetic routes, the following diagrams illustrate the key transformations.
The signaling pathway by which statins exert their therapeutic effect is well-established.
reproducibility of Butyl 6-chlorohexanoate synthesis protocols
[2] Synthesis of Butyl 6-chlorohexanoate | 71130-19-3 - Chemspace Synthesis of this compound. From 6-chloro-hexanoic acid and butanol. Reaction. 6-chloro-hexanoic acid; butanol. Reagents. Sulfuric acid. Conditions. --INVALID-LINK--. [1] Synthesis of this compound - Mol-Instincts The synthesis of this compound is achieved by the reaction of 6-chloro-hexanoic acid and butanol. The reaction is catalyzed by sulfuric acid. --INVALID-LINK-- this compound | C10H19ClO2 - PubChem this compound is a natural product found in Vitis vinifera with data available. --INVALID-LINK-- Preparation of this compound - PrepChem.com Preparation of this compound. 6-Chlorohexanoic acid (15 g, 0.1 mol) was dissolved in n-butanol (100 ml) and concentrated H2SO4 (1.5 ml) was added. The solution was refluxed for 5 h and then cooled to room temperature. The excess of n-butanol was removed by evaporation in vacuo and the residue was dissolved in diethyl ether (200 ml). --INVALID-LINK-- Synthesis of 6-chloro-hexanoic acid butyl ester - US Patent US20060235239A1 A process for preparing a 6-halohexanoic acid alkyl ester, which comprises reacting a corresponding .epsilon.-caprolactone with a corresponding thionyl halide in the presence of a corresponding alkanol and a catalytic amount of at least one nitrogen-containing organic base. The process is simple and inexpensive, and ensures a high yield and a high purity. --INVALID-LINK-- Synthesis of 6-Chlorohexanoic Acid Butyl Ester - prep.chem-station.com To a solution of 6-chlorohexanoic acid (1.0 g, 6.64 mmol) in CH2Cl2 (20 mL) was added oxalyl chloride (0.69 mL, 7.97 mmol) and a catalytic amount of DMF at 0 °C. The reaction mixture was stirred at room temperature for 2 h. The solvent was removed under reduced pressure. The residue was dissolved in CH2Cl2 (20 mL). To the solution was added pyridine (0.80 mL, 9.96 mmol) and n-butanol (0.91 mL, 9.96 mmol) at 0 °C. The reaction mixture was stirred at room temperature for 12 h. The reaction was quenched with water and the mixture was extracted with CH2Cl2. The organic layer was washed with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate = 10/1) to give the title compound as a colorless oil (1.2 g, 87% yield). --INVALID-LINK-- A novel process for the preparation of 6-hydroxyhexanoic acid alkyl esters A process for preparing a 6-halohexanoic acid alkyl ester, which comprises reacting a corresponding ε-caprolactone with a corresponding thionyl halide in the presence of a corresponding alkanol and a catalytic amount of at least one nitrogen-containing organic base. The process is simple and inexpensive, and ensures a high yield and a high purity. --INVALID-LINK-- Esterification of 6-chlorohexanoic acid with butanol This is a classic Fischer esterification. A mixture of 6-chlorohexanoic acid (1 equiv), butanol (3 equiv), and a catalytic amount of sulfuric acid (0.1 equiv) is heated at reflux for several hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and the excess butanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the desired ester. The product is purified by distillation under reduced pressure. --INVALID-LINK-- this compound synthesis? - ResearchGate I have tried to synthesize this compound from 6-chlorohexanoic acid and butanol with H2SO4 as catalyst, but the yield is very low. I think the problem is the purity of 6-chlorohexanoic acid. It is very difficult to purify it. I have tried to purify it by distillation, but it decomposes. I have also tried to purify it by recrystallization, but I could not find a suitable solvent. Does anyone have any suggestions? --INVALID-LINK-- Synthesis of this compound - Organic Chemistry Portal The synthesis of this compound is described. The reaction of 6-chlorohexanoyl chloride with butanol gives the desired ester in good yield. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride that is formed. --INVALID-LINK-- this compound | 71130-19-3 - ChemicalBook this compound(71130-19-3) is supplied by pharma-chem manufacturer. Buy this compound with High Purity, Competitive Price, and Fast Delivery. --INVALID-LINK-- Synthesis of this compound - SynQuest Labs Synthesis of this compound from 6-Chlorohexanoic acid and Butyl alcohol in the presence of Sulfuric acid. --INVALID-LINK-- this compound | CAS 71130-19-3 - Santa Cruz Biotechnology Santa Cruz Biotechnology, Inc. provides a product called this compound. The CAS number is 71130-19-3. The molecular formula is C10H19ClO2. The molecular weight is 206.71. --INVALID-LINK-- this compound - Cayman Chemical Cayman Chemical provides a product with the name this compound. The product number is 23627. The CAS number is 71130-19-3. The molecular formula is C10H19ClO2. The molecular weight is 206.7. Purity is ≥98%. It is supplied as a neat oil. --INVALID-LINK-- A Comparative Guide to the Synthesis of this compound: Evaluating Reproducibility and Yield
The synthesis of this compound, a valuable intermediate in various chemical industries, can be approached through several synthetic routes. This guide provides a comparative analysis of the most common protocols, focusing on their reproducibility, reaction yields, and the purity of the final product. The information presented here is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable method for their specific needs.
Two primary methods for the synthesis of this compound are prevalent: the direct esterification of 6-chlorohexanoic acid with butanol, and a two-step process involving the conversion of 6-chlorohexanoic acid to its acyl chloride followed by reaction with butanol. A third, less common method, utilizes ε-caprolactone as a starting material. Each of these protocols presents distinct advantages and disadvantages in terms of reagent handling, reaction conditions, and overall efficiency.
Comparison of Synthesis Protocols
The following table summarizes the key quantitative data associated with the different synthesis protocols for this compound, offering a clear comparison of their performance.
| Parameter | Protocol 1: Fischer Esterification | Protocol 2: Acyl Chloride Intermediate | Protocol 3: From ε-Caprolactone |
| Starting Materials | 6-Chlorohexanoic acid, n-Butanol | 6-Chlorohexanoic acid, Oxalyl chloride, n-Butanol | ε-Caprolactone, Thionyl chloride, Alkanol |
| Catalyst/Reagent | Concentrated Sulfuric acid | Pyridine, DMF (catalytic) | Nitrogen-containing organic base |
| Reaction Time | 5 - 12 hours | ~14 hours | Not specified |
| Reported Yield | Variable, can be low | 87% | High |
| Reported Purity | 96% | High | High |
| Purification Method | Distillation, Extraction | Silica gel column chromatography | Not specified |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Protocol 1: Fischer Esterification of 6-Chlorohexanoic Acid
This method is a classic acid-catalyzed esterification.
-
Reaction Setup: 6-Chlorohexanoic acid (1.0 equivalent) is dissolved in an excess of n-butanol (e.g., 100 ml for 0.1 mol of acid).
-
Catalyst Addition: A catalytic amount of concentrated sulfuric acid (e.g., 1.5 ml for 0.1 mol of acid) is carefully added to the solution.
-
Reflux: The reaction mixture is heated to reflux and maintained for 5 to 12 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the excess n-butanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like diethyl ether.
-
Purification: The organic solution is washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by distillation under reduced pressure.
Protocol 2: Synthesis via Acyl Chloride Intermediate
This two-step protocol generally offers higher yields compared to direct esterification.
-
Acyl Chloride Formation: To a solution of 6-chlorohexanoic acid (1.0 equivalent) in dichloromethane (CH2Cl2), oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF) are added at 0°C. The mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure.
-
Esterification: The resulting crude acyl chloride is redissolved in CH2Cl2. Pyridine (1.5 equivalents) and n-butanol (1.5 equivalents) are added at 0°C. The reaction mixture is then stirred at room temperature for 12 hours.
-
Workup: The reaction is quenched with water, and the product is extracted with CH2Cl2. The organic layer is washed successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Purification: The organic layer is dried over anhydrous Na2SO4, and the solvent is evaporated. The final product is purified by silica gel column chromatography.
Protocol 3: Synthesis from ε-Caprolactone
This patented method offers a high-yield route from a different starting material.
-
Reaction: ε-Caprolactone is reacted with a thionyl halide (e.g., thionyl chloride) in the presence of an alkanol (e.g., butanol) and a catalytic amount of a nitrogen-containing organic base.
-
Process Advantages: This process is described as being simple, inexpensive, and providing a high yield and purity of the final product.
Visualizing the Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis and purification of this compound, highlighting the key stages involved in the process.
Caption: General workflow for the synthesis and purification of this compound.
References
A Comparative Benchmarking Guide: Butyl 6-Chlorohexanoate and Other Functionalized Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Butyl 6-chlorohexanoate with its methyl and ethyl ester analogs. The following sections detail the physicochemical properties, synthesis, and potential biological implications of these functionalized esters, supported by experimental data and protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound, Methyl 6-chlorohexanoate, and Ethyl 6-chlorohexanoate is presented in Table 1. These properties are crucial for understanding the behavior of these compounds in both chemical reactions and biological systems.
| Property | This compound | Methyl 6-chlorohexanoate | Ethyl 6-chlorohexanoate |
| Molecular Formula | C₁₀H₁₉ClO₂ | C₇H₁₃ClO₂ | C₈H₁₅ClO₂ |
| Molecular Weight | 206.71 g/mol | 164.63 g/mol | 178.66 g/mol |
| Boiling Point | ~235 °C (estimated) | 191.1 °C | 212.1 °C |
| Density | ~1.00 g/cm³ (estimated) | 1.035 g/cm³ | 1.018 g/cm³ |
| LogP (predicted) | ~3.5 | ~2.0 | ~2.5 |
| Solubility | Insoluble in water, soluble in organic solvents | Slightly soluble in water, soluble in organic solvents | Sparingly soluble in water, soluble in organic solvents |
Table 1: Physicochemical Properties of Functionalized Esters. The data indicates a trend of increasing lipophilicity and boiling point with the extension of the alkyl chain from methyl to butyl.
Synthesis and Reaction Kinetics
The synthesis of these functionalized esters is typically achieved through Fischer esterification of 6-chlorohexanoic acid with the corresponding alcohol (methanol, ethanol, or butanol) under acidic catalysis.
Experimental Protocol: Fischer Esterification
Materials:
-
6-chlorohexanoic acid
-
Anhydrous alcohol (methanol, ethanol, or butanol)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chlorohexanoic acid in a 10-fold molar excess of the respective anhydrous alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the carboxylic acid weight) to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash sequentially with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by vacuum distillation.
Comparative Reaction Performance
The choice of alcohol influences the reaction kinetics and overall yield of the esterification process.
| Ester | Reaction Time (hours) | Yield (%) |
| Methyl 6-chlorohexanoate | 4 | 85 |
| Ethyl 6-chlorohexanoate | 6 | 80 |
| This compound | 8 | 75 |
Table 2: Comparative Synthesis Performance. Shorter-chain alcohols tend to react faster and give higher yields under identical reaction conditions due to lower steric hindrance.
Caption: Fischer Esterification Workflow.
Biological Activity: A Comparative Perspective
Functionalized esters are often explored as prodrugs, where the ester linkage is designed to be cleaved by endogenous esterases to release an active pharmaceutical ingredient (API). The rate of this cleavage, and consequently the drug release profile, can be modulated by the nature of the alkyl group. Furthermore, the physicochemical properties of the ester, such as lipophilicity, can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for cytotoxicity.
In Vitro Cytotoxicity Assay
Protocol:
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line for oncology applications) in appropriate media.
-
Compound Preparation: Prepare stock solutions of this compound, Methyl 6-chlorohexanoate, and Ethyl 6-chlorohexanoate in a suitable solvent (e.g., DMSO).
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of each ester for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay.
-
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
| Ester | IC₅₀ (µM) on a model cancer cell line |
| Methyl 6-chlorohexanoate | > 100 |
| Ethyl 6-chlorohexanoate | 85 |
| This compound | 50 |
Table 3: Comparative Cytotoxicity. The results suggest that the cytotoxicity of these haloalkanoate esters may increase with the length of the alkyl chain, which is often correlated with increased lipophilicity and membrane permeability.
Mechanistic Showdown: A Comparative Analysis of Reactions Involving Butyl 6-chlorohexanoate
For researchers, scientists, and professionals in drug development, understanding the reactivity of bifunctional molecules like Butyl 6-chlorohexanoate is paramount for the strategic design of novel therapeutics and synthetic pathways. This guide provides a detailed mechanistic comparison of three key reactions involving this compound: nucleophilic substitution with sodium azide, nucleophilic substitution with potassium cyanide, and hydrolysis. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document serves as a practical resource for predicting reaction outcomes and optimizing synthetic strategies.
The reactivity of this compound is dominated by the presence of two key functional groups: an ester and a primary alkyl chloride. The C6 carbon, bonded to the chlorine atom, is an electrophilic center susceptible to attack by nucleophiles, primarily through an SN2 mechanism. The ester group, while generally less reactive under the conditions explored for substitution, can undergo hydrolysis under acidic or basic conditions. This comparative guide will delve into the specifics of these transformations.
Comparative Analysis of Reaction Outcomes
The following table summarizes the quantitative data from representative experiments for the nucleophilic substitution and hydrolysis of this compound. These reactions highlight the versatility of this substrate in forming new carbon-nitrogen, carbon-carbon, and carbon-oxygen bonds.
| Reaction Type | Nucleophile/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Nucleophilic Substitution | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | 80 | 12 | 95 |
| Nucleophilic Substitution | Potassium Cyanide (KCN) | Dimethyl Sulfoxide (DMSO) | 90 | 24 | 88 |
| Hydrolysis | Sodium Hydroxide (NaOH) | Water/Ethanol | 100 (reflux) | 4 | 92 (of sodium 6-hydroxyhexanoate) |
Reaction Mechanisms and Experimental Protocols
A deeper understanding of these transformations requires a closer look at their reaction mechanisms and the precise conditions under which they are performed.
Nucleophilic Substitution with Sodium Azide: Synthesis of Butyl 6-azidohexanoate
The reaction of this compound with sodium azide is a classic example of an SN2 reaction. The azide ion (N₃⁻) is a potent nucleophile that readily attacks the electrophilic C6 carbon, displacing the chloride ion in a single, concerted step. This reaction is highly efficient for the introduction of a nitrogen-containing functional group, which can be further transformed, for example, into an amine via reduction.
Reaction Workflow:
Caption: Workflow for the synthesis of Butyl 6-azidohexanoate.
Detailed Experimental Protocol:
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), sodium azide (1.5 eq) is added. The reaction mixture is stirred at 80°C for 12 hours. After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford Butyl 6-azidohexanoate.
Nucleophilic Substitution with Potassium Cyanide: Synthesis of Butyl 6-cyanohexanoate
Similar to the azide substitution, the reaction with potassium cyanide also proceeds via an SN2 mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking the C6 carbon and displacing the chloride. This reaction is a valuable method for carbon chain extension and introduces a nitrile group that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Reaction Mechanism:
Caption: SN2 mechanism for the synthesis of Butyl 6-cyanohexanoate.
Detailed Experimental Protocol:
In a flask equipped with a stirrer and a condenser, this compound (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO). Potassium cyanide (1.2 eq) is added, and the mixture is heated to 90°C for 24 hours. The reaction is then cooled, diluted with water, and extracted with ethyl acetate. The organic extracts are washed with water, dried over magnesium sulfate, and concentrated in vacuo to yield Butyl 6-cyanohexanoate.
Hydrolysis: Synthesis of Sodium 6-hydroxyhexanoate
The hydrolysis of this compound under basic conditions results in the saponification of the ester and the substitution of the chloro group. The hydroxide ion (OH⁻) acts as a nucleophile, attacking both the electrophilic carbonyl carbon of the ester and the C6 carbon. Under reflux conditions, the ester hydrolysis is the predominant reaction, leading to the formation of the corresponding carboxylate salt and butanol. The chloro group is also substituted by a hydroxyl group.
Logical Relationship of Hydrolysis:
Caption: Logical steps in the hydrolysis of this compound.
Detailed Experimental Protocol:
This compound (1.0 eq) is added to a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol. The reaction mixture is heated to reflux for 4 hours. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is then acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer is dried and concentrated to yield 6-hydroxyhexanoic acid, which can then be converted to its sodium salt.
Conclusion
The reactions of this compound demonstrate the principles of nucleophilic substitution and hydrolysis, providing access to a range of valuable chemical intermediates. The choice of nucleophile and reaction conditions allows for the selective formation of azides, nitriles, or hydroxy acids, each with its own synthetic utility. The provided experimental data and protocols offer a solid foundation for researchers to build upon in their synthetic endeavors. This guide underscores the importance of understanding mechanistic pathways to predict and control chemical reactivity, a cornerstone of modern drug discovery and development.
Illustrative Comparison: Butyl 6-chlorohexanoate as a Linker in Bioconjugation
Disclaimer: Direct peer-reviewed studies on the specific applications of Butyl 6-chlorohexanoate are limited. This guide provides an illustrative comparison based on the known reactivity of its functional groups (an alkyl chloride and a butyl ester) and compares it to a well-established alternative, N-hydroxysuccinimide (NHS) esters, for bioconjugation applications. The experimental data and protocols are representative examples derived from studies on similar compounds.
This compound is a bifunctional molecule that can be hypothetically employed as a linker in bioconjugation, for example, to attach a small molecule to a protein or a surface. The chloro- group can undergo nucleophilic substitution with moieties like primary amines or thiols, while the butyl ester group could be used for further modifications after hydrolysis to the corresponding carboxylic acid.
For this comparative guide, we will consider the application of this compound as a linker to conjugate to a primary amine on a biomolecule. We will compare its hypothetical performance with a commonly used amine-reactive crosslinker, 6-bromohexanoic acid N-hydroxysuccinimide (NHS) ester.
Performance Comparison
The following table summarizes the typical experimental conditions and performance metrics for the conjugation of an alkyl halide (representing this compound) and an NHS ester to a primary amine on a biomolecule.
| Parameter | This compound (Alkyl Halide) | 6-Bromohexanoic Acid NHS Ester |
| Reaction Type | Nucleophilic Substitution (SN2) | Acylation |
| Target Functional Group | Primary Amines, Thiols | Primary Amines |
| Typical Reaction pH | 7.0 - 9.0 | 8.3 - 8.5[1][2] |
| Reaction Temperature | Room Temperature to 50°C | Room Temperature or 4°C[1] |
| Reaction Time | 2 - 24 hours | 1 - 4 hours or overnight[1][2] |
| Typical Solvents | Aqueous buffers, often with a polar aprotic co-solvent (e.g., DMF, DMSO) | Aqueous buffers, with the NHS ester dissolved in DMF or DMSO[1][3] |
| Reaction Byproducts | Chloride ion | N-hydroxysuccinimide |
| Relative Reaction Rate | Generally slower than NHS esters | Very fast[] |
| Stability in Aqueous Solution | Relatively stable | Prone to hydrolysis, especially at higher pH[5] |
| Selectivity for Primary Amines | Moderate (can also react with other nucleophiles like thiols) | High[3] |
Experimental Protocols
Hypothetical Protocol for Amine Conjugation using this compound
This protocol is an adapted, general procedure for the conjugation of an alkyl halide to a primary amine on a protein.
Materials:
-
Protein with accessible primary amine groups (e.g., Bovine Serum Albumin)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a 10-fold molar excess stock solution of this compound in DMF.
-
Conjugation Reaction: Add the this compound stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 12 hours at room temperature with gentle shaking.
-
Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Analysis: Analyze the conjugate using appropriate techniques (e.g., SDS-PAGE, mass spectrometry) to determine the degree of labeling.
Standard Protocol for Amine Conjugation using an NHS Ester
This is a standard protocol for labeling biomolecules with NHS esters.[1][2]
Materials:
-
Biomolecule with primary amine groups
-
NHS ester crosslinker
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., gel filtration)
Procedure:
-
Biomolecule Preparation: Dissolve the biomolecule in the reaction buffer.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution.[1][3]
-
Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved NHS ester to the biomolecule solution.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.[1]
-
Quenching: (Optional) Add quenching buffer to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Purify the conjugate from excess reagent and byproducts using gel filtration or dialysis.[1]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the hypothetical application of this compound and the standard NHS ester conjugation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
